N-(3-Methylphenyl)anthranilic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-methylanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODCQKTVDXZQEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167869 | |
| Record name | Anthranilic acid, N-(m-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16524-22-4 | |
| Record name | N-(3-Methylphenyl)anthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16524-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthranilic acid, N-(m-tolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016524224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthranilic acid, N-(m-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16524-22-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of N-(3-Methylphenyl)anthranilic Acid
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical characteristics of N-(3-Methylphenyl)anthranilic acid (CAS No. 16524-22-4), a key organic intermediate and a member of the fenamate class of compounds. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's properties, including its structural and spectroscopic profile. We delve into validated experimental protocols for its characterization, offering insights into the causality behind methodological choices. All data and claims are substantiated with authoritative references to ensure scientific integrity.
Introduction and Significance
This compound, also known as 2-((3-methylphenyl)amino)benzoic acid, is an aromatic amino acid derivative.[1] Structurally, it belongs to the fenamate family, which are derivatives of anthranilic acid.[2][3] This class of compounds is notable in medicinal chemistry, with many derivatives exhibiting anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and thus preventing prostaglandin synthesis.[3][4] While this compound itself is primarily a research chemical and a precursor in organic synthesis, its structural relatives, such as Tolfenamic acid and Mefenamic acid, are well-established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[2][3][5]
Understanding the fundamental physicochemical properties of this molecule is paramount for its application in synthesis, for predicting its behavior in biological systems, and for developing new chemical entities. This guide serves as a centralized resource for these critical data points.
Caption: Structural relationship of this compound.
Core Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, reactivity, and pharmacokinetic profile. The key properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 16524-22-4 | [1][6] |
| Molecular Formula | C14H13NO2 | [1] |
| Molecular Weight | 227.26 g/mol | [1] |
| Appearance | White to beige powder | [1] |
| Melting Point | 142-144 °C | [1] |
| Boiling Point | 391.6 ± 25.0 °C (Predicted) | [1] |
| Density | 1.233 ± 0.06 g/cm³ (Predicted) | [1][7] |
| pKa | 5.84 (Uncertain) | [1][7] |
| Solubility | DMSO: soluble 15mg/mL | [1][7] |
| Storage | Keep in dark place, Sealed in dry, 2-8°C | [1][7] |
Discussion of Properties:
-
Melting Point: The sharp melting point range of 142-144 °C is indicative of a relatively pure crystalline solid.[1] This thermal property is a critical first-pass indicator of purity for any synthesized or procured batch.
-
Solubility: Its reported solubility in Dimethyl Sulfoxide (DMSO) is crucial for in vitro biological screening, as DMSO is a common vehicle for dissolving compounds for cell-based assays.[1][7] Further solubility studies in aqueous buffers (at various pH values) and other organic solvents like ethanol and methanol are necessary to understand its behavior in different experimental and physiological contexts.
-
pKa: The predicted pKa of 5.84 suggests that the carboxylic acid moiety is weakly acidic.[1][7] This value is significant as it determines the ionization state of the molecule at physiological pH (~7.4). At this pH, the carboxylic acid group will be predominantly deprotonated (negatively charged), which heavily influences its solubility, membrane permeability, and interaction with biological targets.
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and structure of a molecule.
Infrared (IR) Spectroscopy
-
N-H Stretch: A peak is expected in the region of 3300 cm⁻¹, corresponding to the secondary amine N-H bond.[8]
-
C-H Stretches: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while the methyl group (CH₃) C-H stretches will be observed just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is characteristic of the carboxylic acid carbonyl (C=O) group.[8] Coordination with metals or changes in hydrogen bonding can shift this frequency.[8]
-
Aromatic C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region will correspond to the carbon-carbon double bonds within the two aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework. The expected chemical shifts (in ppm, referenced to TMS) in a solvent like DMSO-d₆ would be:
-
¹H NMR:
-
Carboxylic Acid (-COOH): A broad singlet appearing far downfield, typically >10 ppm.
-
Amine (-NH-): A singlet around 9-10 ppm.
-
Aromatic Protons (-ArH): A complex multiplet pattern between 6.5 and 8.0 ppm, integrating to 8 protons.
-
Methyl Protons (-CH₃): A sharp singlet around 2.3-2.5 ppm, integrating to 3 protons.
-
-
¹³C NMR:
-
Carboxylic Carbon (-COOH): A peak around 170 ppm.[9]
-
Aromatic Carbons (-ArC): Multiple signals between 110 and 150 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, around 20-25 ppm.
-
UV-Visible (UV-Vis) Spectroscopy
Anthranilic acid and its derivatives are known to be fluorescent and absorb UV light due to their aromatic systems.[10][11] this compound is expected to exhibit strong absorbance in the UV range, likely with maxima (λ_max) between 280-350 nm, corresponding to π-π* transitions within the conjugated aromatic system. The exact λ_max and molar absorptivity (ε) are solvent-dependent.
Experimental Protocols for Characterization
The following protocols outline standard procedures for verifying the physicochemical properties of a supplied sample of this compound.
Caption: General workflow for physicochemical characterization.
Protocol 4.1: Melting Point Determination (Capillary Method)
-
Rationale: This method provides a rapid and reliable assessment of purity. Impurities typically depress and broaden the melting point range.
-
Procedure:
-
Ensure the melting point apparatus is calibrated using certified standards (e.g., benzophenone, caffeine).
-
Load a small amount of the finely powdered, dry sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the apparatus.
-
Set a rapid heating ramp (10-15 °C/min) to approximate the melting point.
-
Allow the apparatus to cool. Perform a second run with a new sample, heating rapidly to ~15 °C below the approximate melting point, then reduce the ramp rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.
-
Protocol 4.2: Kinetic Solubility Assessment in DMSO
-
Rationale: To confirm the reported solubility and prepare a stock solution for biological assays.
-
Procedure:
-
Accurately weigh approximately 1.5 mg of the compound into a clean, dry glass vial.
-
Add 100 µL of 100% DMSO to achieve the target concentration of 15 mg/mL.
-
Vortex the vial vigorously for 2 minutes.
-
Visually inspect the solution against a light and dark background. The absence of any visible solid particulates indicates that the compound is soluble at this concentration.
-
If undissolved solid remains, the solubility is less than 15 mg/mL. Serial dilutions can be performed to find the saturation point.
-
Protocol 4.3: Sample Preparation for Spectroscopic Analysis
-
Rationale: Proper sample preparation is critical for acquiring high-quality, interpretable spectra.
-
Procedure:
-
FTIR (KBr Pellet): Mix ~1 mg of the dry sample with ~100 mg of dry KBr powder in an agate mortar. Grind to a fine, homogenous powder. Press the mixture into a transparent pellet using a hydraulic press.
-
¹H and ¹³C NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved. Add a small amount of an internal standard like Tetramethylsilane (TMS) if not already present in the solvent.
-
UV-Vis: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol or methanol). Create a dilution to an appropriate concentration (e.g., 10 µg/mL) so that the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Synthesis and Structural Context
N-aryl anthranilic acids are typically synthesized via metal-catalyzed cross-coupling reactions. The Ullmann condensation is a classic method, involving the reaction of an aniline (m-toluidine in this case) with a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid) in the presence of a copper catalyst and a base. Modern variations often use palladium or other catalysts which can offer milder reaction conditions and higher yields.[12]
Caption: General synthetic pathway for N-aryl anthranilic acids.
Conclusion
This compound is a well-defined crystalline solid with predictable physicochemical and spectroscopic properties based on its fenamate structure. Its melting point serves as a reliable indicator of purity, while its solubility in DMSO facilitates its use in research settings. The compound's acidic pKa and spectroscopic fingerprints (IR, NMR, UV-Vis) are defining characteristics that are essential for its identification, handling, and further development in synthetic and medicinal chemistry. The protocols and data presented herein provide a robust framework for scientists working with this compound, ensuring both technical accuracy and an understanding of the experimental rationale.
References
- 1. 16524-22-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Tolfenamic Acid [drugfuture.com]
- 3. Tolfenamic acid - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound | 16524-22-4 [chemicalbook.com]
- 6. This compound - Yuanli Tech [yonlytech.com]
- 7. This compound | 16524-22-4 [m.chemicalbook.com]
- 8. sjctni.edu [sjctni.edu]
- 9. scispace.com [scispace.com]
- 10. mcfarland.acadiau.ca [mcfarland.acadiau.ca]
- 11. Absorption [Anthranilic Acid] | AAT Bioquest [aatbio.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Physicochemical Properties of N-(3-Methylphenyl)anthranilic Acid: Melting Point and Solubility
Executive Summary
N-(3-Methylphenyl)anthranilic acid, a key aromatic acid derivative, holds significance in synthetic chemistry and pharmaceutical research, notably as a structural analog and potential synthetic precursor to non-steroidal anti-inflammatory drugs (NSAIDs) like Mefenamic acid.[1] An accurate understanding of its fundamental physicochemical properties—namely, its melting point and solubility—is paramount for researchers, scientists, and drug development professionals. These parameters govern everything from reaction kinetics and purification strategies to formulation design and ultimate bioavailability.[2][3][4] This guide provides a comprehensive analysis of these two critical properties, grounded in authoritative data and field-proven experimental methodologies. We will delve into the theoretical underpinnings, present robust protocols for determination, and discuss the key variables that can influence experimental outcomes.
Core Physicochemical Data Summary
For ease of reference, the core physicochemical properties of this compound are summarized below. These values serve as a critical baseline for any experimental design or theoretical modeling.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| Synonyms | 2-((3-methylphenyl)amino)benzoic acid, N-(m-tolyl)anthranilic acid | [5] |
| CAS Number | 16524-22-4 | [5] |
| Molecular Formula | C14H13NO2 | [5] |
| Molecular Weight | 227.26 g/mol | [5] |
| Melting Point | 142-144 °C | [5] |
| Solubility | Soluble in DMSO (15 mg/mL) | [5] |
Melting Point Analysis: A Criterion for Purity and Identity
The melting point of a crystalline solid is not merely a physical constant; it is a sensitive indicator of purity.[6] For a pure compound, the melting range—the span between the first sign of liquid formation and complete liquefaction—is typically narrow, often within 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range, a phenomenon leveraged in mixed melting point analyses to confirm a compound's identity.[6]
Authoritative Data
The established melting point for this compound is reported to be in the range of 142-144 °C .[5] This value is the benchmark against which all experimental determinations should be compared.
Experimental Protocol: Capillary Melting Point Determination
The capillary method remains a fundamental and reliable technique for melting point determination in most laboratory settings.[7] The protocol described below is a self-validating system designed for accuracy and reproducibility.
Methodology Rationale: The procedure relies on slow, controlled heating to ensure thermal equilibrium between the heating block, the thermometer, and the sample. A rapid heating rate can cause the thermometer reading to lag behind the true sample temperature, resulting in an erroneously high and broad melting range.[8]
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered. Solvents can act as impurities, depressing the melting point.[9]
-
Load the sample into a capillary tube (sealed at one end) to a depth of 1-2 mm by tapping the open end into the powder.[6][8]
-
Compact the sample at the bottom of the tube by tapping or by dropping it through a long glass tube.[6][9] A tightly packed sample ensures uniform heat transfer.
-
-
Instrument Setup (Digital Melting Point Apparatus):
-
Before the formal run, perform a rapid preliminary measurement by heating at a rate of 10-20°C/minute to approximate the melting point.[6]
-
Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[6][9]
-
Set the starting temperature to ~15°C below the expected melting point (e.g., set start to 125°C).
-
Set the heating ramp rate to a slow 1-2°C per minute .[9] This is the most critical parameter for achieving an accurate result.
-
Insert the capillary tube into the sample holder.[9]
-
-
Data Acquisition & Validation:
-
Record Temperature 1 (T1): The temperature at which the first drop of liquid appears.
-
Record Temperature 2 (T2): The temperature at which the last solid crystal melts into a transparent liquid.[9]
-
The melting range is reported as T1 - T2.
-
Self-Validation: Repeat the measurement with a fresh sample in a new capillary tube.[8] Consistent results across two or more trials confirm the validity of the measurement. If decomposition (darkening) is observed, note the temperature.[9]
-
Workflow Diagram: Melting Point Determination
Caption: Workflow for accurate capillary melting point determination.
Solubility Profile: A Cornerstone of Drug Development
Solubility is a critical physicochemical property that profoundly impacts a drug candidate's journey from discovery to clinical application.[3][10] Poor aqueous solubility is a major hurdle, often leading to low bioavailability, which can compromise therapeutic efficacy.[4][11][12] Therefore, characterizing a compound's solubility in various media is an essential step in pre-formulation and lead optimization.[10][13]
Authoritative Data
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability.[13][14] The protocol aims to create a saturated solution at a constant temperature, from which the concentration of the dissolved solute is measured.
Methodology Rationale: This method ensures that a true equilibrium is reached between the solid compound and the solvent.[13] By adding an excess of the solid, we guarantee saturation. The subsequent incubation with agitation allows the system to reach a steady state, while the final separation step (centrifugation or filtration) removes any undissolved solid, allowing for accurate measurement of the supernatant concentration.[11]
Step-by-Step Protocol:
-
Preparation:
-
Prepare the desired solvent system (e.g., phosphate-buffered saline (PBS) pH 7.4 for physiological relevance).
-
Accurately weigh an excess amount of this compound into a suitable vessel (e.g., a glass vial). "Excess" means adding more solid than is expected to dissolve.[13]
-
Add a precise volume of the solvent to the vial. Prepare at least two replicates for each solvent system to ensure reproducibility.[11]
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples at a constant speed (e.g., 850 rpm) for a sufficient duration to reach equilibrium.[11] For many compounds, 24 hours is standard, though this may need to be optimized.[10]
-
-
Phase Separation:
-
After incubation, allow the vials to stand briefly to let larger particles settle.
-
To remove undissolved solid, centrifuge the samples at high speed or filter the suspension through a suitable syringe filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially inflating the measured concentration.
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Prepare a series of dilutions of the supernatant with the solvent.
-
Quantify the concentration of the compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
A standard calibration curve must be generated using known concentrations of the compound to ensure accurate quantification.[10][11]
-
-
Data Analysis:
-
Calculate the original concentration in the supernatant based on the dilution factor.
-
The average concentration from the replicate samples is reported as the equilibrium solubility in the specified solvent at the given temperature.
-
Workflow Diagram: Shake-Flask Solubility Determination
Caption: Gold-standard shake-flask method for equilibrium solubility.
Conclusion
The melting point (142-144 °C) and solubility profile (soluble in DMSO) of this compound are foundational data points for its application in research and development. Adherence to rigorous, self-validating experimental protocols, such as the capillary method for melting point and the shake-flask method for solubility, is non-negotiable for generating reliable and reproducible data. Understanding these properties and the factors that influence them—purity, temperature, and solvent choice—empowers scientists to design more effective synthetic routes, purification strategies, and, in the pharmaceutical context, formulations with a higher probability of success.
References
- 1. This compound | 16524-22-4 [chemicalbook.com]
- 2. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. 16524-22-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. westlab.com [westlab.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. jmpas.com [jmpas.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. tandfonline.com [tandfonline.com]
N-(3-Methylphenyl)anthranilic acid pKa value
An In-Depth Technical Guide to the pKa of N-(3-Methylphenyl)anthranilic Acid
Authored by: A Senior Application Scientist
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in pharmaceutical sciences, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive examination of the pKa of this compound, a derivative of the core N-phenylanthranilic acid structure found in fenamate non-steroidal anti-inflammatory drugs (NSAIDs). We delve into the theoretical underpinnings of its acidity, present reported values, and offer detailed, field-proven protocols for its experimental determination, particularly addressing the challenges posed by its low aqueous solubility. Furthermore, this document explores the structural and electronic factors that modulate the acidity within this class of compounds and briefly discusses the role of modern computational methods in pKa prediction. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this crucial molecular property.
Introduction: The Significance of pKa in Drug Development
This compound belongs to the family of N-aryl anthranilic acids, a chemical scaffold of significant pharmacological interest.[1][2] The parent structure, N-phenylanthranilic acid, is the pharmacophore for fenamate NSAIDs like mefenamic acid and flufenamic acid.[2][3] The efficacy and behavior of such drugs in the body are inextricably linked to their ionization state, which is governed by their pKa value relative to the physiological pH.
The pKa dictates the degree of ionization of a compound at a given pH.[4] This is paramount for:
-
Solubility: The ionized form of a molecule is generally more water-soluble than the neutral form.
-
Permeability: The neutral, more lipophilic form of a drug is often better able to cross biological membranes.
-
Target Binding: The specific ionization state can be crucial for interacting with the active site of a protein.
-
Formulation: Knowledge of pKa is essential for developing stable and effective drug formulations.
Therefore, the accurate determination and understanding of the pKa of this compound are not merely academic exercises; they are foundational requirements for predicting its pharmacokinetic behavior and optimizing its potential as a therapeutic agent.[5]
Theoretical Framework: Acidity of this compound
The acidity of this compound stems from the dissociation of the proton from its carboxylic acid (-COOH) group. The equilibrium for this dissociation in water is shown below:
Caption: Dissociation equilibrium of this compound.
The pKa is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The stability of the resulting carboxylate anion (the conjugate base) is the primary determinant of acidity.[6][7] Several structural features influence this stability:
-
The Carboxylic Acid Group: This is the primary acidic functional group.
-
The N-Aryl Group: The nitrogen atom's lone pair can be delocalized into the anthranilic acid's benzene ring. The entire N-phenyl group acts as a substituent on the anthranilic acid core.
-
The Methyl Group (-CH3): Located at the meta-position of the N-phenyl ring, this group has a subtle but important electronic effect. As an alkyl group, it is weakly electron-donating through induction. This effect slightly destabilizes the conjugate base by pushing electron density towards the negatively charged carboxylate group, which is already electron-rich. Consequently, this should make the acid slightly weaker (i.e., have a higher pKa) compared to the unsubstituted N-phenylanthranilic acid.[1][6]
Reported pKa Value
An extensive search of chemical databases reveals a reported, albeit uncertain, pKa value for this compound. The uncertainty highlights the challenges in measuring this property, likely due to the compound's poor water solubility, and underscores the need for robust experimental determination.
| Compound | CAS Number | Reported pKa | Conditions | Source |
| This compound | 16524-22-4 | 5.84 (Uncertain) | 5–10% aq. acetone, t=25±0.1, I=0.11 | --INVALID-LINK--[8][9] |
Experimental Determination of pKa for Poorly Soluble Compounds
The low aqueous solubility of this compound precludes straightforward aqueous titration.[5] Therefore, specialized methodologies are required. The two most common and reliable approaches are potentiometric titration in co-solvent mixtures and UV-Vis spectrophotometry.
Potentiometric Titration with Co-solvent Extrapolation
This is one of the most widely used methods for determining the pKa of poorly soluble active pharmaceutical ingredients (APIs).[4][10] The core principle involves dissolving the compound in a mixture of an organic co-solvent and water, performing the titration, and then extrapolating the results to 0% co-solvent to determine the true aqueous pKa.
Causality Behind Experimental Choices:
-
Co-solvent Selection: Methanol, dioxane, and acetonitrile are common choices because they are miscible with water and can dissolve a wide range of nonpolar compounds.[11][12] Using a multi-component co-solvent like MDM (Methanol-Dioxane-aCetronitrile-Water) can further enhance solubility for a diverse set of molecules.[11]
-
Ionic Strength: A constant ionic strength (e.g., using 0.15 M KCl) is maintained to ensure that the activity coefficients of the ions remain constant throughout the titration, which is crucial for accurate pKa calculation.[10]
-
Extrapolation: The presence of an organic solvent alters the dielectric constant of the medium and the solvation of ions, thus changing the apparent pKa (psKa).[12] Extrapolation procedures, such as the Yasuda-Shedlovsky plot, are essential to remove this effect and estimate the pKa in a purely aqueous environment.[11][13]
Step-by-Step Protocol:
-
Preparation:
-
Calibrate a pH meter using standard aqueous buffers (pH 4, 7, and 10).[10]
-
Prepare a standardized titrant solution (e.g., 0.1 M NaOH).
-
Prepare a background electrolyte solution (e.g., 0.15 M KCl).[10]
-
Prepare several solutions of this compound (e.g., 1 mM) in different co-solvent/water ratios (e.g., 30%, 40%, 50%, 60% w/v methanol-water), each containing the background electrolyte.[12]
-
-
Titration:
-
Take a known volume (e.g., 20 mL) of one of the sample solutions.
-
Purge the solution with nitrogen to remove dissolved CO2, which can interfere with the titration of weak acids.[10]
-
Immerse the calibrated pH electrode into the solution, which is being stirred continuously.
-
Add small, precise increments of the standardized NaOH titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has passed the equivalence point (e.g., to pH 12).[10]
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) to precisely locate the inflection point, which corresponds to the psKa at that specific co-solvent concentration.
-
Repeat the titration for each co-solvent mixture to obtain multiple psKa values.
-
-
Extrapolation:
-
Plot the calculated psKa values plus the logarithm of the water concentration against the reciprocal of the dielectric constant of the solvent mixtures (Yasuda-Shedlovsky plot).
-
Perform a linear regression on the data points. The y-intercept of this line corresponds to the aqueous pKa value.
-
Caption: Workflow for pKa determination by co-solvent potentiometric titration.
UV-Vis Spectrophotometric Method
This method is highly suitable for compounds that possess a chromophore close to the site of ionization, which is the case for this compound.[14] The principle relies on the fact that the protonated (HA) and deprotonated (A⁻) forms of the molecule will have different UV-Vis absorption spectra. By measuring the absorbance across a range of pH values, the pKa can be determined.[15][16]
Causality Behind Experimental Choices:
-
Buffer System: A series of buffers covering a wide pH range (e.g., pH 2 to 12) is required to fully capture the transition from the fully protonated to the fully deprotonated species. The range should bracket the expected pKa.
-
Wavelength Selection: The analysis is most sensitive at wavelengths where the difference in molar absorptivity between the two species is maximal.[14] This maximizes the signal-to-noise ratio of the determination.[15]
-
Data Fitting: The relationship between absorbance, pH, and pKa follows a sigmoidal curve derived from the Henderson-Hasselbalch and Beer-Lambert laws.[15] Fitting the experimental data to this theoretical curve provides a robust calculation of the pKa.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of aqueous buffer solutions with known pH values spanning a wide range (e.g., from pH 2 to 12).
-
Ensure the ionic strength of all buffers is constant.
-
-
Spectral Acquisition:
-
For each buffer, prepare a sample by adding a small, identical aliquot of the stock solution to ensure the total concentration of the compound is constant (e.g., 0.1 mM).[14] The final concentration of the organic co-solvent should be kept low (e.g., <2%) to minimize its effect on the pKa.[14]
-
Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample using a spectrophotometer.[16]
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance difference between the acidic and basic forms of the compound.[14]
-
Plot the absorbance at a chosen wavelength versus the pH of the buffer.
-
The resulting data should form a sigmoidal curve. The inflection point of this curve, where the absorbance is halfway between the minimum and maximum values, corresponds to the pH at which [HA] = [A⁻]. At this point, pH = pKa.[4]
-
For higher accuracy, fit the data to the following equation using non-linear regression: A = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where A is the observed absorbance, A_acid is the absorbance of the fully protonated species, and A_base is the absorbance of the fully deprotonated species.
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Computational Approaches to pKa Prediction
In modern drug discovery, computational methods provide a rapid means to estimate pKa values before a compound is synthesized.[17] These methods are particularly valuable for screening large libraries of potential drug candidates.
-
Quantum Mechanics (QM): Methods based on electronic structure theory, such as Density Functional Theory (DFT), can calculate the Gibbs free energy change of the deprotonation reaction to predict pKa.[17][18] These are often highly accurate but computationally intensive.
-
Quantitative Structure-Property Relationship (QSPR): These empirical models use statistical correlations between molecular descriptors and experimentally determined pKa values to predict the pKa of new compounds.[19]
-
Machine Learning: More recent approaches use machine-learned interatomic potentials as a low-cost surrogate for high-level electronic structure calculations, enabling rapid and accurate pKa prediction for a wide range of compounds.[19][20]
While predictive tools are powerful, it is imperative to recognize them as estimation methods.[5][19] Experimental validation, using the protocols described above, remains the gold standard for obtaining an accurate pKa value for regulatory and development purposes.
Conclusion
The pKa of this compound, a molecule of pharmaceutical interest, is a fundamental property that governs its physicochemical and pharmacokinetic behavior. While a value of 5.84 has been reported, its uncertainty necessitates rigorous experimental verification. Due to its poor aqueous solubility, methods such as potentiometric titration in co-solvent mixtures with extrapolation and UV-Vis spectrophotometry are the most appropriate for accurate determination. The acidity of this molecule is primarily dictated by its carboxylic acid group, with a subtle electronic influence from the meta-positioned methyl group on the N-phenyl ring. A thorough understanding and precise measurement of this pKa value are critical for any future development of this compound as a potential therapeutic agent.
References
- 1. journals.mu-varna.bg [journals.mu-varna.bg]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Medicinal Applications of Fenamic Acid Derivatives | Bentham Science [eurekaselect.com]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pKa and Acid Strength - What Factors Affect the Acidity - Chemistry Steps [chemistrysteps.com]
- 8. This compound | 16524-22-4 [m.chemicalbook.com]
- 9. 16524-22-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Studies on the distribution of N-phenylanthranilic acid in two-phase system: Aromatic solvent-water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 16. pharmaguru.co [pharmaguru.co]
- 17. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 18. optibrium.com [optibrium.com]
- 19. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]
- 20. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of N-(3-Methylphenyl)anthranilic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive examination of the ¹H and ¹³C NMR spectra of N-(3-Methylphenyl)anthranilic acid, a key structural motif in various pharmacologically active compounds. As a derivative of anthranilic acid, its characterization is fundamental for quality control, reaction monitoring, and structural verification in synthetic and medicinal chemistry. This document provides a detailed experimental protocol, an in-depth analysis of spectral data with complete peak assignments, and the underlying rationale for these assignments, grounded in established principles of NMR spectroscopy.
Introduction: The Structural Significance of this compound
This compound, also known as N-(m-tolyl)anthranilic acid, belongs to the fenamate class of compounds, which are derivatives of N-phenylanthranilic acid.[1] The core structure consists of an anthranilic acid moiety N-substituted with a 3-methylphenyl (m-tolyl) group. This scaffold is a nitrogen isostere of salicylic acid and serves as a precursor and active metabolite for numerous non-steroidal anti-inflammatory drugs (NSAIDs).[1]
Given its role in drug development, the unambiguous structural confirmation of this compound is of paramount importance. NMR spectroscopy, through ¹H (proton) and ¹³C (carbon-13) analysis, provides a definitive, non-destructive method to elucidate the precise arrangement of atoms and functional groups, ensuring the identity and purity of the compound. This guide serves as a practical reference for acquiring and interpreting this critical data.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, a systematic numbering convention is applied to the molecular structure of this compound. The anthranilic acid ring is designated with unprimed numbers, while the N-substituted tolyl ring is designated with primed numbers.
Figure 1. Structure of this compound with systematic atom numbering.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of NMR data is fundamentally dependent on a robust and well-controlled experimental procedure. The following protocol outlines the steps for preparing a sample and acquiring ¹H and ¹³C NMR spectra.
Sample Preparation
-
Mass Measurement: Accurately weigh approximately 15-20 mg of this compound.
-
Solvent Selection: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an ideal solvent as it effectively dissolves the compound and its residual proton signal (δ ≈ 2.50 ppm) and carbon signal (δ ≈ 39.52 ppm) do not typically interfere with signals from the analyte.[2] Crucially, its hydrogen-bond accepting nature slows the chemical exchange of N-H and O-H protons, often allowing them to be observed as distinct, albeit sometimes broad, signals.
-
Dissolution: Vortex the mixture until the sample is completely dissolved. Gentle warming may be applied if necessary.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift to 0.00 ppm.[2] Modern spectrometers, however, can accurately reference the spectrum to the residual solvent signal, making the addition of TMS optional.[3]
NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer:[1][2]
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Temperature: 25 °C (298 K).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 (or more, as ¹³C is less sensitive).
-
Relaxation Delay (d1): 2 seconds.
-
-
DEPT-135 (Optional but Recommended): A DEPT-135 experiment is invaluable for differentiating between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons do not appear in DEPT spectra.
References
Analysis of N-(3-Methylphenyl)anthranilic Acid by Infrared (IR) Spectroscopy
An In-depth Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of N-(3-Methylphenyl)anthranilic acid using Fourier Transform Infrared (FTIR) spectroscopy. This compound, a key structure in the fenamate class of pharmaceuticals, possesses distinct functional groups—a secondary aromatic amine, a carboxylic acid, and substituted aromatic rings—that yield a characteristic infrared spectrum. This document serves as a resource for researchers, analytical scientists, and drug development professionals, detailing the theoretical underpinnings, experimental protocols, and in-depth spectral interpretation for this molecule. By elucidating the correlation between molecular structure and vibrational modes, this guide establishes a framework for using IR spectroscopy in identity confirmation, quality control, and stability testing of this compound and related compounds.
Introduction: The Role of IR Spectroscopy in Pharmaceutical Analysis
This compound is a derivative of N-phenylanthranilic acid, the core scaffold for several non-steroidal anti-inflammatory drugs (NSAIDs). The precise arrangement of its functional groups dictates its chemical behavior and therapeutic efficacy. In pharmaceutical development and manufacturing, unambiguous identification and purity assessment are critical quality attributes mandated by regulatory bodies.
Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique perfectly suited for this purpose.[1] The fundamental principle of IR spectroscopy lies in the interaction of infrared radiation with a molecule, causing vibrations of its chemical bonds.[2] Since each functional group has a unique set of vibrational frequencies (stretching, bending), the resulting IR spectrum serves as a distinct molecular "fingerprint."[1][3] This guide will deconstruct the IR spectrum of this compound, providing the scientific rationale for peak assignments and a robust protocol for obtaining high-quality, reproducible data.
Molecular Structure and Predicted Vibrational Modes
To interpret the IR spectrum, one must first understand the molecule's structure and the expected vibrations from its constituent parts.
Caption: Molecular structure of this compound.
The key functional groups contributing to the IR spectrum are:
-
Carboxylic Acid (-COOH): This group gives rise to some of the most prominent peaks. The O-H stretching vibration is typically very broad and strong due to extensive intermolecular hydrogen bonding, which forms dimers.[4][5] The carbonyl (C=O) stretch is also very strong and sharp.[6]
-
Secondary Aromatic Amine (-NH-): This group is characterized by a single N-H stretching vibration.[7] Its position and intensity are sensitive to hydrogen bonding.[8] The C-N stretching vibration also provides a key signal.[9]
-
Aromatic Rings: The molecule contains two substituted benzene rings. These produce characteristic C-H stretching absorptions just above 3000 cm⁻¹ and a series of C=C in-ring stretching vibrations between 1600-1450 cm⁻¹.[10][11] Furthermore, the C-H out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern (1,2-disubstituted and 1,3-disubstituted).[12]
-
Methyl Group (-CH₃): The methyl group attached to the phenyl ring will show characteristic aliphatic C-H stretching and bending vibrations.
Experimental Protocol: Acquiring the FTIR Spectrum
Obtaining a high-quality spectrum requires proper sample preparation and instrument configuration. For a solid powder like this compound, Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are standard.[13][14]
ATR is the most common and rapid technique, requiring minimal sample preparation.[14]
-
Step 1: Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background spectrum of the empty, clean crystal.
-
Step 2: Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Step 3: Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is critical for a strong signal.
-
Step 4: Data Acquisition: Collect the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
This traditional transmission method can provide very high-quality spectra, though it is more labor-intensive.[15]
-
Step 1: Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, IR-grade KBr powder.[13]
-
Step 2: Grinding: Gently grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the IR radiation.[15]
-
Step 3: Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent disc.
-
Step 4: Data Acquisition: Place the KBr pellet into the spectrometer's sample holder. Run a background spectrum with an empty holder, then collect the sample spectrum using similar acquisition parameters as the ATR method.
Caption: Experimental workflow for FTIR analysis.
Spectral Interpretation and Data Analysis
The IR spectrum of this compound is a composite of absorptions from its various functional groups. The following table summarizes the expected key absorption bands, synthesized from established spectroscopic principles and data on analogous N-aryl anthranilic acids.[16][17]
| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Vibrational Mode & Assignment |
| ~3350 - 3300 | Medium | Sharp | N-H Stretch (Secondary Aromatic Amine)[9][18] |
| ~3300 - 2500 | Strong | Very Broad | O-H Stretch (Carboxylic Acid, H-bonded dimer)[4][6][19] |
| ~3050 - 3010 | Medium-Weak | Sharp | C-H Stretch (Aromatic)[10] |
| ~2960 - 2850 | Medium-Weak | Sharp | C-H Stretch (Methyl group, aliphatic) |
| ~1695 - 1675 | Very Strong | Sharp | C=O Stretch (Carboxylic Acid, conjugated)[5][6][16][17] |
| ~1610 - 1580 | Strong-Medium | Sharp | C=C Stretch (Aromatic Ring) & N-H Bend[7][10] |
| ~1520 - 1500 | Strong-Medium | Sharp | C=C Stretch (Aromatic Ring) |
| ~1450 - 1400 | Medium | Sharp | O-H Bend (in-plane) coupled with C-H Bend[4] |
| ~1330 - 1250 | Strong | Sharp | C-N Stretch (Aromatic Amine)[7] |
| ~1300 - 1200 | Strong | Sharp | C-O Stretch (Carboxylic Acid)[4] |
| ~950 - 910 | Medium | Broad | O-H Bend (out-of-plane)[4] |
| ~800 - 675 | Strong | Sharp | C-H Bend (Aromatic, out-of-plane) |
-
The 3400-2500 cm⁻¹ Region (O-H, N-H, C-H Stretches): This region is often complex. The most dominant feature is the extremely broad absorption from the hydrogen-bonded O-H of the carboxylic acid, typically centered around 3000 cm⁻¹.[4][19] Superimposed on this broad peak, one can often discern the sharper, less intense aromatic C-H stretches just above 3000 cm⁻¹ and the aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.[10] A distinct, moderately sharp peak for the secondary amine N-H stretch should appear around 3300-3350 cm⁻¹, separate from the main O-H band.[18] The presence of both the very broad O-H and the sharper N-H is a key diagnostic feature.
-
The 1700-1500 cm⁻¹ Region (Carbonyl and Double Bonds): This region is dominated by a very strong, sharp peak corresponding to the C=O stretch of the carboxylic acid, expected around 1690 cm⁻¹.[16][17] Its position below 1700 cm⁻¹ is a direct result of two effects: conjugation with the aromatic ring and dimerization via hydrogen bonding, both of which weaken the C=O double bond character and lower its vibrational frequency.[5][19] In this region, several sharp bands between 1610-1500 cm⁻¹ arise from the C=C stretching vibrations within the two aromatic rings. The N-H bending (scissoring) vibration may also appear here, often overlapping with one of the C=C peaks.[7]
-
The Fingerprint Region (< 1500 cm⁻¹): This region contains a multitude of complex absorptions that are unique to the molecule's overall structure.
-
C-N and C-O Stretching: Strong bands corresponding to the aromatic C-N stretch (around 1330-1250 cm⁻¹) and the C-O stretch of the carboxylic acid (around 1300-1200 cm⁻¹) are expected here.[4][7]
-
Aromatic C-H Out-of-Plane (oop) Bending: The substitution patterns of the two rings give rise to strong, sharp bands. The 1,2-disubstituted (ortho) ring typically shows a strong band around 750 cm⁻¹, while the 1,3-disubstituted (meta) ring often produces bands near 780 cm⁻¹ and 690 cm⁻¹.[12] These specific bands are powerful confirmation of the compound's isomeric structure.
-
Caption: Logical map of IR spectrum regions to molecular vibrations.
Applications in Pharmaceutical Development
The detailed IR analysis of this compound is not merely an academic exercise; it is a cornerstone of pharmaceutical quality control.[20][21]
-
Identity Confirmation: By comparing the acquired spectrum of a sample to that of a certified reference standard, one can unequivocally confirm its identity. The high congruence required in the fingerprint region ensures structural and isomeric correctness.
-
Purity Assessment: The presence of unexpected peaks can indicate impurities, such as residual starting materials, solvents, or degradation products. For example, the absence of a primary amine N-H splitting pattern (~3400 and ~3300 cm⁻¹) helps confirm that the starting anthranilic acid has been fully converted.[7]
-
Polymorphism and Salt Form Screening: Different crystalline forms (polymorphs) or salt forms of a drug can have distinct IR spectra, particularly in the fingerprint region. FTIR is a primary tool for identifying and controlling the desired solid-state form, which is critical for bioavailability and stability.
-
Stability Studies: Degradation of the molecule, such as hydrolysis of the amine or decarboxylation, would lead to predictable changes in the IR spectrum (e.g., disappearance of the N-H peak or changes in the carbonyl region). FTIR is used in stability programs to monitor the integrity of the active pharmaceutical ingredient (API) over time.
Conclusion
Infrared spectroscopy provides a rich dataset for the structural characterization of this compound. A systematic analysis of the spectrum, grounded in the principles of molecular vibrations, allows for the confident assignment of all major absorption bands to their corresponding functional groups. The characteristic broad O-H stretch, the sharp N-H stretch, the strong conjugated C=O absorption, and the diagnostic C-H bending bands in the fingerprint region collectively create a unique spectral signature. This makes FTIR an indispensable tool for identity, purity, and stability analysis in the research, development, and quality control of this important pharmaceutical compound.
References
- 1. azom.com [azom.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. ijpcsonline.com [ijpcsonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. echemi.com [echemi.com]
- 6. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. labcompare.com [labcompare.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. ijpsonline.com [ijpsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. solubilityofthings.com [solubilityofthings.com]
- 21. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of N-(3-Methylphenyl)anthranilic Acid
Introduction
N-(3-Methylphenyl)anthranilic acid, a derivative of anthranilic acid, belongs to the fenamate class of compounds, which are recognized for their use as non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The structural elucidation and analytical characterization of such molecules are paramount in drug development, quality control, and metabolism studies. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing detailed information about the molecular weight and structure through the analysis of fragmentation patterns[2]. This guide offers a comprehensive, in-depth exploration of the predicted mass spectrometric fragmentation behavior of this compound, drawing upon established principles of mass spectrometry and data from structurally related molecules. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the gas-phase ion chemistry of this compound.
While a publicly available, experimentally derived mass spectrum for this compound is not readily found, we can predict its fragmentation pathways with a high degree of confidence by dissecting its molecular structure and applying fundamental fragmentation rules. The molecule consists of two key moieties: the anthranilic acid core and the N-(3-methylphenyl) substituent. The fragmentation will be dictated by the relative stability of the resulting ions and neutral losses, influenced by the carboxylic acid group, the secondary amine linkage, and the aromatic rings.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.
Molecular Ion (M•+)
Upon electron impact, this compound (C₁₄H₁₃NO₂) will lose an electron to form the molecular ion (M•+). With a molecular weight of 227.26 g/mol , the molecular ion peak is expected to be observed at m/z 227 . Aromatic systems tend to produce relatively stable molecular ions, so this peak should be clearly visible in the spectrum[3].
Key Fragmentation Pathways
The fragmentation of the this compound molecular ion will likely proceed through several competing pathways, driven by the energetically favorable loss of small, stable neutral molecules and the formation of stable carbocations or radical cations.
1. α-Cleavage and Loss of the Carboxyl Group:
A prominent fragmentation pathway for carboxylic acids involves the cleavage of the bond adjacent to the carbonyl group[3].
-
Loss of •OH (M-17): Cleavage of the O-H bond is possible but less common than the loss of the entire carboxyl group. If it occurs, it would result in an ion at m/z 210 .
-
Loss of •COOH (M-45): A more significant fragmentation pathway is the loss of the carboxyl radical, leading to the formation of a stable diphenylamine-like cation at m/z 182 .
-
Loss of CO₂ (M-44) via Rearrangement: A McLafferty-type rearrangement is not possible in this aromatic system. However, decarboxylation can occur, especially in the ion source, leading to a peak at m/z 183 .
2. Cleavage of the C-N Bond:
The bond between the anthranilic acid ring and the nitrogen atom is another potential cleavage site.
-
Formation of the Anthranilic Acid Cation (m/z 137): Cleavage of the C-N bond can lead to the formation of the anthranilic acid radical cation, which would appear at m/z 137 [4][5]. The corresponding neutral fragment would be the 3-methylphenyl radical.
-
Formation of the 3-Methylphenylaminyl Cation (m/z 106): Conversely, charge retention on the 3-methylphenylaminyl fragment would result in an ion at m/z 106 .
3. Fragmentation of the 3-Methylphenyl Group:
The 3-methylphenyl substituent can also undergo characteristic fragmentation.
-
Loss of a Methyl Radical (•CH₃) from the Molecular Ion (M-15): The loss of a methyl radical from the molecular ion would produce a fragment at m/z 212 . This is a common fragmentation for methylated aromatic compounds.
-
Formation of a Tropylium Ion (m/z 91): Alkyl-substituted benzene rings are known to rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91 [6]. This would likely arise from fragmentation of the 3-methylphenyl portion of the molecule.
4. Further Fragmentation of Primary Fragments:
The initial fragment ions can undergo further dissociation. For instance, the ion at m/z 182 (from the loss of •COOH) could subsequently lose a methyl radical to form an ion at m/z 167 .
Summary of Predicted Key Fragments
| m/z | Proposed Identity | Origin |
| 227 | Molecular Ion [M]•+ | Intact molecule |
| 212 | [M - •CH₃]+ | Loss of a methyl radical |
| 182 | [M - •COOH]+ | Loss of the carboxyl radical |
| 137 | [C₇H₇NO₂]•+ (Anthranilic acid moiety) | C-N bond cleavage |
| 106 | [C₇H₈N]+ (3-Methylphenylaminyl moiety) | C-N bond cleavage |
| 91 | [C₇H₇]+ (Tropylium ion) | Rearrangement of the 3-methylphenyl group |
| 77 | [C₆H₅]+ (Phenyl cation) | Loss of CO from a benzoyl-type fragment |
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Anthranilic acid(118-92-3) MS [m.chemicalbook.com]
- 5. Anthranilic Acid | C7H7NO2 | CID 227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. whitman.edu [whitman.edu]
Crystal structure of N-(3-Methylphenyl)anthranilic acid
An In-Depth Technical Guide to the Crystal Structure of N-(3-Methylphenyl)anthranilic Acid
Abstract
This compound, a derivative of anthranilic acid, belongs to the fenamate class of compounds, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and tolfenamic acid. While a definitive single-crystal X-ray structure of this compound is not extensively reported in publicly accessible databases, its molecular and crystal structure can be predicted with high confidence through systematic analysis of its structural analogues. This guide provides a comprehensive framework for the synthesis, crystallization, and structural characterization of this compound. By leveraging established principles and detailed experimental data from closely related fenamates, we present a predictive analysis of its molecular conformation, supramolecular assembly, and potential for polymorphism. This document serves as a foundational resource, outlining the necessary experimental workflows and analytical techniques to elucidate and validate its three-dimensional structure.
Introduction and Background
This compound (CAS 16524-22-4) is an aromatic carboxylic acid featuring a secondary amine bridge connecting a benzoic acid moiety and a m-tolyl group.[1][2][3][4] Its structural architecture places it squarely within the fenamate family, a class of compounds recognized for their pharmacological activity, particularly as NSAIDs. The therapeutic and physicochemical properties of solid-state pharmaceuticals, such as solubility, bioavailability, and stability, are intrinsically linked to their crystal structure. Fenamates are particularly known for exhibiting polymorphism—the ability to exist in multiple crystalline forms—which can profoundly impact these properties.[5]
Given the absence of a published crystal structure for the title compound, this guide employs a comparative, predictive approach. The well-documented crystal structures of mefenamic acid (N-(2,3-dimethylphenyl)anthranilic acid) and tolfenamic acid (N-(3-chloro-2-methylphenyl)anthranilic acid) serve as robust models for hypothesizing the structural attributes of this compound.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 16524-22-4 | [1][2] |
| Molecular Formula | C₁₄H₁₃NO₂ | [2][3] |
| Molecular Weight | 227.26 g/mol | [2][3] |
| Appearance | White to yellow crystalline solid | [4] |
Synthesis of this compound
The synthesis of N-arylanthranilic acids is well-established, with two primary palladium- or copper-catalyzed cross-coupling methods being the most prevalent: the Ullmann condensation and the Buchwald-Hartwig amination.
Synthetic Pathways
The Ullmann condensation is a classical method involving the reaction of an aryl halide (e.g., 2-chlorobenzoic acid) with an amine (m-toluidine) in the presence of a copper catalyst at elevated temperatures.[8][9] While effective, it often requires harsh reaction conditions.
The Buchwald-Hartwig amination offers a more modern, versatile, and milder alternative. This palladium-catalyzed cross-coupling reaction provides excellent yields and functional group tolerance.[10][11][12][13] The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[14]
Caption: Key synthetic routes to this compound.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative procedure adapted from established methods for N-arylanthranilic acid synthesis.[14]
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromobenzoic acid (1.0 equiv), m-toluidine (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (0.05 equiv), a suitable phosphine ligand like BINAP (0.08 equiv), and a base such as Cs₂CO₃ (1.4 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid.
-
Reaction: Stir the mixture at a specified temperature (e.g., 100-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with 1 M HCl, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Crystallization for Structural Analysis
Obtaining high-quality single crystals is the most critical step for structure determination by X-ray diffraction. The choice of solvent and crystallization technique is paramount and often requires empirical screening.
Rationale for Solvent Selection
Fenamates like mefenamic acid have been successfully crystallized from a variety of solvents, including ethanol, dimethylformamide (DMF), acetone, and ethyl acetate.[15][16] The solvent's polarity and its ability to form hydrogen bonds with the solute can influence which polymorphic form crystallizes.
Recommended Protocol: Slow Evaporation
-
Solution Preparation: Prepare a saturated or near-saturated solution of purified this compound in a selected solvent (e.g., ethanol or an ethanol/water mixture) at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
-
Crystallization: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature or slightly below).
-
Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined single crystals. Once suitable crystals have formed, carefully harvest them from the mother liquor using a pipette or fine forceps.
Predicted Crystal and Molecular Structure
By analogy with known fenamate structures, we can predict the key structural features of this compound with a high degree of confidence.
Molecular Conformation: The Intramolecular Hydrogen Bond
A defining feature of fenamates is a strong intramolecular hydrogen bond between the amine proton (N-H) and one of the carboxylate oxygen atoms.[6] This interaction creates a pseudo-six-membered ring, which imparts significant planarity to this portion of the molecule and restricts conformational freedom. The primary conformational flexibility arises from the rotation of the m-tolyl ring relative to the anthranilic acid moiety, defined by the C-N-C-C dihedral angle.
References
- 1. 16524-22-4 | MFCD01675193 | this compound [aaronchem.com]
- 2. appchemical.com [appchemical.com]
- 3. echemi.com [echemi.com]
- 4. This compound - Yuanli Tech [yonlytech.com]
- 5. ijcpa.in [ijcpa.in]
- 6. researchgate.net [researchgate.net]
- 7. Mefenamic acid anti-inflammatory drug: probing its polymorphs by vibrational (IR and Raman) and solid-state NMR spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. research.rug.nl [research.rug.nl]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of N-(3-Methylphenyl)anthranilic Acid from o-Chlorobenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Importance of the Fenamate Scaffold
N-arylanthranilic acids, colloquially known as "fenamates," represent a privileged scaffold in medicinal chemistry. Their derivatives are central to the development of pharmaceuticals for a spectrum of diseases, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The core structure, featuring a diarylamine linkage, is a versatile pharmacophore that allows for extensive structure-activity relationship (SAR) studies, leading to the identification of numerous therapeutic leads.[1][3] N-(3-Methylphenyl)anthranilic acid is a key member of this class, serving both as a valuable intermediate and as an analogue in the exploration of new chemical entities.[4]
This guide provides a comprehensive technical overview of its synthesis, focusing on the robust and widely adopted Ullmann condensation pathway. We will dissect the mechanistic underpinnings of this reaction, provide a field-proven experimental protocol, and discuss the critical parameters that govern its success, efficiency, and scalability.
The Core Transformation: Mechanistic Insights into the Ullmann Condensation
The synthesis of this compound from o-chlorobenzoic acid and m-toluidine is a classic example of a copper-catalyzed C-N cross-coupling reaction, often referred to as an Ullmann condensation or, more specifically in this context, a Goldberg reaction.[5] While seemingly straightforward, the reaction's efficiency is highly dependent on a synergistic interplay of catalyst, base, solvent, and temperature. Understanding these factors is paramount for successful synthesis and optimization.
The reaction is not a simple nucleophilic aromatic substitution; the aryl chloride is relatively unreactive. The copper catalyst is essential for facilitating the C-N bond formation. The generally accepted mechanism, while complex and with several proposed intermediates, revolves around a Cu(I)/Cu(III) catalytic cycle.
Caption: Proposed Catalytic Cycle for the Ullmann Condensation.
Causality Behind Experimental Choices:
-
The Catalyst: While traditional Ullmann reactions used stoichiometric copper powder, modern methods employ catalytic amounts of copper salts, often Cu(I) salts like CuI or CuBr, which are more reactive.[5][6] Manganese-based catalysts have also been developed as an alternative.[7][8] The choice of catalyst directly impacts reaction rate and temperature requirements. Ligands, such as diamines, can be added to stabilize the copper catalyst and improve yields, though many protocols for fenamates proceed without them.[5][9]
-
The Base: A base is crucial for two reasons. First, it neutralizes the HCl generated during the condensation. Second, it deprotonates the amine nucleophile (or the carboxylic acid), increasing its nucleophilicity and facilitating its coordination to the copper center.[10] Anhydrous potassium or sodium carbonate are common choices due to their sufficient basicity, low cost, and compatibility with common organic solvents.[11][12]
-
The Solvent: The reaction requires a high-boiling, polar, aprotic solvent to solubilize the reagents (especially the carboxylate salt) and to achieve the necessary high temperatures (often 120-200°C).[5][11] Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent choices.[11][12]
-
The Temperature: High temperatures are generally required to overcome the activation energy for the oxidative addition of the aryl chloride to the copper center.[5] The reaction temperature is a critical parameter to control; insufficient heat leads to a stalled reaction, while excessive temperatures can cause decomposition and the formation of impurities. A typical range is 120-150°C.[8][11]
A Validated Synthesis Protocol
This protocol is a synthesized methodology derived from established procedures for analogous fenamate compounds.[8][10][11][12] It is designed to be a self-validating system where progress can be monitored and endpoints are clearly defined.
Materials and Reagents
| Reagent | Formula | M.W. | Molar Eq. | Quantity | Notes |
| o-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 1.0 | 27.0 g | Starting material. Ensure it is dry.[13] |
| m-Toluidine | C₇H₉N | 107.15 | 1.2 | 22.5 g | Reactant. Use freshly distilled for best results. |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 | 36.0 g | Anhydrous. Base/Acid Scavenger. |
| Copper(I) Bromide | CuBr | 143.45 | 0.05 | 1.25 g | Catalyst. Other copper sources can be used.[12] |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 150 mL | Anhydrous. Solvent. |
| Hydrochloric Acid | HCl | 36.46 | - | ~50 mL | Concentrated (37%). For acidification. |
| Toluene | C₇H₈ | 92.14 | - | 25 mL | For azeotropic water removal (optional but recommended).[8] |
| Ethanol | C₂H₅OH | 46.07 | - | As needed | For recrystallization. |
| Deionized Water | H₂O | 18.02 | - | As needed | For work-up and recrystallization. |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Step-by-Step Methodology
-
Reaction Setup and Salt Formation:
-
To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add o-chlorobenzoic acid (27.0 g), anhydrous potassium carbonate (36.0 g), and DMF (150 mL).
-
Begin stirring and gently heat the mixture to 80°C. Maintain this temperature for 30-45 minutes to ensure the complete formation of the potassium o-chlorobenzoate salt.[8] An optional but recommended step is to attach a Dean-Stark trap, add toluene (25 mL), and reflux to azeotropically remove any residual water, which can inhibit the catalyst.[8] Once water removal is complete, drain the toluene.
-
-
Ullmann Condensation:
-
To the stirred salt suspension, add the copper(I) bromide catalyst (1.25 g) followed by m-toluidine (22.5 g).
-
Increase the temperature of the reaction mixture to 130-140°C and maintain it under a gentle reflux.[11] The mixture will typically turn a dark brown or green color.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), sampling every hour after the first 2 hours. The reaction is considered complete upon the near-total consumption of the limiting reagent, o-chlorobenzoic acid.[8] This typically requires 4-8 hours.
-
-
Work-up and Isolation of Crude Product:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature (< 40°C).
-
In a separate large beaker, place 500 mL of cold deionized water.
-
Slowly pour the reaction mixture into the beaker of water with vigorous stirring. This will precipitate the crude product and dissolve the inorganic salts.
-
With continuous stirring, slowly add concentrated hydrochloric acid to the aqueous suspension until the pH is approximately 2-3. This protonates the carboxylate, precipitating the this compound as a solid.[8][10]
-
Stir the slurry for an additional 30 minutes to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of deionized water until the filtrate runs clear and is no longer acidic.
-
-
Purification by Recrystallization:
-
Transfer the damp crude solid to a suitably sized Erlenmeyer flask.
-
Add a minimal amount of boiling ethanol to dissolve the solid. A common ratio is to start with 5-10 mL of ethanol per gram of crude product.[10]
-
Once dissolved, if the solution is highly colored, you may add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.[10]
-
To the hot, clear ethanolic solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and then allow the flask to cool slowly to room temperature, followed by cooling in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified, crystalline product by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum at 60°C to a constant weight. The expected yield of the off-white to pale yellow solid is typically in the range of 75-90%.
-
Product Characterization and Quality Control
Verifying the identity and purity of the final product is a critical step.
-
Melting Point (MP): Pure N-phenylanthranilic acid has a reported melting point of 182-183°C.[10] The synthesized this compound should have a distinct and sharp melting point.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals (in DMSO-d₆) would include aromatic protons in the 6.7-8.0 ppm range, two distinct methyl singlets around 2.1-2.3 ppm, and a broad singlet for the -NH proton above 9.0 ppm.[8]
-
Infrared (IR) Spectroscopy: Key vibrational bands to confirm include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1680 cm⁻¹), and an N-H stretch (~3300 cm⁻¹).[14]
-
Purity (HPLC): Purity should be assessed by HPLC, with the final product ideally showing >99% purity.[8]
Concluding Remarks
The Ullmann condensation provides a reliable and scalable method for the synthesis of this compound from readily available starting materials. By carefully controlling the key parameters of catalyst, base, solvent, and temperature, high yields of a pure product can be consistently achieved. This synthetic route is fundamental for accessing the broader fenamate chemical space, which continues to be a fertile ground for the discovery and development of new therapeutic agents.[1][15] The robustness of this C-N bond-forming reaction ensures its continued relevance in both academic research and industrial drug development.
References
- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. This compound | 16524-22-4 [chemicalbook.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. CN105949075A - Synthesis method of mefenamic acid - Google Patents [patents.google.com]
- 8. Synthesis method of mefenamic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. sjctni.edu [sjctni.edu]
- 15. ijddr.in [ijddr.in]
Biological activity of N-aryl anthranilic acid derivatives
An In-Depth Technical Guide to the Biological Activity of N-Aryl Anthranilic Acid Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of N-aryl anthranilic acid derivatives, a significant class of compounds in medicinal chemistry. We will delve into their synthesis, multifaceted biological activities, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this chemical scaffold.
Introduction: The Versatile Scaffold of N-Aryl Anthranilic Acids
N-aryl anthranilic acids, commonly known as fenamates, are a class of aromatic amino acids characterized by an anthranilic acid core N-substituted with an aryl group. This structural motif serves as a bioisostere of salicylic acid, forming the basis for many non-steroidal anti-inflammatory drugs (NSAIDs).[1] The parent compound, N-phenylanthranilic acid, is the foundational structure for numerous drugs.[2] While renowned for their anti-inflammatory properties, the therapeutic applications of these derivatives have expanded significantly, now encompassing anticancer, antimicrobial, and antiviral activities, among others.[3][4] This guide will elucidate these activities, providing both mechanistic insights and practical experimental frameworks.
Anti-inflammatory Activity: The Cornerstone of Fenamates
The most well-documented biological activity of N-aryl anthranilic acid derivatives is their anti-inflammatory effect.[3][5][6] Marketed drugs such as Mefenamic acid and Flufenamic acid are testaments to their efficacy in treating rheumatic disorders and dysmenorrhea.[1]
Mechanism of Action: COX Inhibition
The primary anti-inflammatory mechanism of these compounds is the inhibition of cyclooxygenase (COX) enzymes.[4] COX enzymes (isoforms COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[7][8] While COX-1 is constitutively expressed and plays a role in physiological processes like protecting the gastric mucosa and maintaining kidney function, COX-2 is inducible and its expression significantly increases during inflammatory processes.[8]
The therapeutic anti-inflammatory action of NSAIDs is primarily due to the inhibition of COX-2, whereas the common side effects, such as gastrointestinal issues, stem from the inhibition of COX-1.[7] Consequently, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery. Several N-aryl anthranilic acid derivatives have demonstrated promising COX-2 selectivity.[9][10]
Caption: Mechanism of COX inhibition by N-aryl anthranilic acid derivatives.
Structure-Activity Relationship (SAR)
The anti-inflammatory potency of these derivatives is highly dependent on their chemical structure:
-
Carboxylic Acid Position: The carboxyl group on the anthranilic acid ring is essential for activity. Analogs where this group is at the meta or para position are inactive.[1]
-
NH Moiety: The secondary amine (NH) bridge is crucial. Replacing it with O, CH₂, S, or N-CH₃ significantly diminishes or abolishes activity.[1]
-
Substitution on the N-Aryl Ring: Substitutions on the non-anthranilic ring can have varied effects. For instance, 2',3'-disubstitution, as seen in mefenamic acid, is highly effective.[1] A trifluoromethyl (CF₃) group, as in flufenamic acid, also confers potent activity.[1]
Quantitative Anti-inflammatory Data
The following table summarizes the COX inhibitory activity of selected N-aryl anthranilic acid derivatives. Lower IC₅₀ values indicate greater potency.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 77.4 | - | - | [11] |
| Compound 14 | 15-26 | 5.0 - 17.6 | 5.01 | [11] |
| Compound 16 | - | - | 5.86 | [11] |
| JS-3 | - | - | 5.56 | [9][10] |
| JS-4 | - | - | 13.70 | [9][10] |
Anticancer Activity: An Emerging Frontier
Recent research has highlighted the potential of N-aryl anthranilic acid derivatives as anticancer agents.[4] Their antiproliferative activity has been demonstrated against a wide array of human tumor cell lines, including those from leukemia, colon, breast, and lung cancers.[12][13]
Putative Mechanisms of Action
The anticancer effects of these compounds are multifaceted and not fully elucidated. Some proposed mechanisms include:
-
P-glycoprotein Inhibition: Certain derivatives can inhibit P-glycoprotein, a membrane transporter often responsible for multidrug resistance in cancer cells.[3]
-
Antiproliferative Effects: Structural modifications have yielded derivatives with potent in vitro growth inhibitory properties, with some compounds showing GI₅₀ (50% growth inhibition) values in the nanomolar range.[12]
-
Induction of Apoptosis: While not universally demonstrated, the inhibition of key cellular proliferation pathways can lead to programmed cell death (apoptosis).
Caption: Potential anticancer mechanisms of N-aryl anthranilic acid derivatives.
In Vitro Antiproliferative Activity
Ester derivatives of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid have shown particularly potent in vitro anticancer activity.[12]
| Cell Line Panel | GI₅₀ Concentration Range |
| Leukemia | 10⁻⁷ M to <10⁻⁶ M |
| Non-Small Cell Lung Cancer | 10⁻⁷ M to <10⁻⁶ M |
| Colon Cancer | <10⁻⁷ M to 10⁻⁶ M |
| CNS Cancer | 10⁻⁷ M to 10⁻⁶ M |
| Melanoma | 10⁻⁷ M to 10⁻⁶ M |
| Ovarian Cancer | 10⁻⁷ M to 10⁻⁶ M |
| Renal Cancer | 10⁻⁷ M to 10⁻⁶ M |
| Prostate Cancer | 10⁻⁷ M to 10⁻⁶ M |
| Breast Cancer | 10⁻⁷ M to 10⁻⁶ M |
| Data derived from studies on lead compounds like pyridinyl ester 25.[12] |
Other Notable Biological Activities
The versatile scaffold of N-aryl anthranilic acid has been explored for various other therapeutic purposes.
-
Antimicrobial Activity: Several derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2]
-
Antitubercular Activity: Specific derivatives have been investigated as inhibitors of MabA (FabG1), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[14] Although initial studies identified them as MabA inhibitors, further investigation revealed their antitubercular activity is likely due to the carboxylic acid moiety causing intrabacterial acidification.[14]
-
Antiviral and Analgesic Properties: The core structure is also associated with antiviral, analgesic, and antipyretic activities.[1][3][4]
Experimental Protocols: A Practical Guide
This section provides validated, step-by-step methodologies for the synthesis and biological evaluation of N-aryl anthranilic acid derivatives.
Protocol: Synthesis via Ullmann Condensation
The Ullmann condensation is a classical and reliable method for synthesizing the N-aryl bond in these derivatives.[5][6]
Causality: This copper-catalyzed reaction is effective for forming a C-N bond between an aryl halide (which is typically unreactive) and an amine. The o-chlorobenzoic acid is "activated" by the carboxylic acid group. Anhydrous potassium carbonate is used as a base to neutralize the hydrogen halide (HCl) formed during the reaction, driving the equilibrium towards the product.[5]
Caption: Workflow for the Ullmann condensation synthesis.
Step-by-Step Methodology:
-
Combine Reactants: In a round-bottom flask, combine o-chlorobenzoic acid (1 mol), the desired substituted aniline (1.2 mol), cupric oxide (catalyst), and anhydrous potassium carbonate.[5][6]
-
Reflux: Heat the mixture under reflux for 6-8 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[5][15]
-
Isolation: After cooling, suspend the resulting solid in water.
-
Precipitation: Add dilute hydrochloric acid to the suspension. This protonates the carboxylate, causing the desired N-aryl anthranilic acid derivative to precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.[6]
-
Characterization: Confirm the structure of the synthesized compound using techniques such as melting point determination, IR, ¹H NMR, and mass spectrometry.[5][6]
Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
This is a standard and widely used acute inflammation model to screen for anti-inflammatory activity.[5][6]
Causality: Carrageenan is a phlogistic agent that, when injected into the plantar surface of a rat's paw, induces a localized, reproducible inflammatory response characterized by edema (swelling). The extent of edema is a measure of the intensity of inflammation. A test compound with anti-inflammatory activity will reduce the carrageenan-induced paw volume increase compared to a control group.
Step-by-Step Methodology:
-
Animal Acclimatization: Use healthy albino rats, acclimatized to laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups (e.g., control, standard drug, and test compound groups).
-
Compound Administration: Administer the synthesized test compounds (e.g., dissolved in a vehicle like N,N-dimethylformamide) via intraperitoneal injection to the test groups. The control group receives only the vehicle, and the standard group receives a known NSAID (e.g., phenylbutazone).[15]
-
Induction of Inflammation: After a set time (e.g., 30 minutes) to allow for drug absorption, inject 0.1 mL of a 1% w/v carrageenan solution into the plantar region of the right hind paw of each rat.[5]
-
Measurement of Edema: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 15, 30, 60, 90, 120 minutes) after the carrageenan injection.[5]
-
Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups relative to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.
Conclusion and Future Outlook
N-aryl anthranilic acid derivatives represent a privileged scaffold in medicinal chemistry. While their role as potent anti-inflammatory agents acting via COX inhibition is well-established, the expanding research into their anticancer and antimicrobial activities opens new avenues for drug development. Future research should focus on designing derivatives with enhanced selectivity for specific biological targets (e.g., COX-2 over COX-1, or specific cancer-related kinases) to improve therapeutic efficacy and minimize side effects. The synthesis and screening protocols detailed herein provide a robust framework for researchers to contribute to the exciting evolution of this versatile class of compounds.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. WO2008114275A2 - Anthranilic acid derivatives as anticancer agents and process for the preparation thereof - Google Patents [patents.google.com]
- 14. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijddr.in [ijddr.in]
Methodological & Application
Application Note & Protocols: Microwave-Assisted Synthesis of N-Aryl Anthranilic Acids
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: A Paradigm Shift in N-Aryl Anthranilic Acid Synthesis
N-aryl anthranilic acids are a cornerstone class of molecules in medicinal chemistry and materials science. They serve as crucial precursors for a variety of biologically active compounds, including anti-inflammatory agents (the fenamates), diuretics, and acridone alkaloids.[1][2][3][4] The traditional synthesis of these scaffolds, typically via the Ullmann condensation, has long been hampered by significant drawbacks, including harsh reaction conditions, the need for high temperatures, and excessively long reaction times, often extending over many hours.[1][5][6]
This guide details the application of Microwave-Assisted Organic Synthesis (MAOS) to overcome these classical limitations. By leveraging the principles of dielectric heating, microwave irradiation provides rapid, uniform, and highly efficient energy transfer directly to the reacting molecules.[7][8] This results in a dramatic acceleration of reaction rates, a significant reduction in reaction times from hours to minutes, and often, an improvement in product yields and purity.[1][9][10] This application note provides both the theoretical grounding and field-proven protocols for the microwave-assisted synthesis of N-aryl anthranilic acids, presenting a greener, more efficient, and highly scalable alternative to conventional methods.[11]
The Underpinning Science: Mechanism and the Microwave Advantage
The synthesis of N-aryl anthranilic acids is fundamentally a C-N cross-coupling reaction. The two most powerful and relevant methods for this transformation are the Ullmann Condensation and the Buchwald-Hartwig Amination.
The Ullmann Condensation
The classical and most frequently employed method is the copper-catalyzed Ullmann condensation. This reaction typically involves the coupling of an anthranilic acid with an aryl halide in the presence of a copper catalyst and a base.[1][5]
-
Mechanism Overview: The reaction is believed to proceed via an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the deprotonated amine. The key C-N bond is formed through reductive elimination, regenerating the Cu(I) catalyst. The base (commonly K₂CO₃ or another inorganic base) is crucial for deprotonating the anthranilic acid's amino group, making it a more potent nucleophile.
The Buchwald-Hartwig Amination
A more modern and often more versatile alternative is the palladium-catalyzed Buchwald-Hartwig amination.[12] This reaction has a broader substrate scope and often proceeds under milder conditions, though it requires a more sophisticated catalyst system.[13]
-
Mechanism Overview: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to form the N-aryl bond and regenerate the Pd(0) catalyst.[12] Sterically hindered phosphine ligands (e.g., XPhos) are critical for stabilizing the palladium center and facilitating the catalytic cycle.[13]
The Causality of the Microwave Effect
Why does microwave irradiation accelerate these reactions so profoundly? The answer lies in the heating mechanism itself.
-
Conventional Heating: Relies on conduction. The vessel is heated externally, and heat is slowly and often unevenly transferred to the bulk of the solvent and reactants.
-
Microwave Dielectric Heating: Microwaves pass through the vessel walls and directly couple with polar molecules (like the solvent or reactants) in the mixture.[8] This interaction causes rapid molecular rotation and ionic conduction, generating heat volumetrically and uniformly throughout the sample. This leads to extremely fast heating rates and can result in temperatures far exceeding the solvent's boiling point in a sealed vessel, dramatically accelerating the reaction kinetics.[7][8]
Experimental Protocol: Microwave-Assisted Ullmann Condensation
This protocol provides a robust and reproducible method for the synthesis of a range of N-aryl anthranilic acids from aryl bromides.
Materials and Equipment
-
Reagents: Anthranilic Acid, Aryl Bromide (substituted), Copper(I) Iodide (CuI), Anhydrous Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF) or Water[1][9], Hydrochloric Acid (1M), Ethyl Acetate, Brine.
-
Equipment: Microwave Synthesizer (e.g., CEM Discover®), 10 mL microwave reaction vial, magnetic stir bar, standard laboratory glassware, rotary evaporator, flash chromatography system (if required).
Step-by-Step Methodology
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add anthranilic acid (1.0 mmol, 1.0 equiv), the desired aryl bromide (1.0 mmol, 1.0 equiv), Copper(I) Iodide (0.1 mmol, 10 mol%), and anhydrous Potassium Carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 3-5 mL of DMF (or an alternative green solvent like water) to the vial.[1][10]
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer cavity. Irradiate the mixture under the following conditions:
-
Temperature: 160 °C
-
Ramp Time: 2 minutes
-
Hold Time: 20 minutes
-
Power: 200 W (dynamic power control)
-
-
Reaction Work-up:
-
After the reaction is complete, allow the vial to cool to room temperature (<50 °C).
-
Pour the reaction mixture into a beaker containing 50 mL of water.
-
Acidify the aqueous mixture to pH ~2-3 by slowly adding 1M HCl. The N-aryl anthranilic acid product should precipitate as a solid.
-
Collect the solid by vacuum filtration, washing with cold water. If no solid forms, proceed to liquid-liquid extraction.
-
-
Extraction & Drying (if necessary): Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[1]
Workflow Visualization
Caption: Workflow for Microwave-Assisted Ullmann Synthesis.
Representative Data
The following table summarizes typical results for the microwave-assisted Ullmann coupling of anthranilic acid with various aryl bromides, demonstrating the efficiency and scope of the method.
| Entry | Aryl Bromide | Product | Time (min) | Yield (%) |
| 1 | 4-Bromotoluene | 2-((4-methylphenyl)amino)benzoic acid | 20 | 92% |
| 2 | 4-Bromoanisole | 2-((4-methoxyphenyl)amino)benzoic acid | 20 | 95% |
| 3 | 1-Bromo-4-nitrobenzene | 2-((4-nitrophenyl)amino)benzoic acid | 15 | 88% |
| 4 | 3-Bromoanisole | 2-((3-methoxyphenyl)amino)benzoic acid | 20 | 85% |
| Data synthesized from representative literature procedures for illustrative purposes.[1] |
Field-Proven Insights & Troubleshooting
A successful protocol is a self-validating one. Understanding the causality behind each component is key to optimization and troubleshooting.
| Component/Parameter | Rationale & Expert Insight |
| Catalyst Choice | CuI is often preferred as it is a readily available and active Cu(I) source. Other sources like CuO or Cu₂O can also be effective.[5][14] For particularly challenging substrates, the use of a ligand like N,N-dimethylglycine can accelerate the catalysis, though this adds cost and complexity.[6] |
| Base Selection | K₂CO₃ is a cost-effective and sufficiently strong base to deprotonate the amine. Stronger bases like NaOt-Bu or K₃PO₄ are sometimes used but can promote side reactions. The base must be anhydrous to prevent deactivation of the catalyst. |
| Solvent Effects | High-boiling polar aprotic solvents like DMF or DMSO are excellent for their ability to dissolve reactants and efficiently absorb microwave energy. However, for a greener approach, water has been successfully used as a solvent, which is a significant advantage.[1][9][10] |
| Aryl Halide Reactivity | The reactivity order is I > Br >> Cl. Aryl bromides offer a good balance of reactivity and cost. Aryl chlorides are less reactive and may require higher temperatures, longer reaction times, or a switch to a more active catalyst system like a Palladium/XPhos system (Buchwald-Hartwig).[12][15] |
| Microwave Parameters | The goal is to reach a target temperature quickly and hold it. 160-180 °C is a common range. Exceeding this may lead to decomposition. A 15-30 minute hold time is usually sufficient; longer times rarely improve yield and can increase side product formation. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive aryl halide (e.g., an electron-rich chloride).2. Insufficient heating.3. Catalyst deactivation (moisture).4. Steric hindrance on reactants. | 1. Switch to the corresponding aryl bromide or iodide. Consider a Buchwald-Hartwig protocol.[13]2. Increase the hold temperature in 10 °C increments.3. Use anhydrous base and solvent.4. Increase reaction time or temperature; a different catalyst may be required. |
| Formation of Byproducts | 1. Reaction time is too long or temperature is too high.2. Dimerization of the aryl halide (homocoupling). | 1. Reduce the hold time or temperature.2. Ensure proper stoichiometry; excess aryl halide can favor this side reaction. |
| Poor Reproducibility | 1. Inconsistent vial sealing leading to pressure loss.2. Non-homogenous mixture.3. Inconsistent reagent quality. | 1. Ensure vials are capped correctly and inspect septa for damage.2. Use adequate stirring and ensure all solids are suspended before starting irradiation.3. Use reagents from a reliable source; purify starting materials if necessary. |
Concluding Remarks
The adoption of microwave-assisted synthesis represents a significant advancement in the preparation of N-aryl anthranilic acids. By dramatically reducing reaction times from many hours to mere minutes and improving yields, this technology allows researchers to accelerate discovery and development timelines. The protocols and insights provided herein demonstrate a method that is not only highly efficient and robust but also aligns with the principles of green chemistry by reducing energy consumption and enabling the use of more benign solvents.[7][11] This powerful tool should be a standard in the repertoire of any scientist working on the synthesis of these vital pharmaceutical and industrial building blocks.
References
- 1. scielo.br [scielo.br]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-assisted synthesis of N-phenylanthranilic acids in water (2005) | Ana Martin | 8 Citations [scispace.com]
- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Solid-Phase Synthesis of N-Substituted Anthranilic Acid Derivatives: An Application Guide for Researchers
Introduction: The Strategic Advantage of Solid-Phase Synthesis for Anthranilic Acid Scaffolds
N-substituted anthranilic acid derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their applications span a wide range of biological activities, including anti-inflammatory (as seen in fenamates), antimicrobial, antiviral, and anticancer properties.[1] The traditional solution-phase synthesis of libraries of these compounds can be laborious, often requiring tedious workup and purification steps after each chemical transformation. Solid-phase organic synthesis (SPOS) offers a powerful alternative, streamlining the synthetic process by anchoring the anthranilic acid scaffold to an insoluble polymer support. This approach simplifies purification to mere filtration and washing, enables the use of excess reagents to drive reactions to completion, and is highly amenable to automation and the generation of compound libraries for drug discovery.[2]
This comprehensive guide provides detailed protocols and expert insights into the solid-phase synthesis of N-substituted anthranilic acid derivatives. We will delve into the critical aspects of resin and linker selection, on-resin chemical transformations including N-acylation, N-alkylation, and N-arylation, and finally, cleavage and purification of the target compounds. The causality behind experimental choices is explained throughout, ensuring a deep understanding of the underlying chemical principles.
I. Foundational Strategy: Resin and Linker Selection
The choice of solid support and the linking strategy is paramount to a successful solid-phase synthesis. This choice dictates the conditions under which the substrate is anchored and, more importantly, the conditions for the final cleavage of the product from the resin.
Recommended Resins for Anchoring Anthranilic Acid:
| Resin Type | Linker Type | Key Characteristics | Cleavage Conditions |
| Wang Resin | p-Alkoxybenzyl alcohol | Ester linkage. Stable to a wide range of reaction conditions. | Moderately acidic (e.g., 50-95% TFA in DCM). |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl chloride | Highly acid-labile ester linkage. Allows for mild cleavage, preserving other acid-sensitive functional groups. | Very mild acidic conditions (e.g., 1-2% TFA in DCM, or acetic acid). |
Expert Insight: For most applications, Wang resin provides a good balance of stability and cleavability. However, if your target molecule contains other acid-sensitive protecting groups, the 2-Chlorotrityl chloride resin is the superior choice due to its extremely mild cleavage conditions.
II. Experimental Workflows & Protocols
The general workflow for the solid-phase synthesis of N-substituted anthranilic acid derivatives is a multi-stage process, beginning with the immobilization of the starting material and culminating in the release of the final, modified product.
Caption: General workflow for solid-phase synthesis.
Protocol 1: Loading of Anthranilic Acid onto Wang Resin
This protocol details the esterification of anthranilic acid to the hydroxyl groups of Wang resin, a critical first step for immobilization.
Materials:
-
Wang Resin
-
Anthranilic Acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Wang resin (1 eq) in a mixture of DCM and DMF (9:1, v/v; 10 mL/g of resin) in a reaction vessel for at least 30 minutes.
-
Activation Solution: In a separate flask, dissolve anthranilic acid (4 eq), HOBt (4 eq), and DMAP (0.1 eq) in a minimal amount of DMF.
-
Coupling: Add the activation solution to the swollen resin. Then, add DIC (4 eq) to the reaction vessel.
-
Reaction: Agitate the mixture using a mechanical shaker at room temperature for 12 hours.
-
Washing: Filter the resin and wash sequentially with DMF (3x), a mixture of DMF/DCM (1:1, v/v) (3x), and finally DCM (3x).
-
Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be estimated by weight gain or by a test cleavage of a small sample.
Protocol 2: On-Resin N-Substitution
With the anthranilic acid securely anchored to the solid support, the next stage is the chemical modification of the amino group. The following protocols outline methods for N-acylation, N-alkylation, and N-arylation.
This protocol describes the acylation of the secondary amine on the resin-bound anthranilic acid using an in situ generated ketene intermediate from malonic acid, which is a highly efficient and mild method.[3][4][5]
Materials:
-
Anthranilic acid-loaded resin
-
Malonic acid
-
Coupling reagents (e.g., HBTU/HOBt/DIPEA)
-
NMP (N-Methyl-2-pyrrolidone)
Procedure:
-
Resin Preparation: Swell the anthranilic acid-loaded resin in NMP.
-
Acylation Cocktail: In a separate vial, pre-activate malonic acid (5 eq) with a suitable coupling reagent mixture, such as HBTU (5 eq), HOBt (5 eq), and DIPEA (10 eq) in NMP.
-
Reaction: Add the acylation cocktail to the resin and agitate at room temperature. The reaction progress can be monitored by a test cleavage and LC-MS analysis. High yields are typically achieved within a few hours.[3][4]
-
Washing: After the reaction is complete, filter the resin and wash thoroughly with NMP (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
This method is suitable for introducing aliphatic and benzylic groups.[6]
Materials:
-
Anthranilic acid-loaded resin
-
Aldehyde or Ketone (e.g., benzaldehyde, cyclohexanecarboxaldehyde)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic Acid (AcOH)
-
1% AcOH in DMF
Procedure:
-
Resin Swelling: Swell the resin in 1% AcOH in DMF.
-
Imine Formation: Add the desired aldehyde or ketone (10 eq) to the swollen resin and agitate for 30 minutes.
-
Reduction: Add NaBH₃CN (10 eq) and continue to agitate the mixture at room temperature for 12-24 hours.[6]
-
Washing: Filter the resin and wash with DMF (3x), water (1x), DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
This protocol is used for the introduction of aromatic substituents.[6]
Materials:
-
Anthranilic acid-loaded resin
-
Aryl halide (e.g., bromobenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
Procedure:
-
Resin Preparation: Dry the anthranilic acid-loaded resin under vacuum.
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the dried resin, aryl halide (5 eq), Pd₂(dba)₃ (0.1 eq), Xantphos (0.2 eq), and Cs₂CO₃ (3 eq).
-
Reaction: Add anhydrous dioxane and heat the mixture at 80-100°C with agitation for 12-24 hours.[6]
-
Washing: After cooling, filter the resin and wash with dioxane (3x), water (1x), DMF (3x), DCM (3x), and MeOH (3x) to remove the catalyst and other reagents.
-
Drying: Dry the resin under vacuum.
III. Monitoring the Reaction Progress
Ensuring that each reaction step proceeds to completion is crucial for obtaining a high-purity final product. Several techniques can be employed to monitor on-resin reactions.
Caption: Methods for monitoring on-resin reactions.
FT-IR Spectroscopy: This is a rapid, non-destructive method to qualitatively monitor the progress of a reaction by observing the appearance or disappearance of key vibrational bands (e.g., the carbonyl stretch of an acyl group).[7][8][9][10]
Test Cleavage: A small aliquot of the resin is treated with the cleavage cocktail. The resulting solution is then analyzed by HPLC and Mass Spectrometry (MS) to determine the ratio of starting material to product, thereby quantifying the reaction conversion.[11][12]
Protocol 3: Test Cleavage for Reaction Monitoring
Procedure:
-
Sample Collection: Withdraw a small sample of the resin (5-10 mg) from the reaction vessel.
-
Washing and Drying: Wash the resin sample thoroughly with DCM and dry it under a stream of nitrogen.
-
Cleavage: Place the dried resin in a microcentrifuge tube and add 100-200 µL of the appropriate cleavage cocktail (e.g., 95% TFA in DCM for Wang resin).[11]
-
Reaction: Allow the cleavage to proceed at room temperature for 1-2 hours.
-
Isolation: After cleavage, precipitate the product by adding cold diethyl ether. Centrifuge to pellet the product, decant the supernatant, and dry the pellet.
-
Analysis: Dissolve the dried product in a suitable solvent (e.g., acetonitrile/water) and analyze by HPLC and MS.
IV. Cleavage and Purification
The final step in the synthesis is the liberation of the N-substituted anthranilic acid derivative from the solid support.
Protocol 4: Cleavage from Wang Resin
Materials:
-
Product-loaded Wang resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the dried resin with DCM (3x).
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/DCM/TIS (e.g., 95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 1.5 to 2 hours.[11]
-
Isolation of Product: Filter the resin and collect the filtrate. Wash the resin with additional TFA or DCM and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold (–20 °C) diethyl ether to precipitate the crude product.[11]
-
Purification: Collect the precipitate by filtration or centrifugation. The crude product can be further purified by recrystallization or preparative HPLC. For many anthranilic acid derivatives, recrystallization from ethanol/water or purification via column chromatography is effective.[6][13]
V. Troubleshooting and Expert Recommendations
| Problem | Potential Cause | Recommended Solution |
| Low Loading Efficiency | - Incomplete activation of carboxylic acid.- Steric hindrance. | - Ensure all reagents and solvents are anhydrous.- Increase reaction time or temperature.- Use a more efficient coupling agent combination (e.g., HATU/DIPEA). |
| Incomplete N-Substitution | - Insufficient excess of reagents.- Poor resin swelling.- Steric hindrance of the substrate. | - Increase the equivalents of the acylating/alkylating/arylating agent.- Ensure adequate resin swelling in the reaction solvent.- For difficult couplings, consider microwave-assisted synthesis. |
| Side Reactions during Cleavage | - Re-attachment of cleaved protecting groups.- Oxidation of sensitive residues. | - Use scavengers like Triisopropylsilane (TIS) to quench reactive carbocations.- For sensitive compounds, degas solvents and work under an inert atmosphere. |
| Difficulty in Product Purification | - Incomplete reactions leading to multiple products.- Contamination from cleavage cocktail. | - Optimize on-resin reaction conditions using monitoring techniques.- Ensure thorough washing of the precipitated product with cold ether to remove scavengers. |
VI. Conclusion
Solid-phase synthesis provides a robust and efficient platform for the generation of N-substituted anthranilic acid derivatives, which are of significant interest in drug discovery and development. By carefully selecting the appropriate resin and optimizing the on-resin reaction and cleavage conditions, researchers can rapidly access libraries of these valuable compounds with high purity. The protocols and insights provided in this guide serve as a comprehensive resource for scientists aiming to leverage the power of solid-phase chemistry in their research endeavors.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A highly efficient in situ N-acetylation approach for solid phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A highly efficient in situ N-acetylation approach for solid phase synthesis | Prof. Assaf Friedler's Lab [friedlerlab.huji.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 8. scielo.br [scielo.br]
- 9. Practical considerations for FT-IR measurements in solid phase synthesis | The Infrared and Raman Discussion Group [irdg.org]
- 10. Monitoring of solid phase peptide synthesis by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
Introduction: The Versatility of N-(3-Methylphenyl)anthranilic Acid as a Ligand
An in-depth guide for researchers, scientists, and drug development professionals on the coordination chemistry of N-(3-Methylphenyl)anthranilic acid.
This compound, a derivative of anthranilic acid, is a compelling ligand in the field of coordination chemistry. Its structure, featuring a carboxylic acid group and a secondary amine nitrogen held in a favorable ortho position on a benzene ring, allows it to act as a potent chelating agent for a wide array of metal ions. This bidentate N,O-donor ligand forms stable complexes with transition metals, leading to compounds with diverse geometries and interesting physicochemical properties.[1]
The parent compound, anthranilic acid, and its derivatives are precursors to numerous pharmaceuticals, including anti-inflammatory drugs, diuretics, and anticoagulants.[2][3][4] When complexed with metal ions, the biological and chemical properties of these ligands can be significantly enhanced.[5][6] Metal complexes of anthranilic acid derivatives have shown promise as catalysts, antipathogenic agents, photoluminescent materials, and enzyme inhibitors.[7][8][9] The introduction of the 3-methylphenyl group modifies the steric and electronic properties of the ligand, influencing the structure, stability, and reactivity of its metal complexes, making it a target of interest for creating novel materials and therapeutic agents.
This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its application in forming metal complexes with potential utility in catalysis and drug development.
Part 1: Synthesis and Characterization of the Ligand
The synthesis of N-aryl anthranilic acids is typically achieved through cross-coupling reactions. The following protocol details a common method, the Ullmann condensation, which involves the coupling of an amine with a halide.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis via an Ullmann-type reaction between 2-chlorobenzoic acid and 3-methylaniline.
Materials:
-
2-Chlorobenzoic acid
-
3-Methylaniline (m-toluidine)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI) or Copper powder as a catalyst
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) as solvent
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Ethanol or Acetone-water mixture for recrystallization
-
Standard reflux apparatus, magnetic stirrer with heating, filtration equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equiv.), 3-methylaniline (1.2 equiv.), and anhydrous potassium carbonate (2 equiv.).
-
Solvent and Catalyst Addition: Add a catalytic amount of copper(I) iodide (~5 mol%) and the solvent (DMF or NMP) to the flask. The solvent volume should be sufficient to create a stirrable slurry.
-
Reaction: Heat the mixture to reflux (typically 140-160 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Rationale: The high temperature is necessary to overcome the activation energy of the C-N bond formation. Potassium carbonate acts as a base to neutralize the HCl formed during the reaction and to deprotonate the carboxylic acid, facilitating the reaction. The copper catalyst is essential for this type of cross-coupling.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a large volume of water and stir.
-
Acidification: Acidify the aqueous solution by slowly adding concentrated HCl until the pH is approximately 2-3. This protonates the carboxylate group, causing the product to precipitate.
-
Rationale: The product exists as a carboxylate salt in the basic reaction mixture. Acidification is required to precipitate the neutral this compound, which is poorly soluble in acidic water.
-
-
Isolation: Collect the crude solid product by vacuum filtration and wash it thoroughly with water to remove inorganic salts and residual solvent.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water or acetone-water mixture, to obtain pure this compound.[10] Dry the purified product under vacuum.
Characterization of the Ligand
To confirm the identity and purity of the synthesized this compound (CAS 16524-22-4), the following characterization techniques are essential.
| Property | Typical Value | Reference |
| Melting Point | 142-144 °C | [11] |
| Solubility | Soluble in DMSO, sparingly soluble in water | [11] |
| Boiling Point | ~391.6 °C (Predicted) | [11] |
| Density | ~1.233 g/cm³ (Predicted) | [11] |
-
FT-IR Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretch (around 3300 cm⁻¹), a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), and a sharp C=O stretch (around 1680 cm⁻¹).
-
¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methyl group protons, and signals for the N-H and O-H protons (which may be broad and can be exchanged with D₂O).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₄H₁₃NO₂, MW: 227.26 g/mol ).
Part 2: Coordination Chemistry and Synthesis of Metal Complexes
The deprotonated form of this compound readily coordinates with a variety of transition metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)) to form stable complexes.[1] The coordination typically occurs in a bidentate fashion through the nitrogen of the amino group and one of the oxygen atoms of the deprotonated carboxylate group.[1][12]
Protocol 2: General Synthesis of a Metal(II) Complex
This protocol provides a general method for synthesizing metal complexes of this compound. A 1:2 metal-to-ligand stoichiometry is common.[7][9]
Materials:
-
This compound (the ligand)
-
A metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)
-
Ethanol or Methanol
-
A base such as sodium hydroxide (NaOH) or triethylamine (TEA)
-
Standard reflux or stirring apparatus
Procedure:
-
Ligand Solution: Dissolve the this compound ligand (2 mmol) in ethanol (20-30 mL) in a round-bottom flask. Gentle heating may be required.
-
Deprotonation: Add a stoichiometric amount of a base, such as ethanolic NaOH solution (2 mmol), to the ligand solution. Stir for 15-20 minutes. This step deprotonates the carboxylic acid group, making the ligand ready for coordination.
-
Rationale: Deprotonation of the carboxylic acid is crucial for it to act as an effective coordinating group. The resulting carboxylate is a much stronger ligand than the neutral carboxylic acid.
-
-
Metal Salt Addition: In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum amount of ethanol. Add this metal salt solution dropwise to the stirring ligand solution.[1]
-
Complex Formation: A precipitate of the metal complex usually forms immediately or upon stirring. The mixture can be refluxed for 2-4 hours to ensure the completion of the reaction.[1]
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated complex by vacuum filtration.
-
Washing and Drying: Wash the solid complex several times with ethanol and then with a non-coordinating solvent like diethyl ether to remove any unreacted starting materials and to facilitate drying. Dry the final product in a desiccator or under vacuum.
Caption: General workflow for the synthesis of metal complexes.
Part 3: Characterization of Metal Complexes
Characterizing the newly synthesized complexes is crucial to determine their structure, stoichiometry, and properties.
-
FT-IR Spectroscopy: This is a key technique to confirm coordination.
-
The broad O-H band of the free ligand's carboxylic acid disappears.
-
The C=O stretching frequency (around 1680 cm⁻¹) shifts to a lower frequency (typically 1600-1650 cm⁻¹) upon coordination.[1]
-
The N-H stretching frequency may also shift.
-
The appearance of new, low-frequency bands (typically below 600 cm⁻¹) can be assigned to M-O and M-N stretching vibrations, providing direct evidence of coordination.[1]
-
-
Elemental Analysis (CHN): This technique determines the percentages of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the proposed metal-to-ligand stoichiometry (e.g., 1:2).[7]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the complexes and to identify the presence and number of coordinated or lattice water molecules.[7][8]
-
UV-Visible Spectroscopy: The electronic spectrum of a complex provides information about its electronic structure and geometry. The π → π* transitions of the ligand are often shifted upon coordination.[8] For transition metal complexes, d-d transitions can sometimes be observed, which are indicative of the coordination geometry (e.g., octahedral or tetrahedral).[1]
-
Magnetic Susceptibility: Measuring the magnetic moment of a complex helps determine the number of unpaired electrons on the metal center. This information is critical for deducing the metal's oxidation state and the coordination geometry of the complex.[1][8]
-
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a complex in the solid state. It provides precise information on bond lengths, bond angles, coordination number, and overall molecular geometry.[2][13]
Caption: Standard workflow for characterizing metal complexes.
Part 4: Application Notes
Metal complexes derived from anthranilic acid and its N-aryl derivatives often exhibit enhanced biological and chemical activities compared to the free ligands.[5]
A. Biological and Pharmacological Applications
The chelation of metal ions can increase the lipophilic nature of the ligand, facilitating its transport across cell membranes and enhancing its biological efficacy.
-
Antimicrobial Agents: Many metal complexes of anthranilic acid derivatives show significant antibacterial and antifungal activity.[1][2][12] For example, silver(I) complexes have demonstrated broad-spectrum activity against clinically important bacteria and fungi.[8] The metal ion itself can be toxic to microbes, or it can enhance the activity of the organic ligand.
-
Enzyme Inhibition: These complexes have been investigated as inhibitors of enzymes like α-glucosidase, which is relevant for the management of diabetes.[6][8] Metal complexes derived from anthranilic acid derivatives have been reported as a novel class of non-competitive α-glucosidase inhibitors, with some silver(I) complexes showing inhibition at the nanomolar scale.[6]
-
Anti-inflammatory and Anticancer Activity: Anthranilic acid derivatives are the foundation for non-steroidal anti-inflammatory drugs (NSAIDs).[2] Their metal complexes are also explored for anti-inflammatory and cytotoxic properties against cancer cell lines.[2][14] For instance, certain cobalt and zinc complexes have shown cytotoxic effects on human lung and cervical cancer cells.[2]
B. Catalytic Applications
The presence of a coordinatively unsaturated metal center allows these complexes to act as catalysts in various organic transformations.
-
Reduction Reactions: Cobalt(II) and Copper(II) complexes of anthranilic acid have shown high catalytic activity in the reduction of 4-nitrophenol to 4-aminophenol, a reaction of significant environmental importance.[7][8][9] This highlights their potential in treating industrial wastewater.
| Application Area | Metal Ions Investigated | Observed Activity | References |
| Antibacterial | Ag(I), Cu(II), Co(II), Ni(II), Zn(II) | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. | [1][8] |
| Antifungal | Ag(I), Cu(II) | Activity against pathogenic fungi like Aspergillus niger and Fusarium solani. | [1][8] |
| α-Glucosidase Inhibitor | Ag(I) | Potent non-competitive inhibition, with IC₅₀ values in the nanomolar range. | [6] |
| Anticancer | Co(II), Zn(II) | Cytotoxic effects against A549 (lung) and HeLa (cervical) cancer cells. | [2] |
| Catalysis | Co(II), Cu(II) | High efficiency in the catalytic reduction of 4-nitrophenol. | [7][9] |
Conclusion
This compound is a highly adaptable and valuable ligand in coordination chemistry. Its straightforward synthesis and ability to form stable complexes with a wide range of metals make it an attractive building block for creating new materials. The resulting metal complexes possess a rich spectrum of potential applications, from potent biological agents that can combat microbes and inhibit key enzymes to efficient catalysts for environmental remediation. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the vast potential of this ligand system in their respective fields. Further investigation into the structure-activity relationships of these complexes will undoubtedly pave the way for the design of next-generation catalysts and therapeutics.
References
- 1. sjctni.edu [sjctni.edu]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 10. AT227686B - Process for the production of new anthranilic acids and their salts - Google Patents [patents.google.com]
- 11. 16524-22-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Metal Complexes with N-(3-Methylphenyl)anthranilic Acid
Foreword for the Researcher
The field of medicinal inorganic chemistry continues to be a frontier of significant promise, where the synergy between organic ligands and metal ions can unlock novel therapeutic modalities. N-arylanthranilic acids, a class of compounds structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), have garnered substantial interest as versatile ligands. Their ability to form stable complexes with a variety of transition metals has paved the way for new compounds with potent biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties.[1][2]
This document provides a comprehensive guide to the synthesis and characterization of metal complexes using a specific, yet underexplored, member of this family: N-(3-Methylphenyl)anthranilic acid, also known as N-(m-tolyl)anthranilic acid. While extensive literature exists for the closely related N-phenylanthranilic acid, specific data for the 3-methyl substituted variant is less prevalent. Therefore, this guide establishes its protocols and expected outcomes on the robust and well-documented chemistry of analogous N-arylanthranilic acid complexes, providing a predictive and scientifically grounded framework for researchers. The methodologies herein are designed to be self-validating, with detailed explanations for experimental choices and clear benchmarks for characterization.
This guide is intended for researchers, medicinal chemists, and drug development professionals. It is structured not as a rigid template, but as a logical workflow, from ligand sourcing and synthesis to complex formation, characterization, and evaluation of potential applications.
The Ligand: this compound
This compound is an aromatic carboxylic acid and a secondary amine. The presence of both a carboxyl group (-COOH) and an amino group (-NH-) ortho to each other on the benzoic acid framework makes it an excellent chelating agent for metal ions.
Structural Features and Rationale for Use:
-
Bidentate Coordination: The ligand typically coordinates to a metal center in a bidentate fashion through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group, forming a stable six-membered chelate ring.[1] Infrared (IR) spectroscopy is a primary tool to confirm this coordination mode.
-
Modulation of Properties: The 3-methyl (m-tolyl) substituent on the N-phenyl ring introduces a subtle electronic and steric modification compared to the unsubstituted N-phenylanthranilic acid. This can influence the lipophilicity, stability, and ultimately, the biological activity of the resulting metal complexes.
-
Therapeutic Potential: The foundational structure is related to fenamate NSAIDs, suggesting that its metal complexes could possess inherent anti-inflammatory properties, which may be enhanced upon coordination.[1]
A reliable method for the synthesis of the ligand itself is via a copper-catalyzed amination of 2-chlorobenzoic acid with 3-methylaniline, which can produce the desired product in high yields.[3]
General Protocol for the Synthesis of M(II) Complexes
This section details a robust and widely applicable protocol for synthesizing transition metal(II) complexes of this compound. The procedure is based on established methods for analogous N-phenylanthranilic acid complexes and is exemplified for Co(II), Ni(II), and Cu(II).[1]
Workflow Diagram: Synthesis of M(II)-N-(3-Methylphenyl)anthranilate Complexes
References
Application Notes and Protocols for the Synthesis of Acridone Alkaloids Using N-(3-Methylphenyl)anthranilic Acid
Introduction: The Enduring Significance of Acridone Alkaloids in Medicinal Chemistry
Acridone alkaloids represent a prominent class of nitrogen-containing heterocyclic compounds, characterized by a tricyclic 9(10H)-acridone core. This scaffold is a privileged structure in medicinal chemistry, found in a multitude of natural products and synthetic analogues that exhibit a broad spectrum of potent biological activities.[1][2][3] These activities include antitumor, antiviral, antimalarial, anti-inflammatory, and antimicrobial properties, making the acridone framework a fertile ground for drug discovery and development.[1][2][4][5][6][7] The planar nature of the acridone ring system allows it to intercalate with DNA, a mechanism that contributes to its cytotoxic effects against cancer cells.[5][6] Furthermore, derivatives of acridone have been investigated as inhibitors of key enzymes such as topoisomerases and protein kinases.[6]
The synthesis of diverse acridone libraries is crucial for exploring structure-activity relationships (SAR) and identifying novel therapeutic leads.[8][9] A cornerstone in the construction of the acridone skeleton is the use of N-phenylanthranilic acid derivatives. This application note provides a detailed guide on the utilization of a specific precursor, N-(3-Methylphenyl)anthranilic acid, in the synthesis of substituted acridone alkaloids, offering insights into the underlying chemical principles and providing robust experimental protocols for researchers in organic synthesis and drug development.
Strategic Overview: A Two-Step Approach to the Acridone Core
The synthesis of acridone alkaloids from this compound is fundamentally a two-stage process. The first stage involves the formation of the this compound intermediate itself, typically through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[7][10] The second, and defining, stage is the intramolecular cyclization of the N-phenylanthranilic acid derivative to yield the tricyclic acridone core.[1][7][11]
This modular approach allows for the introduction of chemical diversity at various positions of the final acridone molecule by selecting appropriately substituted starting materials. The use of this compound specifically leads to the formation of acridones with a methyl substituent on one of the aromatic rings, which can influence the biological activity of the final compound.
Visualizing the Synthetic Pathway
The following diagram illustrates the general workflow for the synthesis of a methyl-substituted acridone alkaloid from commercially available starting materials, highlighting the key intermediate, this compound.
Caption: General workflow for the synthesis of 2-Methylacridone.
Stage 1: Synthesis of this compound via Ullmann Condensation
The Ullmann condensation is a classic and reliable method for the formation of C-N bonds, specifically in the synthesis of diarylamines.[10][12] In this context, it involves the reaction of an aryl halide (2-chlorobenzoic acid) with an aniline derivative (3-methylaniline) in the presence of a copper catalyst and a base.[7][9]
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper, often in the form of its oxide or salts, is essential for facilitating this coupling reaction. The mechanism is believed to involve the formation of a copper(I) species that undergoes oxidative addition to the aryl halide, followed by coordination of the amine and reductive elimination to form the C-N bond.[10]
-
Base (Potassium Carbonate): Anhydrous potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. It also deprotonates the aniline, increasing its nucleophilicity.
-
Solvent and Temperature: The reaction is typically carried out at elevated temperatures, often using a high-boiling solvent or neat aniline to ensure a sufficient reaction rate.[10][11]
Protocol 1: Preparation of this compound
Materials:
-
2-Chlorobenzoic acid
-
3-Methylaniline (m-Toluidine)
-
Anhydrous potassium carbonate
-
Copper(I) oxide (Cu₂O) or copper powder
-
Decolorizing carbon
-
Concentrated hydrochloric acid
-
Water
-
Ethanol (for recrystallization, optional)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (0.1 mol), 3-methylaniline (0.4 mol, acts as both reactant and solvent), anhydrous potassium carbonate (0.12 mol), and a catalytic amount of copper(I) oxide (approx. 0.5 g).
-
Heat the reaction mixture to reflux (oil bath temperature of approximately 180-190 °C) for 3-4 hours. The mixture will become viscous.
-
After the reflux period, allow the mixture to cool slightly. Carefully add water to the flask to dissolve the solids.
-
Remove the excess 3-methylaniline by steam distillation.
-
To the remaining aqueous solution, add decolorizing carbon and boil for 15 minutes to remove colored impurities.
-
Filter the hot solution by suction filtration to remove the carbon and any solid byproducts.
-
While stirring, slowly acidify the filtrate with concentrated hydrochloric acid. This compound will precipitate as a solid.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by suction filtration and wash thoroughly with cold water.
-
Dry the product in a vacuum oven. The crude product can be further purified by recrystallization from aqueous ethanol if necessary.
Expected Outcome: A pale yellow to off-white solid. Typical yields range from 70-85%.
Stage 2: Intramolecular Cyclization to the Acridone Core
The cyclization of N-phenylanthranilic acids into acridones is an intramolecular electrophilic aromatic substitution reaction.[1] This transformation is typically promoted by strong acids, which act as both a catalyst and a dehydrating agent.
Causality Behind Experimental Choices:
-
Acid Catalyst: Concentrated sulfuric acid or polyphosphoric acid (PPA) are commonly used.[11][13][14] The acid protonates the carboxylic acid group, making the carbonyl carbon more electrophilic. This activated species then attacks the electron-rich aromatic ring of the aniline moiety to form the new six-membered ring. Subsequent dehydration leads to the formation of the acridone.
-
Temperature: The reaction requires heating to overcome the activation energy of the cyclization process. A water bath at 100 °C is generally sufficient when using sulfuric acid.[11]
Visualizing the Cyclization Mechanism
Caption: Mechanism of acid-catalyzed cyclization to form the acridone ring.
Protocol 2: Synthesis of 2-Methylacridone
Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Sodium carbonate
-
Water
Procedure:
-
In a flask, carefully dissolve this compound (0.1 mol) in concentrated sulfuric acid (100 mL). The dissolution may be exothermic.
-
Heat the solution on a boiling water bath for 4 hours.
-
After heating, cautiously pour the hot reaction mixture into a large beaker containing 1 L of boiling water. This should be done carefully to avoid splashing.
-
A yellow precipitate of 2-methylacridone will form. Continue boiling for 5 minutes.
-
Filter the hot suspension to collect the crude product.
-
To neutralize any remaining acid and unreacted starting material, suspend the crude product in a solution of sodium carbonate (30 g in 400 mL of water) and boil for 10 minutes.
-
Collect the purified 2-methylacridone by suction filtration and wash thoroughly with hot water until the washings are neutral.
-
Dry the product in a vacuum oven.
Expected Outcome: A bright yellow crystalline solid. Typical yields are in the range of 85-95%.
Quantitative Data Summary
The following table summarizes the key parameters for the synthesis of 2-Methylacridone.
| Stage | Reaction | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Ullmann Condensation | 2-Chlorobenzoic acid, 3-Methylaniline, Cu₂O, K₂CO₃ | 180-190 | 3-4 | 70-85 |
| 2 | Intramolecular Cyclization | This compound, H₂SO₄ | 100 | 4 | 85-95 |
Trustworthiness and Self-Validation
The protocols described are based on well-established and frequently cited synthetic methods.[7][10][11] The purity of the intermediate and final product can be readily assessed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of both reactions and to assess the purity of the isolated products.
-
Melting Point: The melting point of the synthesized this compound and 2-Methylacridone should be sharp and consistent with literature values.
-
Spectroscopic Analysis (NMR, IR, MS): To confirm the chemical structure of the synthesized compounds. For instance, in the ¹H NMR of 2-Methylacridone, the appearance of a singlet corresponding to the methyl group and the characteristic aromatic proton signals will confirm the structure. The IR spectrum should show a prominent carbonyl stretch for the acridone core.
Conclusion and Future Perspectives
The synthesis of acridone alkaloids via N-phenylanthranilic acid intermediates is a robust and versatile strategy. The protocols detailed herein for the preparation of 2-Methylacridone from this compound provide a solid foundation for researchers to produce this and other substituted acridone analogues. By varying the substituents on both the anthranilic acid and aniline starting materials, a wide array of derivatives can be synthesized. This allows for extensive exploration of the structure-activity relationships of acridone alkaloids, paving the way for the development of new and more effective therapeutic agents.[8][9] The continued refinement of these synthetic methods, including the exploration of more environmentally benign catalysts and reaction conditions, will further enhance the utility of this important class of compounds in drug discovery.[1][12]
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 3. Acridone Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of the acridone alkaloids glyfoline and congeners. Structure-activity relationship studies of cytotoxic acridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
Development of anti-inflammatory agents from N-aryl anthranilic acids
Application Notes & Protocols
Topic: Development of Anti-inflammatory Agents from N-aryl Anthranilic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Fenamate Backbone in Anti-Inflammatory Drug Discovery
N-aryl anthranilic acids, commonly known as fenamates, represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This chemical scaffold is the foundation for widely used therapeutic agents, including mefenamic acid, meclofenamic acid, and flufenamic acid.[1][3] Their primary utility lies in the management of mild to moderate pain, dysmenorrhea, and inflammatory conditions such as osteoarthritis and rheumatoid arthritis.[2][4]
The enduring relevance of the fenamate scaffold in medicinal chemistry stems from its well-established mechanism of action, predictable pharmacokinetics, and, crucially, a structure that is amenable to chemical modification.[5][6] The carboxylic acid group provides a synthetic handle for creating derivatives like esters and amides, allowing for the development of prodrugs or novel chemical entities with altered properties.[7][8] While the foundational mechanism involves the inhibition of cyclooxygenase (COX) enzymes, ongoing research suggests a more complex pharmacology, potentially involving other inflammatory pathways.[4][9]
This document serves as a comprehensive guide for researchers engaged in the discovery and preclinical development of novel anti-inflammatory agents based on the N-aryl anthranilic acid framework. It provides the scientific rationale behind the methodologies, detailed experimental protocols for synthesis and evaluation, and insights into interpreting the resulting data to establish structure-activity relationships (SAR).
Section 1: Mechanism of Action - Beyond COX Inhibition
The classical mechanism of action for N-aryl anthranilic acids is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[10] COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[10] The inhibition of COX-2 is therefore the primary target for anti-inflammatory effects, whereas concurrent inhibition of COX-1 is associated with common NSAID-related side effects, such as gastrointestinal distress.[11]
Recent evidence, however, suggests that the anti-inflammatory profile of some fenamates and their derivatives may not be exclusively due to COX inhibition. Newer research has implicated their role in modulating other key inflammatory signaling hubs, such as the NLRP3 (NOD-like receptor protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of potent pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[12][13] Certain anthranilic acid derivatives have been shown to inhibit NLRP3 inflammasome activation, representing a promising avenue for developing agents with a distinct and potentially safer mechanism of action.[12][14]
Section 2: Synthesis of N-aryl Anthranilic Acid Derivatives
The synthesis of the N-aryl anthranilic acid scaffold is commonly achieved through the Ullmann condensation reaction. This method involves the coupling of an o-halobenzoic acid with a substituted aniline in the presence of a copper catalyst and a base.[15] The choice of catalyst, base, and reaction conditions can be tailored based on the reactivity of the specific aniline derivative used.
The rationale for using the Ullmann condensation is its reliability and versatility in forming the crucial C-N bond that defines the fenamate structure. Copper oxide (CuO) or copper salts serve as the catalyst, while a base like anhydrous potassium carbonate is essential to neutralize the hydrogen halide formed during the reaction, driving it to completion.[15]
Protocol 1: General Synthesis via Ullmann Condensation
This protocol provides a general procedure for synthesizing N-aryl anthranilic acid derivatives, which can be optimized for specific substrates.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine o-chlorobenzoic acid (1 equivalent), the desired substituted aniline (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of cupric oxide (approx. 0.1 equivalents).
-
Solvent Addition: Add a suitable high-boiling point solvent, such as N,N-dimethylformamide (DMF) or amyl alcohol, to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours.[15] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. If a solid precipitates, filter the mixture. If not, pour the reaction mixture into a larger volume of water.
-
Precipitation: Acidify the aqueous solution slowly with dilute hydrochloric acid (HCl) until the product precipitates out completely. The carboxylic acid is insoluble in the acidic aqueous medium.
-
Isolation & Purification: Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts. The crude product can then be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as melting point determination, IR, ¹H-NMR, and mass spectrometry.[15]
Section 3: In Vitro Evaluation of Anti-inflammatory Activity
A tiered approach to in vitro screening is essential for efficiently identifying promising lead compounds. This typically begins with target-based enzymatic assays followed by more complex cell-based models that better reflect the physiological environment.
Protocol 2: COX-1/COX-2 Inhibition Assay (Fluorometric Method)
This protocol measures the peroxidase activity of COX enzymes and is adapted from commercially available kits.[16] It allows for the determination of a compound's potency (IC₅₀) and its selectivity for COX-2 over COX-1.
-
Reagent Preparation:
-
Prepare a working solution of a suitable fluorometric probe (e.g., Amplex Red) and a cofactor (e.g., Hematin) in the provided COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare serial dilutions of the test compounds (N-aryl anthranilic acid derivatives) and control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) in DMSO.
-
-
Reaction Setup (96-well plate):
-
In a black 96-well microplate, add the following to each well: 75 µL COX Assay Buffer, 1 µL probe working solution, 2 µL cofactor working solution.
-
Add 10 µL of the test compound dilution or control. For enzyme control wells, add 10 µL of DMSO.
-
Add 1 µL of either purified recombinant human COX-1 or COX-2 enzyme to the appropriate wells.[16]
-
-
Reaction Initiation: Start the reaction by adding 10 µL of arachidonic acid (substrate) working solution to all wells.
-
Measurement: Immediately place the plate in a fluorescence microplate reader (Ex/Em ≈ 535/587 nm for Amplex Red) and measure the fluorescence in kinetic mode at 25°C for 10-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration relative to the DMSO control.
-
Plot percent inhibition versus the log of the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.
-
The COX-2 Selectivity Index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
-
Protocol 3: LPS-Induced Cytokine Production in Macrophages
This cell-based assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines from immune cells, providing a broader measure of anti-inflammatory activity.[17][18]
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7 or J774A.1) or primary bone marrow-derived macrophages in complete RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[19][20]
-
Seed the cells into a 24-well plate at a density of approximately 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the old media and replace it with fresh media containing various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Dexamethasone).
-
Pre-incubate the cells with the compounds for 1-2 hours. This step allows the compounds to enter the cells before the inflammatory stimulus is added.
-
-
Inflammatory Stimulation:
-
Stimulate the cells by adding Lipopolysaccharide (LPS) to each well at a final concentration of 100-500 ng/mL.[20] Do not add LPS to the negative control wells.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well and centrifuge to pellet any cell debris.
-
Cytokine Measurement:
-
Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage reduction in cytokine production for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value for the inhibition of each cytokine. A cell viability assay (e.g., MTT or LDH) should be run in parallel to ensure that the observed reduction in cytokines is not due to cytotoxicity.
-
Section 4: In Vivo Evaluation of Anti-inflammatory Efficacy
Promising compounds from in vitro screens must be validated in a living system. The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[21][22]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
This model induces a biphasic acute inflammatory response.[21] The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily mediated by prostaglandins, making it sensitive to COX inhibitors.[21]
-
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). Allow them to acclimatize for at least one week before the experiment. Fast the animals overnight before the study but allow free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose in saline, p.o.)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III, IV, etc.: Test Compounds at various doses (e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀). This is the zero-time reading.
-
Drug Administration: Administer the respective vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution (in 0.9% saline) into the sub-plantar surface of the right hind paw of each rat.[21][23]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[24]
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the volume at that time (Vₜ - V₀).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Section 5: Data Interpretation and Structure-Activity Relationships (SAR)
The goal of the screening cascade is to build a robust dataset that informs the structure-activity relationship (SAR) of the synthesized N-aryl anthranilic acid derivatives. By systematically modifying the substituents on both the anthranilic acid ring and the N-aryl ring, researchers can identify key structural features that govern potency and selectivity.[3][25]
Key SAR Insights for N-aryl Anthranilic Acids:
-
Substituents on the N-aryl ring: The nature, position, and number of substituents on the N-phenyl ring are critical for activity. For instance, substitution at the 2', 3', and 6' positions can significantly enhance anti-inflammatory potency.[3] Meclofenamic acid, with chloro groups at the 2' and 6' positions and a methyl group at the 3' position, is one of the most potent agents in this class.[3]
-
Anthranilic Acid Ring Substitution: Modifications to the anthranilic acid portion of the molecule can also modulate activity and reduce toxicity.[26]
-
Carboxylic Acid Group: While essential for the classic COX-inhibitory mechanism, this acidic moiety is often associated with gastrointestinal side effects.[11] Derivatizing this group to form amides or esters is a common strategy to create prodrugs or new chemical entities with potentially improved GI safety profiles.[5][8]
References
- 1. Meclofenamic acid - Wikipedia [en.wikipedia.org]
- 2. Mefenamic acid - Wikipedia [en.wikipedia.org]
- 3. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology, pharmacokinetics, and therapeutic use of meclofenamate sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Medicinal Applications of Fenamic Acid Derivatives | Bentham Science [eurekaselect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular docking, synthesis and biological screening of mefenamic acid derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. benchchem.com [benchchem.com]
- 17. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biological Evaluation of Novel N-(3-Methylphenyl)anthranilic Acid Analogs
Introduction: Rationale and Scientific Context
N-aryl anthranilic acids, commonly known as fenamates, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1][2] The structural backbone of anthranilic acid is a privileged scaffold in medicinal chemistry, serving as a foundation for drugs targeting inflammation, cancer, and metabolic diseases.[3][4][5]
The development of novel analogs, such as those derived from N-(3-Methylphenyl)anthranilic acid, is driven by the need for agents with improved efficacy, selectivity, and a more favorable safety profile, particularly concerning gastrointestinal and cardiovascular side effects associated with traditional NSAIDs.[2][6] This guide provides a structured, multi-tiered approach to the comprehensive biological evaluation of these novel analogs, progressing from initial screening to mechanistic elucidation. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific causality behind experimental choices.
Tier 1: Primary Screening for Bioactivity and Cytotoxicity
The initial evaluation aims to rapidly identify promising analogs and flag compounds with overt toxicity. This stage involves parallel assessment of a primary molecular target and general cellular viability.
Protocol 1.1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Scientific Rationale: The foundational activity of fenamates is COX inhibition. Distinguishing between activity against the constitutive COX-1 isoform and the inducible COX-2 isoform is critical. Selective COX-2 inhibitors are sought after for their potential to reduce gastrointestinal side effects.[2][7] This assay quantifies the inhibitory potential (IC50) of the novel analogs against both isoforms.
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of human recombinant COX-1 and COX-2 enzymes. Prepare a stock solution of arachidonic acid (substrate) and the test compounds (analogs) in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and various concentrations of the test analog or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control. Include a vehicle control (DMSO).
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction. Incubate at 37°C for a specified time (e.g., 10-20 minutes).
-
Detection: Stop the reaction and use a commercial Prostaglandin E2 (PGE2) immunoassay kit to measure the product formed. The amount of PGE2 is inversely proportional to the inhibitory activity of the analog.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of the analog and determine the IC50 value using non-linear regression analysis.
-
Protocol 1.2: General Cytotoxicity Assessment (MTT Assay)
-
Scientific Rationale: It is crucial to ensure that the observed bioactivity is not a result of general cytotoxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] This assay helps differentiate between targeted pharmacological effects and non-specific toxicity.
-
Step-by-Step Protocol:
-
Cell Culture: Seed a relevant cell line (e.g., RAW 264.7 murine macrophages) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the novel analogs for a period that mirrors the primary bioactivity assay (e.g., 24-48 hours). Include wells with vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
MTT Incubation: After treatment, remove the medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL).[10][11] Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8][10]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.[11]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the CC50 (50% cytotoxic concentration) for each analog.
-
Tier 2: Mechanistic Elucidation of Anti-Inflammatory Action
Analogs that demonstrate potent target engagement (low IC50) and low cytotoxicity (high CC50) are advanced to this tier to investigate their mechanism of action within a cellular context. The focus here is on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[12][13][14]
Workflow for Mechanistic Studies
Caption: Workflow for investigating the anti-inflammatory mechanism of action.
Protocol 2.1: Quantification of Pro-Inflammatory Cytokines (ELISA)
-
Scientific Rationale: NF-κB activation leads to the transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][14] An effective anti-inflammatory compound should suppress the production of these cytokines. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for their quantification.[15]
-
Step-by-Step Protocol:
-
Sample Collection: Following the treatment of RAW 264.7 cells with analogs and stimulation with lipopolysaccharide (LPS) as depicted in the workflow, collect the cell culture supernatants.
-
ELISA Procedure: Use commercial ELISA kits for TNF-α and IL-6.[15][16][17] a. Coat a 96-well plate with the capture antibody overnight. b. Block the plate to prevent non-specific binding. c. Add standards and collected cell supernatants to the wells and incubate. d. Wash the plate and add the biotinylated detection antibody. e. Wash again and add Streptavidin-HRP (Horseradish Peroxidase).[15][18] f. Add a substrate solution (e.g., TMB) to develop color.[15] g. Stop the reaction with a stop solution (e.g., H₂SO₄) and read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use this curve to calculate the concentration of TNF-α and IL-6 in the samples. Compare the cytokine levels in analog-treated groups to the LPS-only control.
-
Protocol 2.2: Western Blot Analysis of NF-κB Signaling
-
Scientific Rationale: In the canonical NF-κB pathway, stimulation (e.g., by LPS) leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This frees the p65 subunit of NF-κB to be phosphorylated and translocate to the nucleus, where it initiates gene transcription.[13][19] Western blotting can visualize these key molecular events, confirming if the analogs act by inhibiting this pathway.
-
Step-by-Step Protocol:
-
Cell Lysis: After a short LPS stimulation period (e.g., 30 minutes), wash the cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[19][20]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: a. Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against phosphorylated p65 (p-p65), total p65, IκBα, and a loading control (e.g., β-actin or GAPDH).[21] c. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of p-p65 and IκBα to the loading control and compare the ratios between treated and untreated groups. A reduction in p-p65 and stabilization of IκBα would indicate pathway inhibition.
-
NF-κB Signaling Pathway and Potential Inhibition Points
Caption: Canonical NF-κB pathway showing potential points of inhibition by novel analogs.
Tier 3: Data Consolidation and Lead Candidate Selection
The final step involves integrating data from all assays to make an informed decision on which analogs should be prioritized for further preclinical development (e.g., in vivo efficacy and safety studies).
Table 1: Hypothetical Biological Evaluation Data Summary
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50/COX-2 IC50) | TNF-α Inhibition (%) at 10 µM | IκBα Degradation Inhibition (%) at 10 µM |
| NMA-001 | 2.5 | 0.15 | 16.7 | > 100 | > 667 | 85 | 78 |
| NMA-002 | 15.2 | 8.9 | 1.7 | 25.4 | 2.9 | 32 | 25 |
| NMA-003 | 0.8 | 0.5 | 1.6 | 5.1 | 10.2 | 91 | 85 |
| Celecoxib | 15.0 | 0.05 | 300 | > 100 | > 2000 | 95 | 90 |
-
Data Interpretation and Decision Making:
-
NMA-001 emerges as a strong lead candidate. It shows potent and selective inhibition of COX-2, a high therapeutic index (indicating a wide window between efficacy and toxicity), and strong evidence of inhibiting the NF-κB pathway.
-
NMA-002 is a weak candidate due to poor potency and selectivity, coupled with a low therapeutic index.
-
NMA-003 is potent but non-selective and exhibits significant cytotoxicity, making it unsuitable for further development despite its strong effect on the NF-κB pathway, which is likely linked to its toxicity.
-
The goal is to identify candidates like NMA-001 that possess a balanced profile of high potency, target selectivity, low cytotoxicity, and a confirmed mechanism of action.
-
References
- 1. Analgesic - Wikipedia [en.wikipedia.org]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico-Based Design and In Vivo Evaluation of an Anthranilic Acid Derivative as a Multitarget Drug in a Diet-Induced Metabolic Syndrome Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Design, synthesis and biological testing of a novel series of anti‐inflammatory drugs | Semantic Scholar [semanticscholar.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]
- 13. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. NF-κB p65 (RELA) | Abcam [abcam.com]
- 21. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in N-(3-Methylphenyl)anthranilic acid synthesis
Welcome to the technical support center for the synthesis of N-(3-Methylphenyl)anthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yields, and answer frequently asked questions. The synthesis of N-aryl anthranilic acids, a core scaffold in many pharmaceuticals like mefenamic acid, is primarily achieved through Ullmann condensation or Buchwald-Hartwig amination, each presenting unique challenges.[1] This resource provides in-depth, field-proven insights to optimize your experimental outcomes.
Troubleshooting Guide: Addressing Low Yields and Impurities
This section addresses specific problems you might encounter during the synthesis of this compound, providing causal explanations and actionable solutions.
Question: My yield of this compound is consistently below 50% using an Ullmann condensation. What are the likely causes and how can I improve it?
Low yields in Ullmann condensations are a common issue, often stemming from the traditionally harsh reaction conditions required.[2][3] Several factors could be at play:
-
Inefficient Catalyst System: Traditional Ullmann reactions often use copper powder, which can have variable activity. The reaction is heterogeneous, and the surface area and oxidation state of the copper are critical.
-
Solution: Consider using a more active and soluble copper(I) source like copper(I) iodide (CuI) or copper(I) bromide (CuBr). The use of a ligand, such as L-proline or 1,10-phenanthroline, can stabilize the copper catalyst and improve its solubility and reactivity.[4]
-
-
Inappropriate Base: The choice of base is crucial for the deprotonation of anthranilic acid. An unsuitable base can lead to incomplete reaction or side reactions.[5][6]
-
High Reaction Temperature and Side Reactions: High temperatures (often >150 °C) can lead to decarboxylation of the anthranilic acid starting material or product, as well as other thermal degradation pathways.
-
Solution: While high temperatures are often necessary, explore if a lower temperature can be used with a more active catalyst system. Microwave-assisted synthesis can sometimes offer better control over heating and reduce reaction times, potentially minimizing side reactions.[4]
-
-
Solvent Issues: High-boiling polar aprotic solvents like DMF or NMP are typically used but can be difficult to purify and may contain water, which can hinder the reaction.
Question: I'm attempting a Buchwald-Hartwig amination to synthesize this compound, but I'm observing significant amounts of starting material and hydrodehalogenation of my aryl halide. What's going wrong?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the interplay of the catalyst, ligand, base, and substrate.[10][11]
-
Catalyst Deactivation or Insufficient Activity: The palladium catalyst is the heart of the reaction. If it's not in the correct oxidation state (Pd(0) is the active species) or if it deactivates, the reaction will stall.[12]
-
Solution:
-
Palladium Precursor: While Pd(OAc)₂ is common, it can be unreliable as it requires in-situ reduction.[13] Consider using a pre-catalyst like a Pd(0) source (e.g., Pd₂(dba)₃) or a well-defined pre-catalyst that readily forms the active Pd(0) species.[14]
-
Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[15] For coupling with an aniline, bulky, electron-rich biarylphosphine ligands like XPhos or BrettPhos are often excellent choices.[15][16][17] BrettPhos, in particular, has shown high selectivity for primary amines.[12][16]
-
-
-
Incorrect Base Selection: The base plays a key role in deprotonating the amine. If the base is not strong enough, the catalytic cycle will be slow. If it's too harsh, it can lead to side reactions.[12][18]
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective strong base for these couplings.[14] However, for substrates with sensitive functional groups, a weaker base like K₃PO₄ might be necessary, though this may require a more active catalyst system.[19] The use of a soluble organic base like DBU has also been reported to be effective and can simplify reaction work-up.[20]
-
-
Hydrodehalogenation Side Reaction: This occurs when a palladium-hydride species is formed, which then reacts with the aryl halide to remove the halogen and replace it with hydrogen. This is often a sign of an imbalance in the catalytic cycle.
-
Solution: Ensure strictly anhydrous and anaerobic conditions, as water can be a source of protons. The choice of ligand can also influence the rate of beta-hydride elimination, which can lead to the formation of palladium-hydride species.[10] Optimizing the reaction temperature and concentration can also help minimize this side reaction.[21]
-
Question: My final product is a dark, oily substance that is difficult to purify. What are the likely impurities and what purification strategies can I use?
Dark coloration and difficulty in purification often point to the presence of side products and residual catalyst.
-
Common Impurities:
-
From Ullmann Condensation: Residual copper salts and oxidized organic species can contribute to the color. Homocoupling of the aryl halide is also a possible side reaction.
-
From Buchwald-Hartwig Amination: Palladium black (decomposed catalyst) and residual phosphine ligands or their oxides are common impurities.
-
-
Purification Strategies:
-
Acid-Base Extraction: Since the product is an acid, you can dissolve the crude material in a suitable organic solvent and extract it with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the deprotonated product can then be washed with an organic solvent to remove neutral impurities. Finally, acidification of the aqueous layer will precipitate the purified product.[22][23]
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water) can be effective in removing impurities.[24][25] Using activated charcoal during recrystallization can help remove colored impurities.[25][26]
-
Column Chromatography: If other methods fail, silica gel column chromatography can be used. A common eluent system is a mixture of hexanes, ethyl acetate, and a small amount of acetic acid to keep the product protonated and improve its mobility on the silica gel.[4][27]
-
Frequently Asked Questions (FAQs)
Q1: Which is the better method for synthesizing this compound: Ullmann condensation or Buchwald-Hartwig amination?
Both methods are viable, and the "better" choice depends on your specific laboratory capabilities and the scale of the reaction.
-
Ullmann Condensation:
-
Pros: Uses a less expensive copper catalyst. Can be more robust for certain substrates.
-
Cons: Often requires harsh reaction conditions (high temperatures), which can limit functional group tolerance. Yields can be variable.[2]
-
-
Buchwald-Hartwig Amination:
For laboratory-scale synthesis where high yield and purity are paramount, the Buchwald-Hartwig amination is often the preferred method due to its greater control and efficiency.
Q2: What is the role of the ligand in the Buchwald-Hartwig amination?
The phosphine ligand is arguably the most critical component of the Buchwald-Hartwig catalyst system.[15] It plays several key roles:
-
Stabilizes the Palladium Catalyst: It prevents the precipitation of palladium black.
-
Enhances Solubility: It makes the palladium complex soluble in the organic reaction solvent.
-
Modulates Reactivity: The steric bulk and electronic properties of the ligand influence the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.[16] Bulky, electron-rich ligands generally promote these steps, leading to a more efficient reaction.[15]
Q3: Can I use 3-chlorotoluene instead of 3-bromotoluene or 3-iodotoluene as the starting material?
While possible, using aryl chlorides is generally more challenging for both Ullmann and Buchwald-Hartwig reactions.[13] The C-Cl bond is stronger and less reactive towards oxidative addition than C-Br or C-I bonds.
-
For Buchwald-Hartwig: Specialized catalyst systems with highly active ligands (e.g., certain biarylphosphine ligands) have been developed that can effectively couple aryl chlorides.[17] However, you will likely need to screen different ligands and reaction conditions to find an optimal system.[28]
-
For Ullmann: Aryl chlorides are significantly less reactive than aryl bromides or iodides and typically require very high temperatures and highly active copper sources.
For initial attempts and better chances of success, it is advisable to start with 3-bromotoluene or 3-iodotoluene.
Q4: How do I ensure my reaction is anhydrous and anaerobic?
-
Anhydrous Conditions:
-
Dry all glassware in an oven overnight and cool under a stream of inert gas (nitrogen or argon).
-
Use anhydrous solvents. Solvents can be dried using standard laboratory techniques (e.g., distillation from a drying agent) or by passing them through a column of activated alumina.
-
Ensure all solid reagents are dry.
-
-
Anaerobic Conditions:
-
Perform the reaction under an inert atmosphere of nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.
-
Degas the solvent before use by bubbling an inert gas through it for an extended period or by using the freeze-pump-thaw method.
-
Experimental Protocols
Protocol 1: Ullmann Condensation Synthesis
This protocol describes a general method for the copper-catalyzed synthesis of this compound.
Materials:
-
Anthranilic acid
-
3-Bromotoluene
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anthranilic acid (1.0 eq), 3-bromotoluene (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and acidify with 2M HCl to a pH of 2-3.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Buchwald-Hartwig Amination Synthesis
This protocol outlines a general procedure for the palladium-catalyzed synthesis of this compound.
Materials:
-
Anthranilic acid
-
3-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 eq) and XPhos (0.02 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
In a separate flask, add anthranilic acid (1.2 eq), 3-bromotoluene (1.0 eq), and NaOtBu (1.4 eq). Evacuate and backfill with argon.
-
Transfer the catalyst solution to the flask containing the reagents via cannula.
-
Heat the reaction mixture to 100 °C with stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using acid-base extraction followed by recrystallization.
Data Presentation
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper(I) salt (e.g., CuI) | Palladium complex (e.g., Pd₂(dba)₃) |
| Ligand | L-proline, 1,10-phenanthroline | Biarylphosphine (e.g., XPhos, BrettPhos) |
| Base | K₂CO₃, K₃PO₄ | NaOtBu, LiHMDS, K₃PO₄ |
| Solvent | DMSO, DMF, NMP | Toluene, Dioxane, THF |
| Temperature | 120-180 °C | 80-110 °C |
| Typical Yield | 40-70% | 70-95% |
| Key Challenge | Harsh conditions, potential for low yield | Catalyst cost, air/moisture sensitivity |
Visualizations
Buchwald-Hartwig Catalytic Cycle
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Computational Analysis on the Pd-Catalyzed C-N Coupling of Ammonia with Aryl Bromides Using a Chelate Phosphine Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. bristol.ac.uk [bristol.ac.uk]
- 22. ijpsonline.com [ijpsonline.com]
- 23. EP0638065B1 - A process for the preparation of 3- and/or 5-substituted anthranilic acids - Google Patents [patents.google.com]
- 24. AT227686B - Process for the production of new anthranilic acids and their salts - Google Patents [patents.google.com]
- 25. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 27. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Ullmann Condensation of N-Aryl Anthranilic Acids
As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth guidance on navigating the complexities of the Ullmann condensation for synthesizing N-aryl anthranilic acids. This resource is structured to address the common challenges and questions that arise during this crucial synthetic transformation.
The copper-catalyzed N-arylation of anthranilic acids, a variation of the Ullmann condensation, is a powerful tool for forging C-N bonds, pivotal in the synthesis of pharmaceuticals and functional materials.[1][2] However, the reaction is notoriously sensitive to reaction parameters, often leading to frustrating side reactions and inconsistent yields. This guide provides a systematic approach to troubleshooting and optimizing your experimental outcomes.
Troubleshooting Guide: From Low Yields to Unwanted Byproducts
This section is formatted in a question-and-answer style to directly address the most common issues encountered in the lab.
Question 1: Why is my reaction showing low or no conversion to the desired N-aryl anthranilic acid?
Answer: Low or no yield is a frequent issue stemming from several potential sources. A systematic evaluation of your reaction components and conditions is crucial.
Possible Causes & Recommended Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Inactive Copper Catalyst | The active catalytic species is Cu(I). Commercially available copper sources can be oxidized to Cu(II) upon storage, rendering them less effective. | 1. Use Fresh Catalyst: Employ a freshly opened bottle of a Cu(I) salt (e.g., CuI, CuBr).2. Pre-activation: Consider in situ activation of copper powder by washing with a dilute acid to remove the oxide layer, followed by rinsing with water, ethanol, and ether, and drying under vacuum.[3] |
| Inappropriate Ligand Choice | Ligands are crucial for stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle.[4] The choice of ligand is highly substrate-dependent. | 1. Screen Ligands: Test a variety of ligands. For N-arylations, common choices include 1,10-phenanthroline, L-proline, and N,N'-dimethylethylenediamine (DMEDA).[5] 2. Consider Amino Acids: Simple amino acids like L-proline can be effective and economical ligands.[6] |
| Suboptimal Base | The base is essential for the deprotonation of the amine and plays a role in the catalytic cycle.[7] The strength and solubility of the base can significantly impact the reaction rate. | 1. Base Screening: Evaluate different inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.2. Ensure Anhydrous Conditions: Use a freshly dried base, as water can lead to unwanted side reactions. |
| Incorrect Solvent | The solvent influences the solubility of the reactants and the catalyst complex, and its polarity can affect the reaction rate.[8][9] | 1. Solvent Selection: High-boiling polar aprotic solvents like DMF, NMP, or dioxane are traditionally used.[3] 2. Purity is Key: Always use anhydrous solvents to prevent side reactions. |
| Insufficient Temperature | Traditional Ullmann reactions often require high temperatures (›150 °C) to proceed at a reasonable rate.[3] | 1. Optimize Temperature: If using a traditional protocol, ensure the reaction temperature is adequate. For modern ligand-accelerated systems, temperatures can often be lowered to 80-120 °C. |
Question 2: My main product is the decarboxylated aniline, not the desired N-aryl anthranilic acid. How can I prevent this?
Answer: Decarboxylation is a common side reaction, particularly at the high temperatures often employed in Ullmann condensations. The carboxylic acid group on the anthranilic acid moiety can be thermally labile, especially in the presence of a base and copper catalyst.
Strategies to Minimize Decarboxylation:
-
Lower the Reaction Temperature: This is the most direct way to combat thermal decarboxylation. The use of more efficient ligand systems can allow for significantly lower reaction temperatures.
-
Optimize the Base: A very strong base or a high concentration of base can promote decarboxylation. Screen different bases and use the minimum effective amount.
-
Protecting Groups: While less ideal due to the extra synthetic steps, protection of the carboxylic acid as an ester can prevent decarboxylation. The ester can be hydrolyzed post-coupling.
Question 3: I am observing significant amounts of biaryl homocoupling of my aryl halide. What is causing this?
Answer: The formation of a biaryl product from the homocoupling of two aryl halide molecules is the classic Ullmann reaction.[10][11] This side reaction competes with the desired N-arylation.
Minimizing Biaryl Homocoupling:
-
Control Stoichiometry: Using a slight excess of the anthranilic acid relative to the aryl halide can favor the desired cross-coupling over homocoupling.
-
Ligand Selection: Certain ligands can preferentially promote the C-N bond formation over the C-C bond formation. Screening of ligands is recommended.
-
Lower Copper Concentration: While catalytic, using a high loading of the copper catalyst can sometimes favor the homocoupling pathway.
Visualizing the Pathways: Reaction and Side Reactions
To better understand the chemical transformations at play, the following diagrams illustrate the desired reaction and the key side reactions.
Caption: Desired reaction pathway and major side reactions.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving issues in your Ullmann condensation.
Caption: A systematic workflow for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Can I run the Ullmann condensation open to the air?
A1: While traditional Ullmann reactions were often run without rigorous exclusion of air, modern, more sensitive ligand-accelerated systems often benefit from an inert atmosphere (e.g., Nitrogen or Argon). This is to prevent the oxidation of the Cu(I) catalyst and potential side reactions. However, some modern protocols have been developed that are air-tolerant.[12][13]
Q2: What is the best copper source for my Ullmann coupling reaction?
A2: Copper(I) salts such as CuI, CuBr, and CuCl are generally preferred as they are the active catalytic species. Cu₂O and copper powder can also be used, but may require higher temperatures or an activation step.
Q3: How do I choose the right ligand for my reaction?
A3: Ligand choice is often empirical and depends on the specific substrates. A good starting point is to screen a small panel of ligands from different classes, such as N,N-donors (e.g., 1,10-phenanthroline), N,O-donors (e.g., L-proline), and diamines (e.g., N,N'-dimethylethylenediamine).[4][14]
Q4: Are there any functional groups that are incompatible with Ullmann conditions?
A4: The high temperatures and basic conditions of traditional Ullmann reactions can be harsh. Functional groups that are sensitive to strong bases or high heat may not be tolerated. However, modern ligand systems that allow for milder conditions have significantly broadened the functional group tolerance.
Q5: My aryl halide is an aryl chloride. Will the reaction still work?
A5: Aryl chlorides are generally less reactive than aryl bromides and iodides in Ullmann couplings.[3] To successfully couple an aryl chloride, you will likely need a more active catalyst system, which often involves a specific, highly effective ligand, and potentially higher temperatures.
Experimental Protocol: A General Procedure
This protocol provides a starting point for the Ullmann condensation of an N-aryl anthranilic acid. Optimization will likely be required for your specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the anthranilic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the copper(I) iodide (5-10 mol%), the chosen ligand (10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF or dioxane) via syringe.
-
Heating and Monitoring: Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous layer can be acidified to precipitate any unreacted anthranilic acid.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. byjus.com [byjus.com]
- 11. Ullmann reaction | PPTX [slideshare.net]
- 12. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 13. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ullmann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: N-(3-Methylphenyl)anthranilic Acid Purification
Welcome to the dedicated technical support guide for the purification of N-(3-Methylphenyl)anthranilic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in a highly pure form. Our focus is on providing practical, causality-driven solutions to common purification hurdles, moving beyond simple procedural lists to explain the scientific principles behind each step.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile is heavily dependent on the synthetic route, which is typically a variation of the Ullmann condensation reaction.[1] Common impurities include:
-
Unreacted Starting Materials: o-Halobenzoic acid (e.g., o-chlorobenzoic acid) and m-toluidine.
-
Catalyst Residues: Copper salts used to catalyze the C-N bond formation.[1]
-
Side-Reaction Products: High reaction temperatures can lead to the formation of dark, tarry polymeric materials or products from self-condensation.[2][3]
-
Solvent Residues: High-boiling polar solvents like DMF or NMP are often used and can be difficult to remove completely.[1]
Q2: What is the target melting point for pure this compound?
A2: The literature value for the melting point of pure this compound is in the range of 142-144 °C .[4][5] A broad melting range or a value significantly below this indicates the presence of impurities.
Q3: How should I properly store the purified compound?
A3: this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation, which can cause discoloration over time. Recommended storage temperatures are between 2-8°C.[4][5]
Q4: My 'pure' product is off-white or tan, not pure white. Is this acceptable?
A4: While a slightly off-white or tan color can be common for N-arylanthranilic acids, it often indicates trace amounts of highly colored oxidative impurities.[3] For many applications, this may be acceptable. However, for use in drug development or as an analytical standard, achieving a pure white to very pale cream color is desirable and indicates higher purity. The use of activated charcoal during recrystallization is often effective at removing these chromophores.[3][6]
Troubleshooting Guide: From Crude to Pure
This section addresses specific experimental issues in a problem-solution format.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Persistent Yellow/Brown Color After Recrystallization | Highly colored, polar impurities (oxidation/condensation byproducts) are co-crystallizing with the product. | Primary Solution: Perform recrystallization again, but add 1-2% w/w of activated charcoal to the hot solution. Boil for 5-10 minutes before performing a hot filtration. Rationale: Activated charcoal has a high surface area and adsorbs large, flat, polar molecules, which are characteristic of the colored impurities, effectively removing them from the solution before crystallization.[3][6] |
| Low Yield After Purification | 1. Product is too soluble in the chosen recrystallization solvent, even when cold.2. Premature crystallization during hot filtration.3. Incomplete precipitation during acid-base workup (pH not optimal). | Solution 1 (Recrystallization): Switch to a solvent/anti-solvent system. For example, dissolve the compound in a minimal amount of a good solvent (like hot ethanol or acetone) and slowly add a poor solvent (like water or hexane) until turbidity persists. Then, cool slowly. Solution 2 (Filtration): Use a pre-heated funnel and filter flask for hot filtration to prevent the solution from cooling and the product from crashing out on the filter paper.[3] Solution 3 (Acid-Base): Ensure the pH is adjusted to the isoelectric point of the molecule (typically pH 3-4) for maximum precipitation. Check the pH with a calibrated meter or narrow-range pH paper. |
| Oily Precipitate ("Oiling Out") Instead of Crystals | The solution is supersaturated, and the melting point of the impure compound is below the temperature of the solution. This is common when a solution is cooled too rapidly. | Solution: Re-heat the mixture until the oil redissolves completely. If necessary, add a small amount of additional solvent. Allow the solution to cool much more slowly (e.g., by placing the flask in a large beaker of hot water and letting it cool to room temperature undisturbed). Seeding with a pure crystal can also promote proper crystallization. |
| Broad or Depressed Melting Point | The sample contains significant impurities, which disrupt the crystal lattice and lower the energy required to melt the solid. | This indicates the need for further purification. An acid-base extraction is often the most effective method to remove neutral or basic impurities that recrystallization may not. If the product is already reasonably clean, a second recrystallization from a different solvent system may suffice. |
| Product Fails to Precipitate After Acidification | The product is forming a stable salt or is more soluble in the aqueous medium than expected. The pH may not be correct. | Solution: First, re-verify the pH is acidic (pH < 4). If the product still does not precipitate, extract the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane. The protonated, neutral product will move into the organic layer. Washing, drying, and evaporating the organic solvent will then yield the purified product. |
Experimental Protocols & Workflows
Protocol 1: Purification by Recrystallization (with Activated Charcoal)
This protocol is ideal for removing colored impurities and refining a product that is already reasonably pure.
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol, or an acetone/water mixture).
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution. Maintain the solution at a gentle boil.
-
Decolorization: Remove the flask from the heat source. Add a small amount (1-2% of the solute's weight) of activated charcoal to the hot solution. Caution: Add charcoal carefully to avoid bumping.
-
Hot Filtration: Swirl the mixture and gently boil for 5-10 minutes. Set up a hot filtration apparatus (pre-heated funnel and fluted filter paper). Filter the hot solution quickly into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Protocol 2: Purification by Acid-Base Extraction
This is a powerful technique for removing neutral and basic impurities (like unreacted m-toluidine).
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Base Extraction: Transfer the solution to a separatory funnel and extract it two to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mechanism: The acidic this compound reacts with the weak base to form its sodium salt, which is water-soluble and moves into the aqueous layer. Neutral impurities remain in the organic layer. Basic impurities (m-toluidine) will also remain in the organic layer at this stage.
-
-
Separation: Combine the aqueous layers. The organic layer containing impurities can be discarded.
-
Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~3-4). The purified this compound will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight. A final recrystallization (Protocol 1) may be performed for the highest purity.
Visualization of Acid-Base Extraction Workflow
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Synthesis method of mefenamic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. 16524-22-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Cas 16524-22-4,this compound | lookchem [lookchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Catalyst and Ligand for Ullmann N-arylation
Welcome to the Technical Support Center for Ullmann N-arylation. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that moves beyond simple protocols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and deepen your mechanistic understanding of this powerful C-N bond-forming reaction.
Introduction to Ullmann N-Arylation
The Ullmann N-arylation, or Ullmann condensation, is a copper-catalyzed cross-coupling reaction between an aryl halide and an amine, alcohol, or thiol.[1] It is a cornerstone transformation for synthesizing N-aryl compounds, which are prevalent structures in pharmaceuticals, agrochemicals, and materials science.[2][3][4][5] While historically demanding harsh conditions (high temperatures and stoichiometric copper), the development of ligand-accelerated protocols has dramatically increased its utility, allowing for milder conditions and catalytic amounts of copper.[1][3][6][7]
The success of a modern Ullmann reaction is critically dependent on the interplay between the copper source, ligand, base, and solvent. This guide will help you navigate these parameters to achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in the Ullmann reaction?
A: The active catalyst is widely considered to be a copper(I) species.[8][9] While various copper sources can be used, including Cu(0), Cu(I) salts (e.g., CuI, CuBr), and Cu(II) salts (e.g., CuSO₄, Cu(OAc)₂), the reaction conditions typically generate the Cu(I) state in situ.[2][7] For instance, Cu(II) can be reduced by amine nucleophiles, and Cu(0) can be oxidized to form the active Cu(I) species.[7] For consistency and reproducibility, starting with a high-purity Cu(I) salt like CuI is often the most reliable approach.[8]
Q2: Why is a ligand necessary for modern Ullmann reactions?
A: Ligands are crucial for several reasons.[10] They stabilize the copper catalyst, prevent its aggregation or precipitation, and increase its solubility.[3] Mechanistically, ligands modulate the electronic properties and steric environment of the copper center, which facilitates key steps in the catalytic cycle, particularly the oxidative addition of the aryl halide and the final reductive elimination that forms the C-N bond.[2][11] The introduction of bidentate ligands (e.g., diamines, amino acids) was a major breakthrough, enabling reactions at significantly lower temperatures (40-120 °C) and with much broader substrate scope compared to traditional, ligand-free systems that required temperatures often exceeding 200 °C.[6][7][8][10]
Q3: What is the general reactivity trend for aryl halides?
A: The reactivity of aryl halides in Ullmann N-arylation follows the trend of bond dissociation energy: Aryl-I > Aryl-Br > Aryl-Cl > Aryl-F .[3] Aryl iodides are the most reactive and are often used for initial optimizations.[2] However, significant progress has been made in developing highly active catalyst systems, particularly with oxalic diamide ligands, that can effectively activate the less reactive and more cost-effective aryl bromides and even chlorides.[5][12][13]
Q4: Can I run the reaction open to the air?
A: While some modern protocols exhibit tolerance to air, Ullmann reactions are best performed under an inert atmosphere (e.g., Nitrogen or Argon).[3] The active Cu(I) catalyst can be sensitive to oxidation, which would deactivate it. Furthermore, the presence of oxygen and moisture can lead to unwanted side reactions. For consistent and high-yielding results, using oven-dried glassware and proper inerting techniques is strongly recommended.[8]
In-Depth Troubleshooting Guide
This section addresses the most common issues encountered during Ullmann N-arylation experiments.
Problem 1: Low or No Product Yield
This is the most frequent challenge. A systematic approach is key to identifying the root cause.
Q: My reaction shows no conversion. Where should I start?
A: When a reaction fails completely, begin by verifying the fundamental components, as simple errors are often the culprit.
-
Catalyst Inactivity: The primary suspect is often the copper source.
-
Cause: The Cu(I) salt may have oxidized over time. The quality of the copper source can be inconsistent.
-
Solution: Use a fresh, high-purity Cu(I) salt (e.g., CuI, CuBr).[8] If you suspect your copper source is old, purchase a new bottle. Some protocols benefit from in situ activation of Cu(0) powder, but this can add variability.[1]
-
-
Incorrect Base: The base is not a passive component; it's mechanistically involved in the deprotonation of the amine nucleophile.[8]
-
Cause: The chosen base may be too weak to deprotonate the amine or may have poor solubility in the reaction solvent.
-
Solution: For most N-arylations, moderately strong inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are effective.[14] Cesium carbonate (Cs₂CO₃) is often more soluble and can be more effective but is also more expensive. Ensure the base is finely powdered and anhydrous.
-
-
Suboptimal Temperature: Modern Ullmann reactions are temperature-sensitive.
-
Cause: The reaction temperature might be too low to overcome the activation energy barrier for oxidative addition.
-
Solution: If you start at a lower temperature (e.g., 80 °C), try incrementally increasing it to 100-120 °C.[8] Monitor for potential substrate decomposition at higher temperatures.
-
Problem 2: Side Product Formation
The appearance of unexpected products points to specific competing reaction pathways.
Q: I'm observing significant hydrodehalogenation (Ar-X → Ar-H) of my starting material. What's happening?
A: Hydrodehalogenation is a common side reaction, often caused by trace amounts of water or other protic impurities.
-
Cause: Protic impurities can protonate intermediate species in the catalytic cycle, leading to the reduction of the aryl halide instead of coupling.[8]
-
Solution:
-
Rigorous Anhydrous Technique: Ensure all glassware is thoroughly oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Reagent Quality: Use anhydrous, finely powdered bases. Ensure the amine starting material is dry.
-
Q: My main byproduct is the homocoupling of my aryl halide (Ar-X + Ar-X → Ar-Ar). How can I suppress this?
A: Biaryl formation is a competing pathway that is especially prevalent in the absence of an effective ligand or at excessively high temperatures.
-
Cause: Without a suitable ligand to facilitate the cross-coupling cycle, the organocopper intermediate can react with another molecule of aryl halide.[15]
-
Solution:
-
Introduce or Change the Ligand: This is the most effective solution. Bidentate ligands like 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or L-proline are known to significantly promote the desired C-N cross-coupling over homocoupling.[15]
-
Lower the Temperature: High temperatures, a remnant of classical Ullmann conditions, can favor homocoupling. Modern ligand-accelerated systems often work best in the 80-110 °C range.[3][15]
-
Adjust Stoichiometry: Using a slight excess of the amine nucleophile (e.g., 1.2 to 1.5 equivalents) can help push the reaction toward the desired cross-coupled product.[15]
-
Problem 3: Reaction Stalls or is Sluggish
Q: My reaction starts but stalls at ~50% conversion. What factors should I investigate?
A: A stalling reaction often indicates catalyst deactivation or inhibition.
-
Cause 1: Catalyst Deactivation: The ligand or catalyst may be degrading under the reaction conditions. Some ligands, for instance, can undergo self-arylation, deactivating the catalytic system.
-
Solution: Select a more robust ligand. For example, benzene-1,2-diamine ligands with bulky ortho-aryl substituents are designed to prevent self-arylation and C-H amination, leading to more stable catalysts.
-
Cause 2: Product Inhibition: In some cases, the N-arylated product can coordinate strongly to the copper center, inhibiting catalyst turnover.
-
Solution: This is a more challenging issue inherent to the substrates. Increasing the catalyst and ligand loading (e.g., from 5 mol% to 10 mol%) can sometimes help drive the reaction to completion.
-
Cause 3: Poor Solubility: One of the reagents or the base may not be sufficiently soluble at the reaction temperature.
-
Solution: Screen different solvents. While polar aprotic solvents like DMSO or DMF are common, sometimes a switch to a non-polar solvent like dioxane or toluene can dramatically alter solubility and improve results.[2][8][16]
Visual Aids: Mechanisms and Workflows
Catalytic Cycle for Ullmann N-Arylation
The diagram below illustrates the generally accepted catalytic cycle for a ligand-accelerated Ullmann N-arylation, proceeding through a Cu(I)/Cu(III) pathway.
Caption: Simplified catalytic cycle for the Ullmann N-arylation reaction.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common experimental problems systematically.
Caption: Troubleshooting decision tree for Ullmann N-arylation reactions.
Data Tables for Optimization
Table 1: Common Copper Sources & Ligands
| Component | Examples | Key Considerations |
| Copper Source | CuI, CuBr, CuCl, Cu₂O, Cu(OAc)₂, CuSO₄ | Cu(I) salts like CuI are most common and reliable.[8] Cu(II) sources require in situ reduction. Purity is critical. |
| Diamine Ligands | N,N'-Dimethylethylenediamine (DMEDA), trans-N,N'-Dimethyl-1,2-cyclohexanediamine | Highly effective, versatile, and commercially available. Often a good starting point for screening.[6][14] |
| Amino Acid Ligands | L-Proline, N,N-Dimethylglycine | Inexpensive, efficient, and work well for coupling aryl halides with primary/secondary amines.[6][8] |
| Phenanthroline Ligands | 1,10-Phenanthroline | Robust, classic ligands that are effective for a range of N-arylations, including with heterocycles.[3][14] |
| Oxalamide Ligands | (e.g., DBO, BTMPO) | Second-generation ligands that show exceptional activity, enabling the use of challenging aryl chlorides.[5][12][13] |
Table 2: Selection of Base and Solvent
| Parameter | Common Choices | Field-Proven Insights |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, t-BuOK | K₃PO₄ is a reliable, broadly applicable base. Cs₂CO₃ is more soluble and often gives higher yields but is more costly.[17] t-BuOK is a stronger base, sometimes required for less nucleophilic amines.[18] |
| Solvent | Polar Aprotic: DMSO, DMF, DioxaneNon-Polar: Toluene, Xylene | The choice is highly substrate-dependent. DMSO and DMF are excellent solvating media and are widely used.[2][19] However, for some O-arylations or to avoid side reactions, non-polar solvents like toluene or dioxane can be superior.[8][16][20] A solvent screen is always recommended during optimization. |
Standardized Experimental Protocol
This protocol provides a general starting point for a ligand-accelerated Ullmann N-arylation of an aryl bromide with a primary amine. Note: This is a representative procedure; optimization is likely required for specific substrates.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Ligand (e.g., DMEDA) (0.10 mmol, 10 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dioxane (3-5 mL)
-
Oven-dried reaction vial with a PTFE-lined cap and a magnetic stir bar
Procedure:
-
Vessel Preparation: To the oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide (if solid), CuI, the ligand (if solid), and K₃PO₄.
-
Inert Atmosphere: Seal the vial with the cap, then carefully evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]
-
Reagent Addition: Through the septum, add the anhydrous dioxane via syringe. Follow with the addition of the aryl bromide (if liquid) and the amine via syringe.
-
Reaction: Place the sealed vial in a preheated aluminum heating block or oil bath set to the desired temperature (e.g., 110 °C).[3] Stir the reaction mixture vigorously for the intended duration (typically 12-24 hours).
-
Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing by TLC, GC-MS, or LC-MS.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. If the solution is dark due to copper, you can add a small amount of aqueous ammonia solution to help chelate the copper into the aqueous phase.
-
Separate the layers and extract the aqueous phase twice more with ethyl acetate (2 x 15 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired N-arylated product.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann coupling-An overview - operachem [operachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. arkat-usa.org [arkat-usa.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 19. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Improving the Reaction Conditions for N-(3-Methylphenyl)anthranilic Acid Synthesis
Welcome to the technical support center dedicated to the synthesis of N-(3-Methylphenyl)anthranilic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial C-N bond formation reaction. N-Aryl anthranilic acids are vital precursors for a range of biologically active compounds, including pharmaceuticals and acridone alkaloids.[1]
The synthesis, while well-established, is often plagued by issues such as low yields, difficult purification, and inconsistent results. This document provides in-depth, experience-driven guidance in a question-and-answer format to address the specific challenges you may encounter. We will explore the two primary synthetic routes—the modern Buchwald-Hartwig amination and the classic Ullmann condensation—providing troubleshooting strategies and detailed protocols to enhance your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the strategic choices for the synthesis.
Q1: Which is the better method for synthesizing this compound: Ullmann condensation or Buchwald-Hartwig amination?
A1: Both methods are viable, but they offer different advantages and disadvantages. The choice depends on your laboratory's capabilities, desired reaction scale, and tolerance for harsh conditions.
-
Buchwald-Hartwig Amination: This is generally the preferred modern method. It is a palladium-catalyzed cross-coupling reaction that offers milder reaction conditions (typically 80-120 °C), broader functional group tolerance, and often higher yields with lower catalyst loadings.[2][3] The primary challenge lies in the cost of palladium catalysts and the sensitivity of the catalytic system to air and moisture, often requiring inert atmosphere techniques.
-
Ullmann Condensation: This is a copper-catalyzed reaction and represents the classic approach.[4] Its main advantages are the low cost and ready availability of copper catalysts.[5] However, the traditional Ullmann reaction suffers from significant drawbacks, including the need for very high temperatures (often >170 °C), stoichiometric amounts of copper, and a narrow substrate scope.[4][6] Modern modifications using ligands and ionic liquids have improved conditions, but they can still be more demanding than the Buchwald-Hartwig approach.[6]
For most applications, particularly in a research or pharmaceutical development setting, the Buchwald-Hartwig amination offers greater reliability and versatility .[2]
Q2: What are the critical components of the Buchwald-Hartwig reaction for this synthesis?
A2: The success of a Buchwald-Hartwig amination hinges on the synergistic interplay of three key components: the palladium precursor, the phosphine ligand, and the base.
-
Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be used, as the active Pd(0) species is formed in situ. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts).
-
Ligand: This is arguably the most critical component. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For coupling an aryl halide with an amine, sterically hindered, electron-rich phosphine ligands are required. Ligands like XPhos and others from the "Buchwald ligands" family are highly effective.[7][8] The use of bidentate phosphine ligands like BINAP or DPEPhos was an early development that improved reaction rates over simpler ligands.[2]
-
Base: A non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the intermediate complex) without competing in the coupling reaction. The choice of base is often linked to the ligand and substrate. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are very common.[3] However, for substrates with base-sensitive functional groups, milder carbonate or phosphate bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) can be used successfully, often in combination with specific ligand systems.[7][9]
Q3: How do I choose the appropriate starting materials?
A3: You have two primary combinations of starting materials for this C-N coupling:
-
Route A: 2-Halobenzoic acid + m-Toluidine
-
Route B: Anthranilic acid + 3-Halotoluene
For cross-coupling reactions, the reactivity of the aryl halide is critical. The general trend for halide reactivity is I > Br > OTf >> Cl .
-
Aryl Iodides and Bromides: These are the most common choices due to their high reactivity.[4] 2-Bromobenzoic acid or 2-Iodobenzoic acid would be excellent starting points for Route A.
-
Aryl Chlorides: These are less reactive and often require more specialized, highly active catalyst systems (e.g., those using advanced N-heterocyclic carbene (NHC) or Buchwald-type ligands).[10] While 2-chlorobenzoic acid is an inexpensive starting material, its lower reactivity can lead to failed or low-yielding reactions unless the catalytic system is specifically optimized for it.[3]
-
Carboxylic Acid Group: The free carboxylic acid on the benzoic acid starting material can sometimes complicate the reaction by reacting with the base. It is common practice to use the corresponding ester (e.g., methyl 2-bromobenzoate) and then hydrolyze the ester back to the carboxylic acid after the coupling reaction is complete.[7][11]
Therefore, a reliable starting point is the coupling of methyl 2-bromobenzoate with m-toluidine , followed by saponification.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
-
Possible Cause A: Inactive Catalyst or Ligand
-
Why it happens: Palladium catalysts, especially the active Pd(0) species, can be deactivated by oxygen. Phosphine ligands are also prone to oxidation. Using reagents from old or improperly stored bottles is a common cause of failure.
-
Solution:
-
Use an Inert Atmosphere: Ensure the reaction is set up under a nitrogen or argon atmosphere. Use Schlenk techniques or a glovebox, especially when handling sensitive catalysts and ligands.
-
Use Fresh Reagents: Use freshly opened bottles of catalyst, ligand, and anhydrous solvent.
-
Choose a Precatalyst: Use a modern, air-stable palladium precatalyst (e.g., an XPhos-based precatalyst). These are designed to be more robust and generate the active Pd(0) species more reliably under reaction conditions.[7][8]
-
-
-
Possible Cause B: Incorrect Base or Solvent Combination
-
Why it happens: The base's strength and solubility are critical. If the base is not strong enough to deprotonate the amine or not soluble enough in the reaction medium, the catalytic cycle will be inhibited. The solvent must be able to dissolve the reactants and facilitate the reaction at the required temperature.
-
Solution:
-
Match Base to System: For Buchwald-Hartwig, NaOtBu in an aprotic solvent like toluene or dioxane is a powerful combination. If using a milder base like K₃PO₄, a more polar solvent mixture such as toluene/DMF may be necessary to ensure sufficient solubility and reactivity.[7][9]
-
Ensure Anhydrous Conditions: Water can hydrolyze the base and interfere with the catalyst. Use anhydrous solvents and dry glassware.
-
-
-
Possible Cause C: Reaction Temperature is Too Low or Too High
-
Why it happens: C-N coupling reactions have a specific activation energy. If the temperature is too low, the reaction will be impractically slow. If it's too high, catalyst decomposition and side reactions can occur, reducing the yield of the desired product.
-
Solution:
-
Follow Recommended Temperatures: For Buchwald-Hartwig reactions with aryl bromides, temperatures between 80-110 °C are typical.[7] Ullmann reactions require significantly higher temperatures, often in the 150-210 °C range.[4]
-
Monitor Progress: Track the reaction by TLC or LC-MS to determine if it is proceeding. If the reaction stalls, a modest increase in temperature may be beneficial, but watch for the appearance of new impurity spots.
-
-
Problem 2: Significant Side Product Formation (e.g., Dehalogenation)
-
Why it happens: Dehalogenation (replacement of the halide on the aryl halide with a hydrogen) is a common side reaction in palladium-catalyzed couplings.[7][9] It can be promoted by certain catalyst/ligand combinations or the presence of hydrogen sources (like water or alcohols) in the reaction mixture. Another side reaction is the homocoupling of the aryl halide.
-
Solution:
-
Optimize the Ligand: Some ligands are more prone to promoting dehalogenation than others. If this is a persistent issue, screen a different class of ligand (e.g., switch from a biarylphosphine to an NHC-based ligand system).
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.
-
Use a Stoichiometric Amount of Amine: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help ensure the desired cross-coupling outcompetes the side reactions.
-
Problem 3: Product is Dark and Difficult to Purify
-
Why it happens: Dark coloration often indicates the formation of palladium black (colloidal palladium metal) from catalyst decomposition or high-molecular-weight impurities from side reactions, especially at high temperatures.[12] Anthranilic acids themselves can also form colored impurities upon heating.[12]
-
Solution:
-
Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Filter Before Workup: After the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove insoluble palladium black before proceeding with the aqueous workup.
-
Refine Purification Protocol:
-
Acid-Base Extraction: Since the product is a carboxylic acid, it can be effectively purified. Dissolve the crude material in a solvent like ethyl acetate, extract with an aqueous base (e.g., NaOH or K₂CO₃ solution), wash the aqueous layer with fresh ethyl acetate to remove neutral impurities, and then re-acidify the aqueous layer with HCl to precipitate the pure product.[13]
-
Charcoal Treatment: During recrystallization, adding activated charcoal to the hot solution can help remove colored impurities.[12][14] Dissolve the crude product in a suitable hot solvent (e.g., ethanol or an acetone/water mixture), add a small amount of charcoal, hold at temperature for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[13]
-
-
Section 3: Visual Guides & Data
Diagrams
// Node styles reagents [label="Starting Materials:\n- Methyl 2-bromobenzoate\n- m-Toluidine", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Catalyst System:\n- Pd Precursor (e.g., Pd₂(dba)₃)\n- Ligand (e.g., XPhos)\n- Base (e.g., K₃PO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="Reaction Setup\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Heating\n(e.g., Toluene, 100°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Workup:\n1. Cool & Filter (Celite)\n2. Aqueous Wash", fillcolor="#FBBC05", fontcolor="#202124"]; hydrolysis [label="Saponification:\n1. NaOH, EtOH/H₂O\n2. Acidify (HCl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purification:\nRecrystallization", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges reagents -> setup; catalyst -> setup; setup -> reaction [label="Combine & Degas"]; reaction -> workup [label="Monitor by TLC/LCMS"]; workup -> hydrolysis; hydrolysis -> purify; purify -> product; } dot Caption: General workflow for the Buchwald-Hartwig synthesis.
// Node styles problem [label="Problem:\nLow or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; q1 [label="Is the reaction\ncompletely clean\n(only starting material)?", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; q2 [label="Are there many\nnew, unidentified spots\non TLC?", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];
cause1 [label="Cause: Inactive Catalyst System", fillcolor="#F1F3F4", fontcolor="#202124"]; sol1 [label="Solution:\n- Use inert atmosphere\n- Use fresh reagents/precatalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"];
cause2 [label="Cause: Suboptimal Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Solution:\n- Increase temperature\n- Check base/solvent compatibility", fillcolor="#4285F4", fontcolor="#FFFFFF"];
cause3 [label="Cause: Decomposition/Side Reactions", fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Solution:\n- Lower reaction temperature\n- Screen different ligands/base", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges problem -> q1; problem -> q2;
q1 -> cause1 [label="Yes"]; cause1 -> sol1;
q1 -> cause2 [label="No, but slow"]; cause2 -> sol2;
q2 -> cause3 [label="Yes"]; cause3 -> sol3; } dot Caption: Troubleshooting decision tree for low yield issues.
Data Table
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., CuI, Cu₂O, Cu powder) |
| Catalyst Loading | 0.5 - 5 mol% | 10 mol% to stoichiometric |
| Ligand | Electron-rich phosphines (e.g., XPhos) | Diamines, Phenanthroline (optional) |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | K₂CO₃, KOH |
| Solvent | Toluene, Dioxane, DMF | DMF, NMP, Nitrobenzene, Ionic Liquids[6] |
| Temperature | 80 - 120 °C[7] | 150 - 210 °C[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Often air-tolerant |
| Key Advantage | Mild conditions, high yield, broad scope[2] | Low-cost catalyst[5] |
| Key Disadvantage | Catalyst cost, air/moisture sensitivity | Harsh conditions, narrow scope[4] |
Section 4: Recommended Experimental Protocols
Protocol 1: Buchwald-Hartwig Synthesis of this compound
This protocol is adapted from general procedures for Buchwald-Hartwig amination.[7][8]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 2-bromobenzoate (1.0 equiv), K₃PO₄ (2.0 equiv), the palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%), and the XPhos ligand (1-2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous toluene (to make a ~0.5 M solution) followed by m-toluidine (1.2 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of Celite® to remove the catalyst. Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl N-(3-methylphenyl)anthranilate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 1 M NaOH solution. Heat the mixture to reflux for 2-4 hours or until TLC indicates complete consumption of the ester.
-
Isolation: Cool the mixture, remove the ethanol under reduced pressure, and dilute the remaining aqueous solution with water. Wash with diethyl ether to remove any neutral impurities. Carefully acidify the aqueous layer with 2 M HCl with cooling in an ice bath. The product will precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from an ethanol/water or acetone/water mixture to obtain the pure this compound.[13]
References
- 1. scielo.br [scielo.br]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. CA2001043A1 - Process for preparing n-methyl anthranilic acid methylester - Google Patents [patents.google.com]
- 12. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. AT227686B - Process for the production of new anthranilic acids and their salts - Google Patents [patents.google.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Recrystallization methods for purifying N-aryl anthranilic acids
Welcome to the technical support guide for the purification of N-aryl anthranilic acids. This document is designed for researchers, medicinal chemists, and process development scientists who work with this important class of compounds, often known as "fenamates," which are precursors and active ingredients in numerous pharmaceutical agents.[1][2]
Recrystallization is a powerful yet nuanced technique for purifying solid organic compounds. Success hinges on a deep understanding of solubility principles and a systematic approach to troubleshooting. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to solve purification challenges effectively.
Section 1: The Cornerstone of Purity - Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization. The ideal solvent should exhibit high solubility for the N-aryl anthranilic acid at its boiling point and low solubility at room temperature or below. This differential solubility is the driving force for crystal formation and purification.
Expertise & Experience: A common pitfall is selecting a solvent that is too good, leading to high solubility even at low temperatures and resulting in poor recovery. Conversely, a solvent in which the compound is nearly insoluble even when hot will be ineffective. The key is finding a balance. For N-aryl anthranilic acids, which possess both a polar carboxylic acid group and a nonpolar N-aryl moiety, solvents of intermediate polarity often provide the best results.
Logical Workflow for Solvent Selection
The following decision tree illustrates a systematic approach to selecting an optimal solvent system.
Caption: A decision tree for selecting a recrystallization solvent.
Section 2: Solvent Data for N-Phenylanthranilic Acid
To ground your solvent selection in empirical data, the following table summarizes the known solubility of N-phenylanthranilic acid, a parent compound of this class, in various common organic solvents. Solubility generally increases with temperature for all listed solvents.[3]
| Solvent | Boiling Point (°C) | Solubility Profile | Key Considerations |
| Acetone | 56 | Very High | Excellent dissolving solvent, but may lead to poor recovery unless used as part of a mixed-solvent system (e.g., with hexanes).[3][4] |
| Ethyl Acetate | 77 | High | Good solvent, often provides a good balance of solubility for effective purification.[3] |
| Ethanol (95%) | 78 | Moderate-High | A widely used and effective solvent for recrystallizing N-aryl anthranilic acids.[5][6][7] Often gives good crystal quality. |
| Isopropanol | 82 | Moderate | Similar to ethanol, a good choice for many derivatives.[3] |
| Toluene | 111 | Low-Moderate | Lower solubility than alcohols or ketones. Can be effective for less polar derivatives or when impurities are highly polar.[3] |
| Water | 100 | Very Low | N-phenylanthranilic acid is poorly soluble in water.[8] Generally unsuitable as a primary solvent but can be used as an anti-solvent with a water-miscible organic solvent like ethanol or acetone.[9] |
| Acetonitrile | 82 | Low | Lower solubility compared to other polar aprotic solvents.[3] May be useful for compounds that are too soluble in acetone or ethanol. |
Section 3: Standard Recrystallization Protocol
This protocol provides a trusted, self-validating workflow for a standard single-solvent recrystallization.
Experimental Workflow Diagram
Caption: Standard workflow for single-solvent recrystallization.
Step-by-Step Methodology
-
Dissolution: Place the crude N-aryl anthranilic acid in an appropriately sized Erlenmeyer flask with a magnetic stir bar. In a separate flask, heat your chosen solvent to its boiling point. Add the hot solvent to the solid in small portions while stirring and heating until the solid just dissolves. Trustworthiness Check: Adding the minimum amount of hot solvent is crucial for maximizing recovery. Adding too much will keep a significant portion of your product in the solution even after cooling.[10]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat the mixture to boiling for a few minutes. Causality: Charcoal has a high surface area that adsorbs colored, often highly conjugated, impurities.[11]
-
Hot Filtration (If Necessary): If you used charcoal or if there are insoluble impurities, you must perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask. Expertise: This is a common step where premature crystallization occurs, leading to yield loss. Work quickly and keep all glassware hot.[11]
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring). Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities.[10]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold mother liquor.
-
Isolation and Drying: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities in the mother liquor. Dry the purified crystals under vacuum to remove all traces of solvent.
Section 4: Troubleshooting Guide (Q&A)
Q1: My compound "oiled out" as a liquid instead of forming solid crystals. Why did this happen and what should I do?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound. The compound separates as a liquid because it cannot solidify. This is often caused by using a solvent that is too nonpolar or by cooling the solution too rapidly.
-
The Science: The melting point of a compound is depressed by the presence of impurities. If your crude material is highly impure, the melting point of the mixture can be significantly lower than the pure compound, making oiling out more likely.
-
Immediate Solution: Re-heat the solution until the oil redissolves completely. Add a small amount of additional solvent (if using a single solvent) or more of the "good" solvent (if using a mixed pair) to lower the saturation point.[10] Then, allow it to cool much more slowly, perhaps by placing the flask in a large beaker of hot water and letting the entire assembly cool.
-
Preventative Strategy: If the problem persists, consider a different solvent system. A slightly more polar solvent may be required. Ensure your crude product is not excessively impure before starting.
Q2: I've cooled my solution, but no crystals have formed. How can I induce crystallization?
A: Crystal formation requires a nucleation event—a starting point for the crystal lattice to grow. A perfectly clean, smooth flask and a highly pure solution can sometimes lead to a stable supersaturated solution without spontaneous nucleation.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for nucleation to begin.[10]
-
Solution 2: Seed Crystals. If you have a small crystal of the pure product, add it to the supersaturated solution. This "seed" provides a perfect template for further crystal growth.
-
Solution 3: Concentration. You may have used too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool it again.[10] Be cautious not to over-concentrate.
Q3: My final product is still colored (e.g., yellow or brown). How can I improve this?
A: Color in the final product indicates the presence of persistent, often polar and highly conjugated, impurities that co-crystallized with your product. N-aryl anthranilic acids can also be prone to oxidation or degradation, which can produce colored byproducts, especially if heated for prolonged periods.[9]
-
Solution 1: Activated Charcoal. As described in the protocol, using activated charcoal during the recrystallization is the primary method for removing colored impurities.[9][11] Ensure you filter the hot solution thoroughly to remove all charcoal fines.
-
Solution 2: Repeat Recrystallization. A second recrystallization may be necessary to achieve high purity. The concentration of the impurity will be lower in the second attempt, making it less likely to co-precipitate.
-
Solution 3: pH Adjustment. For acidic compounds like N-aryl anthranilic acids, an acid-base extraction can be a powerful purification step prior to recrystallization. Dissolve the crude material in a dilute base (e.g., NaHCO₃), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified acid, which can then be recrystallized.[4][9]
Q4: My recovery yield is very low (<50%). What are the most common causes and how can I improve it?
A: Low yield is a frequent issue with several potential causes.
-
Cause 1: Using Too Much Solvent. This is the most common error. A significant amount of your product remains dissolved in the mother liquor even after cooling. Fix: Use the absolute minimum amount of hot solvent required for dissolution.[10] If you suspect this is the issue, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.
-
Cause 2: Premature Crystallization. If the product crystallizes in the funnel during hot filtration, it will be lost. Fix: Ensure all glassware is pre-heated and work quickly. Adding a small excess of solvent (~5-10%) before filtration can provide a buffer, though this must be balanced against yield.
-
Cause 3: Inappropriate Solvent Choice. If the compound has significant solubility in the solvent even at low temperatures, recovery will be poor. Fix: Re-evaluate your solvent choice using the principles in Section 1. An anti-solvent (mixed-solvent system) may be necessary.
-
Cause 4: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product. Fix: Use a minimal amount of ice-cold solvent for the wash step.
Section 5: Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for recrystallizing N-aryl anthranilic acids? A: Ethanol is frequently cited and is an excellent starting point for many N-aryl anthranilic acid derivatives due to its favorable polarity, volatility, and safety profile.[5][6] However, the "best" solvent is always compound-specific, and you should perform small-scale tests as outlined in Section 1.
Q2: When should I use a mixed-solvent system? A: A mixed-solvent system is ideal when no single solvent has the desired solubility profile. This typically occurs when your compound is extremely soluble in one solvent and poorly soluble in another. You dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent (anti-solvent) dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is cooled slowly. Common pairs include ethanol/water and acetone/hexanes.[4]
Q3: How can I confirm the purity of my recrystallized product? A: The two most common and accessible methods are melting point analysis and Thin Layer Chromatography (TLC).
-
Melting Point: A pure compound will have a sharp melting point (a narrow range of 1-2 °C) that matches the literature value. Impurities broaden and depress the melting point.
-
TLC: Spot your crude material and your recrystallized product on a TLC plate. After developing, the recrystallized sample should show a single, clean spot, while the crude lane may show multiple spots corresponding to impurities.
Q4: Can I reuse the mother liquor? A: The mother liquor (the filtrate after collecting your crystals) contains dissolved product as well as the concentrated impurities you removed. You can often obtain a "second crop" of crystals by evaporating some of the solvent from the mother liquor and cooling again. However, be aware that this second crop will likely be less pure than the first. It is common practice to analyze the purity of the second crop separately before combining it with the first.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Medicinal Applications of Fenamic Acid Derivatives | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Strategies for the Removal of Copper Catalysts from Ullmann Reaction Products
Welcome to the Technical Support Center for post-reaction purification in copper-catalyzed cross-coupling chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with residual copper in their Ullmann reaction products. The presence of copper, even in trace amounts, can complicate downstream applications, compromise the integrity of active pharmaceutical ingredients (APIs), and interfere with subsequent chemical transformations.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.
The Challenge of Residual Copper in Ullmann Reactions
The Ullmann reaction, a cornerstone of C-C, C-O, C-N, and C-S bond formation, relies on copper catalysts to facilitate the coupling of aryl halides with a variety of nucleophiles.[3][4][5] While modern advancements have introduced milder reaction conditions and more efficient catalytic systems, the removal of the copper catalyst and its salts from the final product remains a critical and often non-trivial step in the overall synthetic workflow.[6][7] Inadequate removal can lead to issues such as product discoloration, catalyst leaching, and non-compliance with regulatory limits for metal impurities in pharmaceutical compounds.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of your Ullmann reaction products and provides a systematic approach to resolving them.
Issue 1: My reaction mixture/crude product has a persistent blue or green color after initial workup.
Cause: This coloration is a clear indicator of the presence of soluble copper(II) species. A simple aqueous wash is often insufficient to remove copper that is complexed with ligands, the product itself, or byproducts.
Solutions:
-
Aqueous Ammonia or Ammonium Chloride Wash: Washing the organic layer with a dilute aqueous solution of ammonia or ammonium chloride can be highly effective. Ammonia forms a water-soluble deep blue tetraamminecopper(II) complex, which is readily extracted into the aqueous phase.[8] An ammonium chloride wash is a suitable alternative if your product is sensitive to basic conditions.[8]
-
Chelating Agent Wash (EDTA or Citric Acid): Employing a chelating agent that forms a stable, water-soluble complex with copper is a robust strategy.[8][9]
-
EDTA (Ethylenediaminetetraacetic acid): A wash with a 0.1-0.5 M aqueous solution of the disodium salt of EDTA (Na₂EDTA) is a standard and highly effective method.[8][9][10] The multidentate nature of EDTA allows it to form a very stable complex with Cu(II) ions.[11]
-
Citric Acid: For a more environmentally benign option, an aqueous wash with citric acid can be employed. It is particularly effective at lower pH values.[9]
-
Experimental Protocol: EDTA Wash for Copper Removal
-
Following the completion of the Ullmann reaction, perform your standard initial workup (e.g., dilution with an organic solvent like ethyl acetate, followed by a water wash).
-
Separate the organic layer.
-
Wash the organic layer with a 0.5 M aqueous solution of Na₂EDTA. The volume of the EDTA solution should be approximately half the volume of the organic layer.
-
Stir the biphasic mixture vigorously for 15-30 minutes. A color change in the aqueous layer (typically to blue) indicates the extraction of copper.
-
Separate the layers. Repeat the EDTA wash if the organic layer remains colored.
-
Wash the organic layer with brine to remove any residual EDTA.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
Issue 2: My purified product contains trace levels of copper that are unacceptable for downstream applications (e.g., pharmaceutical intermediates).
Cause: Even after aqueous washes, residual copper may persist at parts-per-million (ppm) levels. For pharmaceutical applications, strict limits on residual metals are enforced by regulatory bodies.[1]
Solutions:
-
Adsorption on Activated Carbon: Activated carbon possesses a high surface area and can effectively adsorb residual copper complexes.[12][13][14]
-
Procedure: Dissolve the crude product in a suitable organic solvent, add 5-10 wt% of activated carbon, and stir the suspension at room temperature or with gentle heating for several hours. The carbon is then removed by filtration, typically through a pad of Celite, to prevent fine particles from passing through.[15]
-
-
Solid-Supported Metal Scavengers: These are functionalized silica or polymer resins that exhibit high selectivity and capacity for binding specific metals.[16][17] They offer the advantage of simple removal by filtration and are highly effective at achieving very low levels of metal contamination.
-
Choosing a Scavenger: The choice of scavenger depends on the nature of the copper species and the solvent system. Common functional groups on these scavengers that are effective for copper include:
-
Thiourea: Highly versatile and effective for various forms of palladium and also shows good scavenging for copper.[16]
-
Imidazole: A versatile metal scavenger for a variety of metals, including copper.[16]
-
Triamine and Diamine: Effective for scavenging a range of metals, including copper.[18]
-
Cysteine: The silica-bound equivalent of the amino acid is a versatile scavenger for multiple metals, including copper.[18]
-
Iminodiacetic Acid (IDA) or EDTA-functionalized resins: These act as solid-supported chelators.[13][18]
-
-
Data Presentation: Comparison of Common Copper Scavengers
| Scavenger Type | Functional Group | Advantages | Disadvantages |
| Aqueous Chelators | EDTA, Citric Acid | Low cost, high capacity for bulk removal.[9] | Requires a biphasic system, may not be suitable for water-sensitive compounds. |
| Adsorbents | Activated Carbon | Inexpensive, effective for a broad range of impurities.[13] | Can sometimes adsorb the product, requires careful filtration to remove fines. |
| Solid-Supported Scavengers | Thiourea, Imidazole, Amines | High selectivity, high efficiency for trace removal, simple filtration-based workup.[16] | Higher cost compared to bulk methods. |
Visualization: Decision-Making Workflow for Copper Removal
Caption: A flowchart to guide the selection of an appropriate copper removal strategy.
Frequently Asked Questions (FAQs)
Q1: How do I choose between an EDTA wash and using a solid-supported scavenger?
A1: The choice depends on the level of copper contamination and the required purity of your final product. An EDTA wash is an excellent and cost-effective method for removing bulk amounts of copper, especially when the crude product is visibly colored.[8] Solid-supported scavengers are ideal for polishing your product to remove trace amounts of copper (ppm levels), which is often a requirement for pharmaceutical applications.[16] For very high purity requirements, a sequential approach of an EDTA wash followed by treatment with a solid-supported scavenger can be highly effective.
Q2: Can I regenerate and reuse my solid-supported scavenger?
A2: The reusability of solid-supported scavengers depends on the specific type of resin and the manufacturer's recommendations. In some cases, washing the resin with an acidic solution can strip the bound copper, allowing for regeneration. However, this may not always be efficient or cost-effective, especially on a lab scale. Always consult the technical documentation for your specific scavenger.
Q3: What analytical techniques can I use to quantify residual copper in my product?
A3: For precise quantification of trace metal impurities, instrumental methods are required. The most common techniques include:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Offers very low detection limits and is a standard method for elemental impurity analysis in pharmaceuticals.[1]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Another robust technique for quantifying metals.[1]
-
Atomic Absorption Spectroscopy (AAS): A well-established method for the quantification of specific metals.[1]
-
Energy Dispersive X-ray Fluorescence (EDX): A non-destructive technique that can be useful for quantifying residual catalysts.[19]
Q4: Are there any "greener" alternatives for copper removal?
A4: Yes. The use of naturally derived chelating agents like citric acid is considered a more environmentally friendly alternative to synthetic chelators like EDTA.[9] Additionally, adsorbents derived from biomass are being explored for metal remediation.[20] The development of highly active copper catalysts that can be used at very low loadings also contributes to a greener process by minimizing the amount of copper that needs to be removed.
Q5: My Ullmann reaction has stalled or gives a poor yield. Could this be related to the copper catalyst?
A5: Yes, catalyst deactivation is a known issue in Ullmann couplings.[21][22] The active Cu(I) species can be sensitive and may disproportionate or oxidize, leading to catalyst decomposition.[23] This can sometimes manifest as the formation of black precipitates (potentially copper oxides).[21] Troubleshooting the reaction itself might involve using fresh, high-purity copper salts, employing appropriate ligands to stabilize the active catalytic species, and ensuring rigorously inert reaction conditions.[7][24]
Visualization: General Protocol for Solid-Supported Scavenger Use
Caption: A typical workflow for copper removal using a solid-supported scavenger.
References
- 1. A risk mitigation approach to detecting and quantifying metals in APIs [cleanroomtechnology.com]
- 2. Copper Catalysis in Living Systems and In Situ Drug Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Best Chelating Agents for Effective Copper Removal in Various Applications [thinkdochemicals.com]
- 10. US4666683A - Process for removal of copper from solutions of chelating agent and copper - Google Patents [patents.google.com]
- 11. Chelators for Treatment of Iron and Copper Overload: Shift from Low-Molecular-Weight Compounds to Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Copper loaded on activated carbon as an efficient adsorbent for removal of methylene blue - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00287D [pubs.rsc.org]
- 15. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 16. silicycle.com [silicycle.com]
- 17. biotage.com [biotage.com]
- 18. silicycle.com [silicycle.com]
- 19. an.shimadzu.com [an.shimadzu.com]
- 20. chemijournal.com [chemijournal.com]
- 21. reddit.com [reddit.com]
- 22. researchgate.net [researchgate.net]
- 23. research.rug.nl [research.rug.nl]
- 24. reddit.com [reddit.com]
Technical Support Center: Characterization of Impurities in N-(3-Methylphenyl)anthranilic Acid Synthesis
Welcome to the technical support guide for the synthesis and analysis of N-(3-Methylphenyl)anthranilic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with impurity characterization during the synthesis of this important pharmaceutical intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the highest quality of your final compound.
Section 1: Overview of Synthetic Routes & Common Impurity Classes
This compound (NMPAA) is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like Mefenamic acid. Its synthesis is typically achieved through C-N cross-coupling reactions. The two most prevalent industrial methods are the Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1][2] Each route, while effective, presents a unique impurity profile stemming from starting materials, side reactions, and residual reagents.[3][4]
Understanding the potential sources of impurities is the first step in effective characterization and control.[4] Impurities are not merely a matter of product purity; they can impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[5][6]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. veeprho.com [veeprho.com]
- 5. Isolation and characterization of pharmaceuticals with impurities. [wisdomlib.org]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of N-Aryl Anthranilic Acids
Welcome to the technical support center for the scalable synthesis of N-aryl anthranilic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. N-aryl anthranilic acids are crucial intermediates in the production of pharmaceuticals, including anti-inflammatory agents and kinase inhibitors, making their efficient and scalable synthesis a topic of significant interest.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development endeavors.
I. Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of N-aryl anthranilic acids, providing potential causes and actionable solutions.
Question: Why is my reaction yield consistently low?
Low yields in N-aryl anthranilic acid synthesis can stem from several factors, often related to the choice of catalytic system, reaction conditions, or the purity of starting materials.
-
Potential Cause 1: Inefficient Catalytic System. The choice of catalyst and ligand is paramount for a successful coupling reaction. In Ullmann condensations, the copper source and its oxidation state can significantly impact the reaction rate and yield. For Buchwald-Hartwig aminations, the palladium precursor and the phosphine ligand must be carefully selected to match the substrate and reaction conditions.[3][4]
-
Solution:
-
For Ullmann Condensations: If using copper powder, consider activation with iodine or a brief acid wash to remove surface oxides. Alternatively, explore the use of copper(I) salts like CuI or CuBr, which are often more active. The addition of a ligand, such as 1,10-phenanthroline, can also enhance the catalytic activity.[5]
-
For Buchwald-Hartwig Aminations: Screen a variety of phosphine ligands. Sterically hindered biaryl phosphine ligands like XPhos have been shown to be effective for a broad range of substrates.[6] Ensure the palladium precursor is of high quality and handled under an inert atmosphere to prevent deactivation.
-
-
-
Potential Cause 2: Suboptimal Reaction Temperature. Both Ullmann and Buchwald-Hartwig reactions are sensitive to temperature.
-
Solution:
-
Ullmann Condensation: These reactions often require high temperatures (typically >150 °C).[7][8] If the yield is low, a gradual increase in temperature might be necessary. However, excessively high temperatures can lead to side reactions and decomposition.
-
Buchwald-Hartwig Amination: Modern catalyst systems often allow for milder reaction conditions.[9] If your yield is low, first ensure your catalyst system is appropriate for lower temperatures. If so, a modest increase in temperature (e.g., from 80 °C to 100 °C) may improve the reaction rate.
-
-
-
Potential Cause 3: Presence of Moisture or Oxygen. Both copper- and palladium-catalyzed reactions can be sensitive to moisture and oxygen, which can deactivate the catalyst.
-
Solution: Ensure all solvents and reagents are thoroughly dried and degassed. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Potential Cause 4: Poor Solubility of Reactants. The insolubility of starting materials, particularly anthranilic acid derivatives, can hinder the reaction.[7]
Question: I am observing significant side product formation. How can I improve the selectivity of my reaction?
Side product formation is a common challenge, especially in large-scale synthesis. Understanding the potential side reactions is key to mitigating them.
-
Potential Side Reaction 1: Homocoupling of Aryl Halides. In both Ullmann and Buchwald-Hartwig reactions, the aryl halide can couple with itself to form a biaryl impurity.
-
Solution: This is often a result of suboptimal catalyst-to-ligand ratios or the presence of impurities that favor this pathway.
-
For Ullmann Reactions: Ensure the copper catalyst is well-dispersed and that the reaction is initiated promptly upon reaching the target temperature.
-
For Buchwald-Hartwig Reactions: Adjust the palladium-to-ligand ratio. A slight excess of the ligand can sometimes suppress homocoupling.
-
-
-
Potential Side Reaction 2: Reduction of the Aryl Halide (Hydrodehalogenation). The aryl halide can be reduced to the corresponding arene, particularly in the presence of a hydride source.
-
Solution: Ensure that the base used is not a significant source of hydrides. If using a borohydride-based reducing agent in a prior step, ensure it is completely removed. In some cases, the choice of solvent can influence this side reaction.
-
-
Potential Side Reaction 3: Reaction with the Carboxylic Acid Group. The carboxylic acid moiety of anthranilic acid can potentially react with other components in the reaction mixture, especially at high temperatures.
-
Solution: While many modern protocols for N-aryl anthranilic acid synthesis do not require protection of the carboxylic acid,[11] if significant side reactions involving this group are observed, a protection-deprotection strategy might be necessary for particularly challenging substrates.
-
Question: My product is difficult to purify on a large scale. What are some effective purification strategies?
Scalable purification is a critical aspect of industrial synthesis.
-
Challenge 1: Removal of the Metal Catalyst. Residual copper or palladium in the final product is a major concern, especially for pharmaceutical applications.
-
Solution:
-
Copper Removal: After the reaction, a common workup involves acidification to precipitate the product, which can help leave copper salts in the aqueous phase.[12] Further purification can be achieved by recrystallization or by treating a solution of the product with a metal scavenger.
-
Palladium Removal: Various palladium scavengers are commercially available. These are typically silica- or polymer-based materials functionalized with ligands that have a high affinity for palladium. Passing a solution of the crude product through a plug of a suitable scavenger can effectively remove residual palladium.
-
-
-
Challenge 2: Separation from Starting Materials and Side Products.
-
Solution:
-
Recrystallization: This is often the most cost-effective and scalable method for purifying solid products. A systematic solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery and high purity.
-
Acid-Base Extraction: The carboxylic acid functionality of the desired product allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate or sodium carbonate) to extract the N-aryl anthranilic acid into the aqueous layer. The aqueous layer is then separated and acidified to precipitate the pure product.[13] This method is effective for removing non-acidic impurities.
-
-
II. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for my target N-aryl anthranilic acid: Ullmann condensation or Buchwald-Hartwig amination?
The choice between these two powerful methods depends on several factors:
-
Substrate Scope: The Buchwald-Hartwig amination generally offers a broader substrate scope and greater functional group tolerance compared to the traditional Ullmann condensation.[3][6] Modern Ullmann protocols with specific ligands have expanded their scope, but Buchwald-Hartwig often remains the more versatile option.
-
Reaction Conditions: Ullmann condensations typically require harsher reaction conditions, including higher temperatures, which may not be suitable for sensitive substrates.[7][8] Buchwald-Hartwig aminations can often be performed under milder conditions.[9]
-
Cost: Copper catalysts used in Ullmann reactions are generally less expensive than the palladium catalysts and phosphine ligands used in Buchwald-Hartwig aminations.[4] For large-scale industrial synthesis where cost is a major driver, optimizing an Ullmann condensation may be preferable if the substrate is suitable.
Q2: What is the role of the base in these coupling reactions?
The base plays a crucial role in both Ullmann and Buchwald-Hartwig reactions. Its primary function is to deprotonate the amine, generating the more nucleophilic amide anion, which then participates in the catalytic cycle. In the case of using an anthranilic acid starting material, the base also neutralizes the carboxylic acid proton. Common bases include potassium carbonate, cesium carbonate, and potassium phosphate. Stronger bases like sodium tert-butoxide are often used in Buchwald-Hartwig aminations. The choice of base can significantly impact the reaction rate and yield, and it should be optimized for each specific reaction.
Q3: Can I use microwave irradiation to accelerate the synthesis of N-aryl anthranilic acids?
Yes, microwave-assisted synthesis has been successfully applied to the Ullmann condensation for the preparation of N-aryl anthranilic acids.[7] Microwave heating can significantly reduce reaction times from hours to minutes and often leads to improved yields.[7] This is a valuable technique for rapid reaction screening and optimization in a laboratory setting. Scaling up microwave reactions can present challenges, but continuous flow microwave reactors are available for larger-scale production.
Q4: Are there any safety concerns I should be aware of when performing these reactions at scale?
Yes, several safety considerations are important:
-
Reagents: Many of the solvents used (e.g., DMF, DMSO, NMP) have specific handling requirements and potential health hazards. Bases like sodium tert-butoxide are highly reactive and require careful handling. Always consult the Safety Data Sheet (SDS) for all reagents.
-
Reaction Conditions: High-temperature reactions should be conducted with appropriate engineering controls to prevent thermal runaways. Reactions under pressure should only be performed in certified pressure reactors.
-
Dust Explosion Hazard: Finely powdered reagents, including anthranilic acid itself, can form explosive mixtures with air.[14] Appropriate measures should be taken to prevent dust accumulation and sources of ignition.[14]
-
Workup: Acidification of the reaction mixture can generate gas and heat. This should be done slowly and with adequate cooling and ventilation.
III. Detailed Experimental Protocols
Protocol 1: Scalable Synthesis of an N-Aryl Anthranilic Acid via Ullmann Condensation
This protocol provides a general procedure for the copper-catalyzed synthesis of an N-aryl anthranilic acid.
Workflow Diagram:
Caption: Workflow for Ullmann Condensation.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple, add the o-halobenzoic acid (1.0 eq), the aryl amine (1.1-1.5 eq), anhydrous potassium carbonate (2.0-3.0 eq), and copper(I) iodide (5-10 mol%).
-
Inert Atmosphere: Add a suitable solvent (e.g., DMF, DMSO, or NMP) to the flask. The solvent should be dry and of high purity. Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Causality: An inert atmosphere is crucial to prevent the oxidation of the copper catalyst and other reaction components, which can lead to lower yields and side product formation.
-
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 150-170 °C) with vigorous stirring. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or LC-MS.
-
Causality: Vigorous stirring is necessary to ensure good mixing of the heterogeneous reaction mixture. Reaction monitoring is essential to determine the endpoint of the reaction and to avoid prolonged heating, which can lead to decomposition.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing water. This will precipitate the crude product and dissolve the inorganic salts.
-
Acidification and Filtration: While stirring, slowly add concentrated hydrochloric acid to the aqueous mixture until the pH is acidic (pH 2-3). This will ensure that the product, an N-aryl anthranilic acid, is fully protonated and precipitates out of the solution. Filter the solid product using a Buchner funnel and wash it thoroughly with water to remove any remaining inorganic salts.
-
Causality: The acidic workup is a key purification step that leverages the carboxylic acid functionality of the product.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, acetic acid/water).
-
Causality: Recrystallization is a highly effective method for removing impurities and obtaining a high-purity final product.
-
Protocol 2: Scalable Synthesis of an N-Aryl Anthranilic Acid via Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed synthesis of an N-aryl anthranilic acid.
Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig Amination.
Step-by-Step Methodology:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%), the phosphine ligand (e.g., XPhos, SPhos; 1.1-1.5 eq relative to Pd), and the base (e.g., K₃PO₄, Cs₂CO₃; 2.0-3.0 eq) to a dry reaction vessel. Add a portion of the solvent and stir for a few minutes to allow for the formation of the active catalytic species.
-
Causality: Pre-forming the catalyst can lead to more reproducible results and higher yields by ensuring the active catalytic species is present at the start of the reaction. The choice of ligand is critical and should be tailored to the specific substrates.[6]
-
-
Reaction Setup: To the vessel containing the catalyst mixture, add the o-halobenzoic acid (1.0 eq), the aryl amine (1.1-1.2 eq), and the remaining dry, degassed solvent (e.g., toluene, dioxane, t-BuOH).
-
Heating and Monitoring: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl) to remove any remaining amine.
-
Extraction and Purification: The product can be purified using an acid-base extraction as described in the Ullmann protocol. Alternatively, for smaller scales or more challenging separations, the crude product can be purified by column chromatography on silica gel. For larger scales, recrystallization is the preferred method.
-
Causality: The workup and purification strategy is designed to efficiently remove the starting materials, catalyst residues, and any side products to yield the pure N-aryl anthranilic acid.
-
IV. Data Summary Tables
Table 1: Comparison of Typical Reaction Conditions for Ullmann and Buchwald-Hartwig Syntheses of N-Aryl Anthranilic Acids
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., CuI, CuO) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Catalyst Loading | 5-20 mol% | 0.5-5 mol% |
| Ligand | Often none, or simple ligands (e.g., 1,10-phenanthroline) | Bulky phosphine ligands (e.g., XPhos, SPhos) |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃, NaOtBu |
| Solvent | DMF, DMSO, NMP | Toluene, Dioxane, t-BuOH |
| Temperature | High (150-200 °C) | Moderate (80-120 °C) |
| Reaction Time | 6-24 hours | 2-18 hours |
V. References
-
Benchchem. Troubleshooting guide for the formylation of aromatic amines. 16
-
Google Patents. Process for making N-aryl-anthranilic acid and their derivatives. --INVALID-LINK--
-
Wikipedia. Buchwald–Hartwig amination. 3
-
SciELO. Microwave-Promoted synthesis of novel N-Arylanthranilic acids. 7
-
Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. 1
-
Indian Journal of Pharmaceutical Sciences. Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. 15
-
ResearchGate. Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides. 17
-
Semantic Scholar. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli. 18
-
Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. 11
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. 4
-
NIH. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). 19
-
International Journal of Pharmaceutical Sciences. Chandrashekhara Kumar B, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 2143-2174. 2
-
ResearchGate. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. 20
-
ResearchGate. Synthesis of N‐aryl anthranilic acid via amination of chlorobenzoic acid using copper catalyst. 5
-
the University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. 6
-
PubMed. Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. 21
-
pentachemicals. Anthranilic acid. 22
-
ResearchGate. Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates) | Request PDF. 23
-
NIH. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. 24
-
figshare. Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides. 25
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. 9
-
ICSC 1295 - ANTHRANILIC ACID. 14
-
Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. 12
-
Chemistry Steps. Preparation of Amines. 26
-
ChemistryStudent. Producing Aromatic Amines (A-Level). 27
-
Synthesis and solid-phase purification of anthranilic sulfonamides as CCK-2 ligands. 28
-
SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES International Journal of Drug Development. 29
-
Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. 30
-
ACS Publications. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction | Chemical Reviews. --INVALID-LINK--
-
MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. 31
-
Chemistry LibreTexts. 24.6: Synthesis of Amines. 32
-
Chemguide. preparation of amines. 33
-
ResearchGate. Synthesis, Characterization, Bioactivity Impacts of New Anthranilic Acid Hydrazones Containing Aryl Sulfonate Moiety as Fenamate Isosteres. 34
-
CoLab. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. 10
-
Anthranilic acid and its calcium salt: Human health tier II assessment. 35
-
Organic Syntheses Procedure. acridone. 36
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. 37
-
Frontiers. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. 8
-
Google Patents. WO1997028118A1 - Process for preparing anthranilic acids. 38
-
PMC - NIH. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. 39
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. scielo.br [scielo.br]
- 8. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. ICSC 1295 - ANTHRANILIC ACID [chemicalsafety.ilo.org]
- 15. ijpsonline.com [ijpsonline.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pentachemicals.eu [pentachemicals.eu]
- 23. researchgate.net [researchgate.net]
- 24. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Item - Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides - figshare - Figshare [figshare.com]
- 26. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 27. chemistrystudent.com [chemistrystudent.com]
- 28. researchgate.net [researchgate.net]
- 29. ijddr.in [ijddr.in]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. chem.libretexts.org [chem.libretexts.org]
- 33. chemguide.co.uk [chemguide.co.uk]
- 34. researchgate.net [researchgate.net]
- 35. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 36. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 37. mdpi.com [mdpi.com]
- 38. WO1997028118A1 - Process for preparing anthranilic acids - Google Patents [patents.google.com]
- 39. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for N-(3-Methylphenyl)anthranilic Acid
<
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of ensuring data integrity, product quality, and regulatory compliance. This guide provides a comprehensive comparison of analytical techniques for the validation of N-(3-Methylphenyl)anthranilic acid, a key intermediate and potential active pharmaceutical ingredient (API). While specific validated methods for this exact compound are not extensively published, this document outlines established methodologies for structurally similar compounds, such as tolfenamic acid and mefenamic acid, offering a solid framework for developing and validating analytical protocols.[1][2][3][4][5]
The primary analytical techniques suitable for this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectroscopy. Each method presents distinct advantages and is tailored for different analytical objectives, from routine purity assessments to detailed impurity profiling and quantification.
The Imperative of Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7] This is a mandatory requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is guided by the International Council for Harmonisation (ICH) guidelines.[8][9][10][11][12][13][14][15] The core parameters for validation include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[10][16]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for quantitative precision, impurity profiling, or structural confirmation. The following sections will delve into the specifics of each technique, providing experimental insights and comparative data.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound.
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). For this compound and its analogs, reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[1][2][3][5][17]
Causality Behind Experimental Choices: The choice of a C18 column is based on the hydrophobic nature of the molecule. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good resolution and a reasonable retention time.[1][2][3][5][17] The pH of the aqueous phase is critical for controlling the ionization state of the carboxylic acid and amino groups, thereby influencing retention and peak shape. Detection is commonly performed using a UV detector, as the aromatic rings in the molecule exhibit strong UV absorbance.[3][18][19][20][21]
Experimental Protocol: A Validated RP-HPLC Method for a Tolfenamic Acid Analogue
This protocol is adapted from a validated method for Tolfenamic Acid, a close structural analog of this compound.[1][2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (90:10, v/v), with the pH adjusted to 2.5 with phosphoric acid.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 100 µg/mL.
Validation Data Summary (Hypothetical for this compound based on analogues):
| Validation Parameter | Acceptance Criteria (Typical) | Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.3 µg/mL |
| Specificity | No interference from placebo or degradation products | Peak purity > 99.5% |
| Robustness (% RSD) | ≤ 2.0% | < 2.0% for variations in flow rate, pH, and mobile phase composition |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility, derivatization can make it amenable to GC analysis.
Principle: GC separates volatile components of a mixture in a heated column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both quantitative and structural information.
Causality Behind Experimental Choices: Derivatization, for instance, by silylation, is often necessary to increase the volatility and thermal stability of the analyte. The choice of a specific GC column (e.g., a nonpolar DB-5ms) depends on the polarity of the derivatized analyte. The temperature program is optimized to ensure good separation of the analyte from any impurities or by-products.
Experimental Protocol: A General GC-MS Method
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Splitless injection of 1 µL of the derivatized sample.
-
Temperature Program: Initial oven temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of 40-500 m/z.
-
Derivatization: React the sample with a silylating agent (e.g., BSTFA with 1% TMCS) at 70°C for 30 minutes.
Validation Data Summary (Hypothetical):
| Validation Parameter | Acceptance Criteria (Typical) | Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.3% - 103.5% |
| Precision (% RSD) | ≤ 5.0% | < 3.0% |
| LOD | Signal-to-Noise ≥ 3 | 10 ng/mL |
| LOQ | Signal-to-Noise ≥ 10 | 30 ng/mL |
| Specificity | Unique mass spectrum and retention time | Confirmed by mass spectral library match |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple, cost-effective, and rapid technique for the quantitative analysis of compounds that absorb ultraviolet or visible light.
Principle: This technique measures the absorbance of light by a sample at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.
Causality Behind Experimental Choices: The choice of solvent is crucial as it can influence the absorption spectrum. The wavelength of maximum absorbance (λmax) is selected for quantification to ensure the highest sensitivity and to minimize interference from other components.[18][20] For this compound, the λmax is expected to be in the UV region due to the presence of aromatic rings.[19][21][22]
Experimental Protocol: A General UV-Vis Method
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: Methanol or Ethanol.
-
Wavelength Scan: Scan a solution of the analyte from 200 to 400 nm to determine the λmax.
-
Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. Determine the concentration from the calibration curve.
Validation Data Summary (Hypothetical):
| Validation Parameter | Acceptance Criteria (Typical) | Result |
| Linearity (R²) | ≥ 0.999 | 0.9992 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.8% |
| LOD | 3.3 * (SD of intercept / slope) | 0.5 µg/mL |
| LOQ | 10 * (SD of intercept / slope) | 1.5 µg/mL |
| Specificity | Requires demonstration of no interference from excipients at λmax | May require comparison with a placebo solution |
Stability-Indicating Method Development
A crucial aspect of analytical method validation for pharmaceuticals is the development of a stability-indicating method. This is a validated analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients.[23][24][25][26]
Forced Degradation Studies: To develop a stability-indicating method, forced degradation (stress testing) studies are performed.[23][24][25][26] The API is subjected to various stress conditions, such as:
-
Acid and Base Hydrolysis: Refluxing in 0.1 N HCl and 0.1 N NaOH.[24]
-
Oxidative Degradation: Treatment with hydrogen peroxide.
-
Thermal Degradation: Heating the solid drug substance.
-
Photodegradation: Exposing the drug substance to UV and visible light.
The goal is to achieve partial degradation (typically 5-20%) of the active ingredient. The stressed samples are then analyzed by the proposed analytical method (usually HPLC) to demonstrate that the degradation products are well-resolved from the parent drug peak.
Conclusion
The choice of an analytical method for the validation of this compound depends on the specific analytical objective.
-
HPLC-UV is the most versatile and widely used technique for routine quality control, offering a balance of specificity, sensitivity, and accuracy for quantification and impurity profiling.
-
GC-MS is highly valuable for the identification and quantification of volatile impurities, especially when structural confirmation is required. However, it often necessitates a derivatization step.
-
UV-Vis Spectroscopy provides a simple and rapid method for quantification in straightforward formulations where specificity is not a major concern.
A comprehensive validation of the chosen method, in accordance with ICH and FDA guidelines, is essential to ensure the reliability and accuracy of the analytical data generated throughout the drug development lifecycle.[6][8][9][13][14][15][27][28][29] The development of a stability-indicating method through forced degradation studies is a critical component of this validation process, ensuring the method's suitability for stability testing.
References
- 1. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - Kazi - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 2. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. uspbpep.com [uspbpep.com]
- 7. database.ich.org [database.ich.org]
- 8. youtube.com [youtube.com]
- 9. fda.gov [fda.gov]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 12. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. fda.gov [fda.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. USP <1225> Method Validation - BA Sciences [basciences.com]
- 17. rjptonline.org [rjptonline.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 21. UV/Vis, IR and 1H NMR spectrophotometric studies of some bisazo-dianil compounds based on bis-(hydroxy, formyl) phenylazo phenylene and anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 24. rjptonline.org [rjptonline.org]
- 25. medcraveonline.com [medcraveonline.com]
- 26. gsconlinepress.com [gsconlinepress.com]
- 27. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 28. propharmagroup.com [propharmagroup.com]
- 29. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
A Comparative Guide to HPLC Purity Analysis of N-(3-Methylphenyl)anthranilic Acid
<SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) > As a Senior Application Scientist, my focus is on providing robust, reproducible, and scientifically sound analytical guidance. The methodologies presented herein are grounded in established principles of chromatography and validated against internationally recognized standards, such as those from the International Council for Harmonisation (ICH).[1][2][3] Every recommendation is based on a combination of empirical data from peer-reviewed literature and extensive field experience in method development for pharmaceutical quality control.
Introduction: The Critical Role of Purity in Pharmaceutical Analysis
N-(3-Methylphenyl)anthranilic acid, known in the pharmaceutical field as Tolfenamic Acid, is a non-steroidal anti-inflammatory drug (NSAID) where purity is not merely a quality metric but a direct correlate to safety and efficacy.[4] The presence of impurities, which can originate from starting materials, synthetic byproducts, or degradation, can impact the drug's therapeutic effect and introduce potential toxicity. Therefore, employing a precise, accurate, and reliable analytical method for purity determination is a cornerstone of quality control in drug development and manufacturing.
This guide provides an in-depth comparison of two key High-Performance Liquid Chromatography (HPLC) techniques for the purity analysis of Tolfenamic Acid: the widely adopted HPLC with Ultraviolet (UV) detection and the advanced Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).
Method A: The Workhorse - Reversed-Phase HPLC with UV Detection (HPLC-UV)
Reversed-Phase HPLC (RP-HPLC) is the gold standard for purity analysis of small organic molecules like Tolfenamic Acid due to its versatility, robustness, and cost-effectiveness. The fundamental principle involves separating compounds based on their hydrophobicity through differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[5][6][7]
Causality Behind Experimental Choices
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the preferred choice. Tolfenamic acid is a moderately hydrophobic molecule, and the long alkyl chains of the C18 phase provide sufficient hydrophobic interaction for effective retention and separation from polar and nonpolar impurities.[8][9]
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile) and an aqueous buffer is used.[6]
-
Acetonitrile (ACN): Chosen for its low viscosity, which allows for lower backpressure, and its UV transparency at the detection wavelength.
-
Aqueous Buffer (e.g., Phosphate or Formate): Tolfenamic acid is a carboxylic acid. Buffering the mobile phase to an acidic pH (e.g., pH 2.5-3.0) suppresses the ionization of the carboxylic acid group.[10][11] This uncharged state enhances its hydrophobicity, leading to better retention, improved peak shape, and more reproducible chromatography.
-
-
Detector: UV detection is ideal due to the presence of a chromophore (the aromatic rings) in the Tolfenamic Acid structure. A detection wavelength around 280 nm is often selected to maximize the signal-to-noise ratio for the active pharmaceutical ingredient (API).[10][12]
Detailed Experimental Protocol: HPLC-UV
This protocol is a representative method based on published, validated procedures.[8][10][12]
-
Instrumentation & Consumables:
-
HPLC System with a binary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Data Acquisition and Processing Software.
-
-
Reagent & Sample Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% Phosphoric Acid, adjusted to pH 2.5.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and B.
-
Standard Solution: Accurately weigh and dissolve Tolfenamic Acid reference standard in the diluent to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the Standard Solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 280 nm.[10]
-
Gradient Program:
-
0-5 min: 50% B
-
5-15 min: 50% to 90% B
-
15-20 min: Hold at 90% B
-
20-21 min: 90% to 50% B
-
21-25 min: Hold at 50% B (re-equilibration)
-
-
-
System Suitability Test (SST) - A Self-Validating System: Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed ready for use if the following criteria are met, ensuring the trustworthiness of the results as per ICH guidelines.[1]
-
Tailing Factor (T): ≤ 2.0.
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.5%.
-
Theoretical Plates (N): ≥ 2000.
-
Data Interpretation
Purity is typically assessed using the area percent method. The area of the main Tolfenamic Acid peak is expressed as a percentage of the total area of all observed peaks in the chromatogram.
Method B: The Specialist - UPLC-MS for Enhanced Specificity
While HPLC-UV is robust for routine quality control, it has limitations. It cannot distinguish between co-eluting peaks and provides no structural information about unknown impurities. Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) overcomes these challenges.[13]
Why UPLC-MS?
-
Increased Resolution & Speed: UPLC systems use columns with smaller particles (<2 µm), providing significantly higher separation efficiency and faster analysis times compared to traditional HPLC.[13]
-
Enhanced Sensitivity: The sharper peaks from UPLC lead to greater sensitivity.
-
Mass Identification: The mass spectrometer acts as a highly specific detector, providing the mass-to-charge ratio (m/z) of the parent molecule and its impurities. This is invaluable for identifying known impurities and elucidating the structure of unknown degradation products.[14]
Comparative Experimental Protocol: UPLC-MS
-
Instrumentation & Consumables:
-
UPLC System coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Column: C8 or C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Data Acquisition and Processing Software.
-
-
Reagent & Sample Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid. (Formic acid is a volatile buffer, making it compatible with MS).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample Preparation: Similar to HPLC-UV, but often at lower concentrations due to higher sensitivity.
-
-
Chromatographic & MS Conditions:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Gradient Program: A much shorter gradient (e.g., 3-5 minutes) can be developed due to the efficiency of the UPLC column.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic compounds like Tolfenamic Acid.
-
Mass Analyzer: Scan mode to detect all ions within a specified range (e.g., m/z 100-500).
-
Head-to-Head Comparison: HPLC-UV vs. UPLC-MS
| Performance Metric | HPLC-UV | UPLC-MS | Rationale & Justification |
| Specificity | Moderate | Very High | UV detection relies on retention time alone. MS provides mass data, confirming peak identity and purity.[14] |
| Sensitivity (LOD/LOQ) | Good | Excellent | UPLC provides sharper peaks and MS is an inherently more sensitive detector than UV.[13] |
| Analysis Time | ~25 minutes | ~5 minutes | Smaller particle size columns in UPLC allow for much faster flow rates and shorter gradients. |
| Impurity Identification | Not Possible | Primary Strength | MS provides mass data essential for identifying unknown impurities and degradation products. |
| Method Robustness | High | Moderate | HPLC methods are generally more rugged and transferable between labs. UPLC-MS systems are more complex. |
| Cost & Complexity | Low | High | UPLC-MS instruments and their maintenance are significantly more expensive and require more specialized operators. |
| Mobile Phase | Flexible (Phosphate buffer) | Restricted (Volatile buffers) | Non-volatile salts like phosphate will foul the mass spectrometer source.[11] |
Visualization of Analytical Workflows
Workflow for Purity Analysis
The following diagram illustrates the general workflow from sample receipt to the final purity report, highlighting the key stages of the analytical process.
Caption: General workflow for chromatographic purity analysis.
Decision Logic: Selecting the Right Method
The choice between HPLC-UV and UPLC-MS is driven by the specific analytical objective. This diagram outlines the decision-making process.
Caption: Decision tree for method selection based on analytical needs.
Conclusion and Recommendations
For the routine quality control and purity assessment of this compound, a validated HPLC-UV method is the most appropriate choice. It offers a reliable, robust, and cost-effective solution that meets the regulatory requirements for batch release testing. The method's performance is well-understood, and its transferability between different laboratories is high.
UPLC-MS should be employed as a complementary, specialized technique. It is indispensable during method development, for the characterization of reference standards, in forced degradation studies to identify potential degradants, and for investigating out-of-specification results where the identity of an unknown impurity is required. Its strength lies in providing definitive structural information that a UV detector cannot.
By leveraging the strengths of both techniques, a comprehensive and robust quality control strategy can be implemented, ensuring the purity, safety, and efficacy of the final drug product.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. Tolfenamic Acid | C14H12ClNO2 | CID 610479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - Kazi - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ionsource.com [ionsource.com]
- 12. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method | Bentham Science [benthamscience.com]
- 13. View of UPLC-MS: A Powerful Tool in Analytical Research [medwinpublisher.org]
- 14. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of N-(3-Methylphenyl)anthranilic Acid and Mefenamic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the fenamate class, characterized by N-arylanthranilic acid scaffolds, remains a significant area of research due to the potent analgesic and anti-inflammatory properties of its members. This guide provides a detailed, objective comparison of the biological activities of a well-established member of this class, mefenamic acid, and a structurally related analogue, N-(3-Methylphenyl)anthranilic acid. By synthesizing available experimental data and established pharmacological principles, this document aims to offer valuable insights for researchers engaged in the discovery and development of novel anti-inflammatory agents.
Introduction to the Compounds
Mefenamic acid, N-(2,3-dimethylphenyl)anthranilic acid, is a widely used NSAID for the management of mild to moderate pain, including menstrual pain, and inflammation associated with conditions like rheumatoid arthritis and osteoarthritis.[1][2] Its clinical efficacy is well-documented, as are its associated side effects, primarily gastrointestinal and renal toxicities.[3][4]
This compound is a structural analogue of mefenamic acid, differing in the substitution pattern on the N-phenyl ring. While less extensively studied, its chemical similarity to mefenamic acid and other bioactive N-arylanthranilic acids suggests a potential for similar biological activities.[5] This guide will explore the known biological profile of mefenamic acid and, through an analysis of structure-activity relationships (SAR) within the fenamate class, project the likely activities of this compound, highlighting areas where further experimental validation is crucial.
Mechanism of Action: The Role of Cyclooxygenase Inhibition
The primary mechanism of action for mefenamic acid and other fenamates is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][6][7] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[6] Mefenamic acid is a non-selective inhibitor, meaning it inhibits both COX-1 and COX-2.[4][7] The inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 is associated with many of its gastrointestinal and renal side effects.[7]
dot
References
- 1. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
- 2. Oral antipyretic therapy: evaluation of the N-aryl-anthranilic acid derivatives mefenamic acid, tolfenamic acid and flufenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [sciepub.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sciepub.com [sciepub.com]
Spectroscopic comparison of N-(2-methylphenyl)anthranilic acid and N-(3-methylphenyl)anthranilic acid
Introduction: The Subtle Distinction of Positional Isomers
In the landscape of pharmaceutical development and chemical synthesis, N-phenylanthranilic acid and its derivatives, often termed "fenamates," represent a critical structural scaffold. Many compounds based on this core, such as Mefenamic and Tolfenamic acid, are potent non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The biological activity and physicochemical properties of these molecules are exquisitely sensitive to their substitution patterns. A seemingly minor alteration—shifting a single methyl group on the N-phenyl ring from the ortho (2-position) to the meta (3-position)—can induce significant changes in molecular conformation, electronic distribution, and, consequently, spectroscopic behavior.
This guide provides an in-depth spectroscopic comparison of N-(2-methylphenyl)anthranilic acid and N-(3-methylphenyl)anthranilic acid. We will dissect the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. For researchers engaged in synthesis, quality control, or drug discovery, understanding these differences is paramount for unambiguous structural confirmation and characterization. This analysis moves beyond mere data reporting, explaining the causal relationships between molecular structure and spectroscopic output, grounded in established principles and experimental evidence.
Molecular Structures: The Foundation of Spectroscopic Variation
The foundational difference between the two molecules is the position of the methyl group on the N-phenyl ring. This positional isomerism directly influences steric hindrance and electronic effects, which are the primary drivers of the spectroscopic differences we will explore.
-
N-(2-methylphenyl)anthranilic acid (Ortho-isomer): The methyl group is adjacent to the amino bridge. This proximity introduces steric strain, which can force the two aromatic rings out of planarity, affecting electronic conjugation and the chemical environment of nearby protons.
-
This compound (Meta-isomer): The methyl group is further removed from the amino linkage. This reduces steric hindrance compared to the ortho-isomer, allowing for different conformational possibilities. The electronic-donating effect of the methyl group influences the ortho and para positions relative to it.
Caption: Chemical structures of the ortho- and meta-isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for differentiating these isomers, as it provides detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectra reveal distinct differences in the aromatic regions due to the influence of the methyl group's position.
-
N-(2-methylphenyl)anthranilic acid: The steric hindrance from the ortho-methyl group restricts rotation around the C-N bond. This leads to a more defined conformation and can cause significant anisotropic effects, shifting the signals of nearby protons. The four protons on the anthranilic acid ring and the four protons on the 2-methylphenyl ring will produce a complex, overlapping multiplet pattern. The methyl group itself will appear as a singlet around 2.2-2.4 ppm. The N-H and COOH protons will appear as broad singlets, with chemical shifts highly dependent on solvent and concentration.
-
This compound: With reduced steric hindrance, the aromatic proton signals are primarily influenced by the electronic effects of the substituents. The methyl group on the N-phenyl ring will cause a slight upfield shift for the protons at its ortho (2,4) and para (6) positions. The proton at the 2-position of this ring, being deshielded by the amine and flanked by two carbons, will often appear as a distinct singlet or narrow triplet.
Table 1: Comparative ¹H NMR Data (Typical Shifts in DMSO-d₆)
| Proton Assignment | N-(2-methylphenyl)anthranilic acid (Expected) | This compound (Expected) | Rationale for Difference |
| COOH | ~13.0 ppm (br s) | ~13.0 ppm (br s) | Largely unaffected by remote methyl group. |
| N-H | ~9.5 ppm (br s) | ~9.5 ppm (br s) | Similar environment, though steric hindrance in the 2-isomer could slightly alter it. |
| Aromatic H | 6.8 - 8.0 ppm (complex multiplets) | 6.8 - 8.0 ppm (more resolved multiplets) | Positional isomerism creates unique splitting patterns and chemical shifts for each aromatic proton. |
| -CH₃ | ~2.3 ppm (s) | ~2.3 ppm (s) | The chemical shift of the methyl protons themselves is not significantly different. |
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide complementary information, particularly regarding the carbon framework. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the methyl substituent.
-
N-(2-methylphenyl)anthranilic acid: The quaternary carbon of the tolyl ring attached to the nitrogen will be influenced by the steric compression of the ortho-methyl group.
-
This compound: The carbon bearing the methyl group will appear around 21 ppm. The ipso-carbon (C3) will show a downfield shift due to the methyl substituent, while the carbons ortho and para to it will experience a slight upfield shift.
Table 2: Comparative ¹³C NMR Data (Typical Shifts in DMSO-d₆)
| Carbon Assignment | N-(2-methylphenyl)anthranilic acid (Expected) | This compound (Expected) | Rationale for Difference |
| C=O | ~169 ppm | ~169 ppm | Insensitive to the isomerism on the other ring. |
| Aromatic C | 115 - 150 ppm | 115 - 150 ppm | The pattern of 8 distinct aromatic carbon signals will differ based on the substituent effects in each isomer. |
| -CH₃ | ~18 ppm | ~21 ppm | The steric environment of the ortho-methyl group can cause a slight upfield shift compared to the meta-position. |
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups. While the spectra of the two isomers will be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) and in the positions of the N-H and C=O stretching bands can be observed.
The key vibrational modes for both molecules are:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
N-H Stretch (Secondary Amine): A sharper peak around 3300-3400 cm⁻¹. Its position can be affected by hydrogen bonding.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1670-1690 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-H Bending (Out-of-Plane): Bands in the 750-900 cm⁻¹ region can sometimes be diagnostic of the aromatic substitution pattern.
In these molecules, a strong intramolecular hydrogen bond typically exists between the N-H proton and the carbonyl oxygen. The steric bulk of the ortho-methyl group in N-(2-methylphenyl)anthranilic acid may slightly alter the geometry and strength of this hydrogen bond, potentially causing a small shift in the ν(N-H) and ν(C=O) frequencies compared to the meta-isomer[2].
Table 3: Key IR Absorption Frequencies
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound |
| ν(N-H) | ~3300 | Both |
| ν(O-H) | 2500-3300 (broad) | Both |
| ν(C=O) | ~1680 | Both |
| ν(C=C) | 1450-1600 | Both |
UV-Visible Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily the π → π* transitions of the conjugated aromatic systems.
Both isomers are expected to show strong absorption bands in the UV region. The spectra are typically characterized by two main absorption bands corresponding to the electronic transitions of the benzene rings. The position of the methyl group can subtly influence the extent of conjugation and the planarity between the two rings.
-
N-(2-methylphenyl)anthranilic acid: Steric hindrance may twist the phenyl rings relative to each other, slightly disrupting the overall conjugation. This can lead to a hypsochromic (blue) shift in the absorption maximum (λ_max) compared to a more planar conformation.
-
This compound: With less steric hindrance, a more planar conformation might be more accessible, potentially leading to a slight bathochromic (red) shift compared to the ortho-isomer.
Studies on substituted anthranilic acids show that their absorption spectra are sensitive to substitution and solvent environment[3].
Table 4: Comparative UV-Vis Data (Typical Values in Methanol)
| Parameter | N-(2-methylphenyl)anthranilic acid | This compound |
| λ_max 1 | ~250-260 nm | ~255-265 nm |
| λ_max 2 | ~330-340 nm | ~335-345 nm |
Mass Spectrometry: Fragmentation and Isomer Distinction
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern. While both isomers have the same nominal mass (C₁₄H₁₃NO₂ = 227.26 g/mol )[4], their fragmentation patterns under techniques like Electron Ionization (EI) can differ, a phenomenon often exploited to distinguish positional isomers[5][6].
The molecular ion peak ([M]⁺˙) should be observed at m/z 227 for both compounds. Key fragmentation pathways would include:
-
Loss of a hydroxyl radical (-•OH): [M - 17]⁺
-
Loss of the carboxyl group (-COOH): [M - 45]⁺
-
Cleavage of the N-C bond between the nitrogen and one of the aromatic rings.
The relative abundance of fragment ions can be diagnostic. The "ortho effect" can sometimes promote specific fragmentation pathways in the 2-methyl isomer that are less favorable in the 3-methyl isomer, leading to different ion intensities in their respective mass spectra.
Caption: A simplified fragmentation pathway for N-aryl anthranilic acids.
Standardized Experimental Protocols
To ensure reliable and comparable data, standardized protocols are essential. The following outlines general procedures for acquiring the spectroscopic data discussed.
General Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic characterization.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous as it effectively dissolves the analyte and allows for the observation of exchangeable protons (N-H and COOH).
-
Instrument: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required (e.g., 1024 or more). Reference the spectrum to the DMSO solvent peak (δ ~39.52 ppm).
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrument: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record a background spectrum of the empty sample compartment first. Then, place the KBr pellet in the sample holder and record the sample spectrum, typically over a range of 4000-400 cm⁻¹.
Protocol 3: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the analyte in spectroscopic grade methanol at a concentration of ~1 mg/mL. Dilute this stock solution to achieve an absorbance reading between 0.2 and 1.0 AU (typically in the µg/mL range).
-
Instrument: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Use pure methanol as the blank reference. Scan the sample from approximately 200 nm to 500 nm to identify all absorption maxima (λ_max).
Protocol 4: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the analyte in a suitable solvent like methanol or acetonitrile.
-
Instrument: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization for fragmentation data or Electrospray Ionization for accurate mass).
-
Acquisition: Infuse the sample into the source. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to confirm the elemental composition.
Conclusion
While N-(2-methylphenyl)anthranilic acid and this compound share the same molecular formula and core structure, their distinction as positional isomers gives rise to a unique and identifiable set of spectroscopic properties. The primary differentiating features are found in the ¹H and ¹³C NMR spectra , where the chemical shifts and coupling patterns of the aromatic nuclei provide a definitive fingerprint for each isomer. Supporting evidence can be gleaned from subtle shifts in IR spectra , minor variations in UV-Vis absorption maxima , and potentially different fragmentation patterns in mass spectrometry .
This guide underscores a fundamental principle in chemical analysis: a multi-spectroscopic approach is essential for the robust and unequivocal characterization of organic molecules, particularly when dealing with closely related isomers. For the researcher, leveraging the combined power of these techniques transforms ambiguity into certainty.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. sjctni.edu [sjctni.edu]
- 3. mcfarland.acadiau.ca [mcfarland.acadiau.ca]
- 4. N-(2-METHYLPHENYL)ANTHRANILIC ACID | 16610-44-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Structure-Activity Relationship of Substituted N-Phenylanthranilic Acids
For Researchers, Scientists, and Drug Development Professionals
N-phenylanthranilic acid, also known as fenamic acid, serves as a critical scaffold in medicinal chemistry. Its derivatives, collectively known as fenamates, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide delves into the intricate structure-activity relationships (SAR) of substituted N-phenylanthranilic acids, providing a comparative analysis of their biological activities supported by experimental data. We will explore how chemical modifications to this core structure influence its therapeutic effects and untoward actions.
The N-Phenylanthranilic Acid Core: A Foundation for Anti-Inflammatory Activity
The fundamental structure of N-phenylanthranilic acid consists of an anthranilic acid moiety linked to a phenyl group via a secondary amine. This arrangement is the minimum pharmacophore for the anti-inflammatory activity of fenamates.[3] The primary mechanism of action for most of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation, pain, and fever.[1][3]
Below is a diagram illustrating the core structure and the key regions for substitution that dictate the biological activity of its derivatives.
Caption: Core scaffold of N-phenylanthranilic acid highlighting key regions for substitution.
Decoding the Structure-Activity Relationship: A Tale of Two Rings
The biological activity of N-phenylanthranilic acid derivatives is profoundly influenced by the nature and position of substituents on both the anthranilic acid (Ring A) and the N-phenyl (Ring B) moieties.
Substitutions on the Anthranilic Acid Ring (Ring A)
Modifications on the anthranilic acid ring primarily fine-tune the potency and can influence the selectivity of the compound for COX isoenzymes (COX-1 and COX-2).
-
Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as chlorine (Cl) or nitro (NO2), at the para-position of the anthranilic acid ring has been shown to increase anti-inflammatory activity. This is exemplified in compounds like meclofenamic acid.
-
Other substitutions: While less common, modifications at other positions can lead to varied effects, often resulting in decreased activity.
Substitutions on the N-Phenyl Ring (Ring B)
The N-phenyl ring is a critical determinant of the compound's interaction with the COX active site. The nature, size, and position of substituents on this ring dramatically impact inhibitory potency.
-
Methyl groups: Mefenamic acid, with two methyl groups at positions 2' and 3' of the N-phenyl ring, is a classic example. These small, lipophilic groups contribute to a favorable binding orientation within the hydrophobic channel of the COX enzyme.
-
Trifluoromethyl group: Flufenamic acid features a trifluoromethyl (-CF3) group at the 3' position. This strongly electron-withdrawing and lipophilic group enhances the anti-inflammatory potency compared to mefenamic acid.
-
Dichlorophenyl substitution: Meclofenamic acid, bearing a 2',6'-dichloro-3'-methylphenyl group, is one of the most potent fenamates. The ortho-chloro substituents force the N-phenyl ring out of planarity with the anthranilic acid ring, a conformation that is believed to be crucial for high-affinity binding to the COX active site.
The following diagram illustrates the general workflow for synthesizing and evaluating substituted N-phenylanthranilic acids.
Caption: General workflow for the synthesis and evaluation of N-phenylanthranilic acid derivatives.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potency of substituted N-phenylanthranilic acids is typically evaluated using in vivo models, such as the carrageenan-induced rat paw edema assay. The following table summarizes the comparative anti-inflammatory activity of several key derivatives.
| Compound | Substituents on N-Phenyl Ring | % Inhibition of Edema (at 50 mg/kg) | Reference Compound |
| Mefenamic Acid | 2',3'-dimethyl | ~40-50% | Phenylbutazone |
| Flufenamic Acid | 3'-trifluoromethyl | ~50-60% | Phenylbutazone |
| Meclofenamic Acid | 2',6'-dichloro-3'-methyl | >60% | Phenylbutazone |
| Tolfenamic Acid | 2'-methyl-3'-chloro | ~55-65% | Phenylbutazone |
Note: The percentage of inhibition can vary depending on the specific experimental conditions. The data presented here is a generalized representation based on available literature.
One study found that a synthesized N-substituted anthranilic acid derivative showed 51.05% anti-inflammatory activity, which was more potent than the reference drug phenylbutazone (47.23% at the same dose).[4] Another study reported a derivative with 68.54% inhibition in the carrageenan-induced rat paw edema model.[5]
Beyond Anti-Inflammatory Activity: Other Biological Effects
While primarily known for their anti-inflammatory properties, derivatives of N-phenylanthranilic acid have been investigated for a range of other biological activities.
-
Antibacterial Activity: Some ester derivatives of N-phenylanthranilic acid have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][6]
-
Ion Channel Modulation: Fenamates can act as modulators of various ion channels.[3] For instance, they have been shown to be low-potency activators of Slo2.1 (Na+-activated K+) channels.[3]
-
Mitochondrial Effects: Certain N-phenylanthranilic acid scaffold NSAIDs can induce mitochondrial swelling and have uncoupling effects on the mitochondrial inner membrane, which may be related to their hepatotoxicity.[7][8]
Experimental Protocols
Synthesis of Substituted N-Phenylanthranilic Acids via Ullmann Condensation
The Ullmann reaction is a classical and widely used method for the synthesis of N-phenylanthranilic acid and its derivatives.[9]
Principle: This reaction involves the copper-catalyzed condensation of an o-halobenzoic acid with an appropriately substituted aniline in the presence of a base.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine the o-halobenzoic acid (1 equivalent), the substituted aniline (1.1 equivalents), and potassium carbonate (2 equivalents).
-
Solvent and Catalyst Addition: Add a high-boiling point solvent such as dimethylformamide (DMF) or n-amyl alcohol. Add copper powder or copper bronze as a catalyst (0.1-0.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it into a large volume of water.
-
Acidification and Isolation: Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the N-phenylanthranilic acid derivative.
-
Purification: Collect the crude product by filtration, wash it with water, and purify it by recrystallization from a suitable solvent (e.g., ethanol/water).
In Vivo Anti-Inflammatory Activity Assessment: Carrageenan-Induced Rat Paw Edema
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of new compounds.
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment but allow free access to water.
-
Compound Administration: Administer the test compound (e.g., substituted N-phenylanthranilic acid derivative) orally or intraperitoneally at a specific dose (e.g., 50 mg/kg). The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or phenylbutazone.
-
Induction of Edema: One hour after compound administration, inject a 1% w/v solution of carrageenan in saline (0.1 mL) into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Edema and Inhibition:
-
Calculate the percentage of edema at each time point for each group relative to the initial paw volume.
-
Calculate the percentage of inhibition of edema by the test compound compared to the control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the drug-treated group.
-
The following diagram illustrates the key steps in the carrageenan-induced paw edema assay.
Caption: Workflow for the carrageenan-induced rat paw edema assay.
Conclusion and Future Perspectives
The N-phenylanthranilic acid scaffold remains a fertile ground for the discovery and development of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent manipulation in optimizing anti-inflammatory potency and modulating other biological activities. Future research in this area will likely focus on:
-
COX-2 Selective Inhibitors: Designing derivatives with higher selectivity for COX-2 to minimize the gastrointestinal side effects associated with COX-1 inhibition.
-
Dual-Target Inhibitors: Developing compounds that inhibit both COX and other inflammatory targets, such as lipoxygenase (LOX), to achieve a broader spectrum of anti-inflammatory activity.
-
Repurposing Fenamates: Exploring the potential of existing and novel fenamates for other therapeutic applications, including cancer and neurological disorders, based on their diverse biological activities.
By leveraging a deep understanding of the SAR of this versatile scaffold, researchers can continue to innovate and develop safer and more effective drugs for a wide range of diseases.
References
- 1. N-Phenylanthranilic Acid | C13H11NO2 | CID 4386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijddr.in [ijddr.in]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of N-Phenylanthranilic Acid Scaffold Nonsteroidal Anti-inflammatory Drugs on the Mitochondrial Permeability Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory properties of N-phenylanthranilic acid derivatives in relation to uncoupling of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of N-phenylanthranilic acid derivatives | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to the In-Vitro Evaluation of COX-1 and COX-2 Inhibition by N-aryl Anthranilic Acids
This guide provides a comprehensive overview of the in-vitro evaluation of N-aryl anthranilic acids, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs), as inhibitors of cyclooxygenase (COX) enzymes. We will delve into the mechanistic underpinnings of COX inhibition, present detailed experimental protocols for assessing inhibitory activity, and explore the structure-activity relationships that govern the potency and selectivity of these compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-inflammatory agents.
The Significance of Cyclooxygenase Isoforms and Their Inhibition
Cyclooxygenase (COX), also known as prostaglandin H synthase (PGHS), is a critical enzyme in the inflammatory cascade. It exists in two primary isoforms, COX-1 and COX-2, which, despite sharing a similar structure, play distinct physiological roles.[1][2]
-
COX-1 is a constitutively expressed "housekeeping" enzyme found in most tissues. It is responsible for the synthesis of prostaglandins that regulate essential physiological processes, including maintaining the integrity of the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[3][4]
-
COX-2 , on the other hand, is an inducible enzyme. Its expression is typically low in most tissues but is significantly upregulated at sites of inflammation by stimuli such as cytokines and mitogens.[3][5] COX-2 is the primary source of prostaglandins that mediate inflammation, pain, and fever.[3]
The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation and bleeding, are largely a consequence of inhibiting the protective functions of COX-1.[3] This dichotomy has driven the development of COX-2 selective inhibitors, which aim to provide anti-inflammatory relief with an improved gastrointestinal safety profile.[1][3] N-aryl anthranilic acids, also known as fenamates, represent a class of NSAIDs that includes both non-selective and preferentially COX-2 selective inhibitors.[6][7]
The Arachidonic Acid Cascade and the Point of NSAID Intervention
Both COX-1 and COX-2 enzymes possess two distinct catalytic activities: a cyclooxygenase activity that converts arachidonic acid into the hydroperoxy endoperoxide prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to prostaglandin H2 (PGH2).[5] PGH2 is the common precursor for the synthesis of various prostaglandins and thromboxanes.[8] N-aryl anthranilic acids exert their effect by competitively inhibiting the cyclooxygenase active site of both COX isoforms, thereby blocking the production of these inflammatory mediators.[2][3]
Caption: The Arachidonic Acid Cascade and COX Inhibition.
In-Vitro Methodologies for Assessing COX Inhibition
A variety of in-vitro assays are available to determine the potency and selectivity of compounds against COX-1 and COX-2.[9] One of the most common methods is the colorimetric inhibitor screening assay, which measures the peroxidase activity of the COX enzyme.[5][10]
Experimental Protocol: Colorimetric COX Inhibitor Screening Assay
This protocol provides a robust and reliable method for determining the IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) for test compounds against both ovine COX-1 and human recombinant COX-2.
Materials and Reagents:
-
Heme (Cofactor)[12]
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (Colorimetric Substrate)[5][11]
-
Test Compounds (N-aryl anthranilic acids) dissolved in a suitable solvent (e.g., DMSO)[13]
-
96-well microplate[11]
-
Microplate reader capable of measuring absorbance at 590 nm[5]
Step-by-Step Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. The final assay buffer should contain 0.1 M Tris-HCl, pH 8.0.[12] Heme should be diluted in the assay buffer.[12] Test compounds should be prepared in a series of dilutions.
-
Assay Plate Setup: Designate wells for 100% initial activity (enzyme, buffer, no inhibitor), background (buffer, no enzyme), and inhibitor samples (enzyme, buffer, and varying concentrations of the test compound).
-
Enzyme Addition: Add 150 µL of the assay buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Pre-incubation: Add 10 µL of the diluted test compound (or solvent for the 100% activity control) to the corresponding wells. Incubate the plate for 10-20 minutes at 37°C.[12] This pre-incubation period allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of TMPD followed immediately by 20 µL of arachidonic acid to all wells.[14]
-
Measurement: Immediately begin reading the absorbance at 590 nm using a microplate reader. The appearance of oxidized TMPD results in a color change.[5][15]
-
Data Analysis:
-
Subtract the absorbance of the background wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Activity of control - Activity with inhibitor) / Activity of control] x 100.[15]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[5]
-
Caption: Experimental Workflow for COX Inhibition Assay.
Comparative Inhibitory Activity of N-aryl Anthranilic Acids
The inhibitory potency (IC50) and COX-2 selectivity of N-aryl anthranilic acids can vary significantly based on their chemical structure. The selectivity index (SI) is a crucial parameter, calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50 COX-1 / IC50 COX-2).[16] A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Mefenamic Acid | 11.7 | 4.5 | 2.6 |
| JS-3 (Derivative) | 31.5 | 5.67 | 5.56[16] |
| JS-4 (Derivative) | 58.9 | 4.3 | 13.70[16] |
| Celecoxib (Control) | 13.02 | 0.49 | 26.57[10] |
| Indomethacin (Control) | 0.1 | 1.8 | 0.055 |
Note: IC50 values can vary depending on the specific assay conditions.[4] The data presented here is compiled from multiple sources for comparative purposes.[10][16]
From this data, it is evident that while mefenamic acid shows some preference for COX-2, its selectivity is modest.[6] However, synthetic derivatives like JS-3 and particularly JS-4 demonstrate significantly enhanced COX-2 selectivity.[16] This highlights the potential for medicinal chemistry efforts to optimize the selectivity profile of the N-aryl anthranilic acid scaffold.
Structure-Activity Relationships (SAR)
The anti-inflammatory activity and COX selectivity of N-aryl anthranilic acids are dictated by the nature and position of substituents on both the anthranilic acid ring and the N-aryl ring.[17]
-
N-Aryl Ring Substitution: The substitution pattern on the N-aryl ring is a key determinant of potency and selectivity. For instance, the presence of substituents at the 2' and 6' positions of the N-aryl ring, as seen in meclofenamic acid, often leads to potent anti-inflammatory activity.[17] The larger active site of COX-2 can accommodate bulkier substituents compared to the more constricted active site of COX-1, a principle that has been exploited in the design of COX-2 selective inhibitors.[1]
-
Anthranilic Acid Ring: Modifications to the anthranilic acid portion of the molecule can also influence activity. The carboxylic acid group is crucial for binding to the active site of the COX enzymes.
The general structure of N-aryl anthranilic acids provides a versatile template for chemical modification to fine-tune their pharmacological properties.
Caption: Key Structural Features of N-aryl Anthranilic Acids.
Conclusion
The in-vitro evaluation of N-aryl anthranilic acids provides critical insights into their potential as anti-inflammatory agents. By employing standardized assays, researchers can accurately determine the inhibitory potency and selectivity of these compounds against COX-1 and COX-2. The data generated from these studies, particularly the IC50 values and the resulting selectivity index, are fundamental for guiding drug discovery efforts. Understanding the structure-activity relationships within this chemical class allows for the rational design of new derivatives with improved efficacy and safety profiles, potentially leading to the development of next-generation NSAIDs with superior therapeutic benefits.
References
- 1. Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 11. benchchem.com [benchchem.com]
- 12. korambiotech.com [korambiotech.com]
- 13. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academicjournals.org [academicjournals.org]
- 16. archives.ijper.org [archives.ijper.org]
- 17. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antipyretic Efficacy of Mefenamic Acid, Tolfenamic Acid, and Flufenamic Acid
Prepared by: A Senior Application Scientist
This guide provides a comprehensive comparison of the antipyretic properties of three prominent non-steroidal anti-inflammatory drugs (NSAIDs) from the fenamate class: mefenamic acid, tolfenamic acid, and flufenamic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, delves into the underlying mechanisms of action, and presents detailed protocols for preclinical evaluation.
Introduction: The Febrile Response and the Role of Fenamates
Fever, or pyrexia, is a complex and highly regulated physiological response characterized by an elevation of the body's thermoregulatory set-point. It is most commonly triggered by exogenous pyrogens, such as lipopolysaccharide (LPS) from Gram-negative bacteria, which stimulate immune cells to release endogenous pyrogens.[1][2] These signaling molecules, primarily pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), act on the hypothalamus to initiate a biochemical cascade culminating in the synthesis of prostaglandin E2 (PGE2).[1][3] PGE2 is the principal mediator responsible for elevating the hypothalamic set-point, leading to increased body temperature.[4]
The fenamates are a class of NSAIDs derived from N-phenylanthranilic acid.[5][6] Like other NSAIDs, their primary therapeutic effects—analgesic, anti-inflammatory, and antipyretic—are mediated through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[6][7][8] This guide focuses specifically on their comparative ability to reduce fever.
Mechanism of Antipyretic Action: COX Inhibition
The antipyretic action of mefenamic, tolfenamic, and flufenamic acid is a direct consequence of their ability to inhibit the COX-2 enzyme, which is inducibly expressed in the brain in response to pyrogenic stimuli.[9] By binding to the cyclooxygenase channel of the enzyme, these drugs prevent the conversion of arachidonic acid into prostaglandin H2, the precursor for PGE2.[10][11] This reduction in central PGE2 levels allows the hypothalamic thermostat to reset to its normal temperature, promoting heat dissipation through mechanisms like vasodilation and sweating.[12]
Recent biophysical studies have revealed that fenamic acids bind within the COX-2 channel in a distinct, inverted orientation, with their carboxylate group interacting with key residues like Tyr-385 and Ser-530.[10][11] This interaction is crucial for their inhibitory effect.
Caption: Mechanism of fever induction and antipyretic action of fenamates.
Comparative Antipyretic Efficacy: A Clinical Perspective
Direct comparative studies are essential for discerning the relative potency of related pharmacological agents. A significant clinical trial involving 87 febrile children provided a head-to-head evaluation of the antipyretic effects of mefenamic acid, tolfenamic acid, and flufenamic acid.[13] The study determined the optimal oral dose for each agent required to achieve a satisfactory antipyretic response.
The results demonstrated a clear hierarchy in potency, with tolfenamic acid emerging as the most powerful antipyretic of the three. It was found to be approximately eight times more potent than mefenamic acid and three times more potent than flufenamic acid.[13]
Table 1: Comparative Antipyretic Potency and Optimal Doses
| Drug | Optimal Antipyretic Dose | Relative Potency (vs. Mefenamic Acid) | Relative Potency (vs. Flufenamic Acid) |
|---|---|---|---|
| Mefenamic Acid | 4.0 mg/kg | 1x | 0.375x |
| Tolfenamic Acid | 0.5 mg/kg | 8x | 3x |
| Flufenamic Acid | 1.5 mg/kg | 2.67x | 1x |
Data synthesized from Keinänen S, et al. Eur J Clin Pharmacol. 1978.[13]
These findings underscore that while all three agents are effective, their therapeutic doses vary significantly, reflecting differences in their intrinsic activity, pharmacokinetics, or both.
Experimental Protocols for Preclinical Antipyretic Screening
The trustworthiness of any comparative drug evaluation rests on robust and reproducible experimental models. The two most widely accepted preclinical models for screening antipyretic agents are the Brewer's yeast-induced pyrexia model and the lipopolysaccharide (LPS)-induced fever model.
Protocol 1: Brewer's Yeast-Induced Pyrexia in Rats
This model is a standard and widely used method for inducing a pathogenic-like fever, effective for screening potential antipyretic compounds.[14][15][16]
Causality: Brewer's yeast induces fever by triggering a systemic inflammatory response that increases the synthesis of prostaglandins.[15]
Methodology:
-
Animal Selection & Acclimatization: Use healthy Wistar albino rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Baseline Temperature Recording: Measure the basal rectal temperature of each rat using a digital thermometer lubricated with petroleum jelly. Insert the probe to a depth of 2 cm for a consistent reading.
-
Induction of Pyrexia: Prepare a 15-20% w/v suspension of Brewer's yeast in sterile 0.9% saline. Inject the suspension subcutaneously (s.c.) into the dorsal region of the rats at a volume of 10 mL/kg.
-
Confirmation of Fever: After 16-18 hours post-injection, re-measure the rectal temperature. Select only the animals that show a significant increase in body temperature (typically >0.8°C) for the study.[15]
-
Drug Administration: Divide the pyretic animals into groups:
-
Control Group: Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.
-
Positive Control Group: Administer a standard antipyretic like Paracetamol or Aspirin (e.g., 90 mg/kg).[15]
-
Test Groups: Administer the fenamic acids (mefenamic, tolfenamic, flufenamic) at various doses orally.
-
-
Temperature Monitoring & Data Analysis: Record the rectal temperature at regular intervals (e.g., 0, 30, 60, 120, and 180 minutes) after drug administration. Calculate the mean reduction in temperature for each group and compare the results statistically against the control group.
Protocol 2: Lipopolysaccharide (LPS)-Induced Fever in Rats
This model mimics the fever associated with a Gram-negative bacterial infection and is valuable for investigating the mechanisms involving cytokine pathways.[1][2][3]
Causality: LPS binds to immune receptors (like TLR4), triggering a rapid release of pyrogenic cytokines (TNF-α, IL-1β), which directly leads to PGE2 synthesis in the brain.[1][2]
Methodology:
-
Animal Selection & Acclimatization: As described in Protocol 4.1. For stress-free measurements, surgical implantation of telemetry devices for continuous temperature monitoring is recommended.[17]
-
Baseline Temperature Recording: Record the baseline body temperature for at least 1-2 hours before induction.
-
Induction of Fever: Administer E. coli-derived LPS intraperitoneally (i.p.) at a dose of 50-250 µg/kg.[2]
-
Drug Administration: The test compounds (fenamates) can be administered either prior to or after the LPS challenge, depending on the study design (prophylactic vs. therapeutic effect).
-
Temperature Monitoring & Data Analysis: Monitor body temperature continuously or at frequent intervals (e.g., every 15-30 minutes) for several hours (typically 4-6 hours) post-LPS injection. The febrile response to LPS can be polyphasic.[17] Analyze the temperature curves, calculating parameters such as the time to onset of fever, peak temperature, and the area under the fever curve.
-
(Optional) Mechanistic Studies: At specific time points, blood and hypothalamus tissue can be collected to measure the levels of TNF-α, IL-1β, IL-6, and PGE2 to correlate the antipyretic effect with the inhibition of these mediators.[1]
Caption: General experimental workflow for preclinical antipyretic screening.
Discussion and Field Insights
The clinical data clearly position tolfenamic acid as the most potent antipyretic among the three fenamates investigated, requiring a significantly lower dose to achieve a therapeutic effect.[13] This has important implications for drug development, suggesting that tolfenamic acid may offer a wider therapeutic index for pyrexia compared to mefenamic and flufenamic acids. The eight-fold higher potency over mefenamic acid is a substantial difference that warrants consideration in clinical applications.[13]
From a mechanistic standpoint, while all three drugs share the common mechanism of COX inhibition, their differences in potency could be attributed to several factors not fully elucidated in comparative studies, including:
-
Differential COX-1/COX-2 Selectivity: Subtle variations in selectivity could influence efficacy and side-effect profiles.
-
Pharmacokinetic Variances: Differences in absorption, distribution, metabolism, and elimination half-life can significantly impact the concentration of the active drug at the hypothalamic site of action and the duration of the antipyretic effect.
-
Blood-Brain Barrier Penetration: The efficiency with which each compound crosses the blood-brain barrier to reach the central COX-2 enzymes could be a key determinant of antipyretic potency.
For researchers, the choice of preclinical model is critical. The yeast-induced fever model is excellent for high-throughput screening due to its reliability and simplicity.[14][16] However, the LPS model provides deeper mechanistic insights by more closely mimicking a bacterial infection and allowing for the concurrent study of cytokine and prostaglandin modulation.[1][2]
Conclusion
Mefenamic acid, tolfenamic acid, and flufenamic acid are all effective antipyretic agents that function by inhibiting prostaglandin synthesis in the central nervous system. However, based on direct comparative clinical data, they exhibit a distinct hierarchy of potency. Tolfenamic acid is the most potent of the three, followed by flufenamic acid, and then mefenamic acid, requiring the highest dose for an equivalent effect.[13] This information, coupled with robust preclinical evaluation protocols, provides a critical framework for researchers and clinicians in the development and application of fenamate-based antipyretic therapies.
References
- 1. Fevogrit, a polyherbal medicine, mitigates endotoxin (lipopolysaccharide)‐induced fever in Wistar rats by regulating pro‐inflammatory cytokine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased LPS-Induced Fever and Sickness Behavior in Adult Male and Female Rats Perinatally Exposed to Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rootspress.org [rootspress.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mefenamic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tufnil | 200 mg | Tablet | টাফনিল ২০০ মি.গ্রা. ট্যাবলেট | Eskayef Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 8. tolfenamic acid: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening of antipyretic drugs | PPTX [slideshare.net]
- 13. Oral antipyretic therapy: evaluation of the N-aryl-anthranilic acid derivatives mefenamic acid, tolfenamic acid and flufenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Brewer's yeast-induced pyrexia: Significance and symbolism [wisdomlib.org]
- 15. Forsythoside A exerts antipyretic effect on yeast-induced pyrexia mice via inhibiting transient receptor potential vanilloid 1 function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Baker yeast-induced fever in young rats: Characterization and validation of an animal model for antipyretics screening | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Proper Disposal of N-(3-Methylphenyl)anthranilic Acid
This document provides a detailed protocol for the safe and compliant disposal of N-(3-Methylphenyl)anthranilic acid. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. The guidance herein is built upon established principles of chemical safety and waste management, designed to provide researchers, scientists, and drug development professionals with a clear, actionable framework.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound and structurally similar compounds are classified with specific hazards that dictate handling and disposal requirements. The primary risks are associated with irritation and potential toxicity, although comprehensive toxicological data may be limited.[1]
Table 1: Hazard Profile of Structurally Similar Anthranilic Acid Derivatives
| Hazard Classification | GHS Pictogram | Precautionary Statement | Source |
| Skin Irritation (Category 2) |
| H315: Causes skin irritation. | [2] |
| Serious Eye Irritation (Category 2A) |
| H319: Causes serious eye irritation. | [2][3][4][5] |
| Acute Toxicity (Oral) |
| H301: Toxic if swallowed. (Classification for some related compounds) | [6] |
Causality Note: The carboxylic acid and secondary amine functional groups can interact with biological tissues, leading to irritation. The aromatic nature of the compound suggests that its toxicological properties should be treated with caution, even if not fully investigated.[1] Therefore, all handling and disposal operations must be designed to minimize direct contact and prevent inhalation of dust.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The selection of PPE must be based on a risk assessment of the specific task being performed (e.g., handling pure solid vs. managing a dilute solution).
-
Eye Protection: Safety glasses with side-shields conforming to EN166, or equivalent standards, are mandatory.[2] When handling larger quantities or where splashing is possible, chemical safety goggles are required.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected for integrity before use and disposed of after contamination in accordance with good laboratory practices.[2]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[6] All respiratory protection must be used in the context of a comprehensive respiratory protection program.
Waste Management and Segregation Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8][9]
Step-by-Step Segregation and Collection:
-
Designate a Satellite Accumulation Area (SAA): Every laboratory that generates hazardous waste must establish an SAA.[10] This area must be near the point of generation and under the control of laboratory personnel.
-
Use Compatible Waste Containers: Waste must be collected in containers that are chemically compatible with this compound.[7][10] High-density polyethylene (HDPE) containers are a suitable choice. Containers must be in good condition with secure, leak-proof closures.[7][10]
-
Properly Label Waste Containers: All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
Segregate Incompatibles: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.[5][10] Keep waste streams separate unless a specific combined disposal protocol is approved by your institution's Environmental Health and Safety (EHS) office.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal route of this compound waste.
Caption: Disposal Decision Workflow
Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
For small, dry spills:
-
Evacuate and Secure: Alert personnel in the immediate area.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Containment: Gently cover the spill with an absorbent material to prevent the generation of dust.[2]
-
Collection: Carefully sweep the material into a suitable container for hazardous waste.[1][6] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Decontamination: Clean the affected area thoroughly with soap and water.
-
Disposal: Label the container with spill debris and manage it as hazardous waste.
For large spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Final Disposal Pathway
Under no circumstances should this compound be disposed of down the drain or in regular trash.[7][8][10] The compound must be handled as chemical waste.
The universally accepted and regulatory-compliant method for final disposal is through a licensed professional waste disposal company.[2] These companies will typically use high-temperature incineration with afterburners and scrubbers to ensure complete destruction of the chemical and neutralization of any harmful combustion byproducts.[6]
Protocol for Final Disposal:
-
Ensure all waste containers are securely closed and properly labeled.
-
Store the waste in your designated SAA until it is collected.[10]
-
Follow your institution's procedures to schedule a waste pickup with your contracted hazardous waste disposal service.[8]
-
Maintain all necessary documentation, such as waste manifests, as required by the EPA and local regulations.[7]
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or public health.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(3-Methylphenyl)anthranilic acid
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical reagents requires a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling N-(3-Methylphenyl)anthranilic acid (CAS No. 16524-22-4), focusing on the selection and use of appropriate Personal Protective Equipment (PPE).
While specific toxicological data for this compound is not extensively published, a robust safety protocol can be developed by examining the hazards of structurally similar compounds, such as N-Methylanthranilic acid and Anthranilic acid. This principle of analogue-based risk assessment is a cornerstone of proactive laboratory safety.
Hazard Assessment: An Analogue-Based Approach
This compound is an aromatic carboxylic acid. It exists as a solid powder, which dictates many of the primary handling risks. The primary hazards are inferred from safety data for closely related analogues.
| Hazard Category | Potential Hazard | Rationale & Representative Citations |
| Eye Contact | Serious Eye Irritation | Analogues like N-Methylanthranilic acid and Anthranilic acid are classified as causing serious eye irritation.[1][2] Direct contact with the powder or its solutions can cause pain, redness, and potential damage.[3] |
| Skin Contact | Skin Irritation | N-Methylanthranilic acid is a known skin irritant.[4] Prolonged or repeated contact should be avoided to prevent redness, itching, or dermatitis. |
| Inhalation | Respiratory Tract Irritation | As a fine powder, the compound can easily become airborne during handling.[5][6] Inhaling the dust may cause respiratory irritation.[1] All handling of the solid should occur in a way that minimizes dust generation.[7] |
| Physical Hazard | Combustible Dust | Finely dispersed particles of similar organic compounds can form explosive mixtures in the air.[3] While this is a lower risk in small lab quantities, it underscores the need to prevent dust accumulation and control ignition sources.[6] |
Engineering Controls: The First Line of Defense
Before any PPE is selected, the primary method for exposure control must be robust engineering solutions. PPE should never be the sole means of protection; it is the final barrier between the researcher and the chemical hazard.
-
Chemical Fume Hood: All weighing, transfer, and solution preparation involving solid this compound must be conducted inside a certified chemical fume hood.[8] This is the most critical step in preventing inhalation of airborne particulates.
-
Ventilated Balance Enclosure (VBE): For high-precision weighing, a dedicated powder weighing station or VBE is superior to a standard fume hood.[7] These enclosures provide a non-turbulent airflow that protects the user from inhaling fine powders while preventing fluctuations in balance readings.[5]
Core PPE Requirements for Handling
The following PPE is mandatory for any procedure involving this compound, regardless of scale.
-
Eye and Face Protection:
-
Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.[8]
-
Chemical Splash Goggles: For tasks involving solution preparation, heating, or potential splashing, chemical splash goggles are required. They provide a complete seal around the eyes, offering superior protection.[9]
-
Face Shield: When handling larger quantities (>10g) or when there is a significant risk of splashing, a face shield should be worn over safety glasses or goggles for full facial protection.[9]
-
-
Skin and Body Protection:
-
Gloves: Chemical-resistant nitrile gloves are the standard recommendation. Nitrile provides good resistance against a wide range of chemicals and is suitable for incidental contact.[10][11] Always inspect gloves for defects before use and remove them using the proper technique to avoid contaminating your skin.[4] If prolonged contact is anticipated, consult a glove manufacturer's resistance guide.
-
Lab Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat must be worn and kept fully buttoned.[11] This protects your skin and personal clothing from contamination.
-
Full Coverage: Long pants and closed-toe shoes made of a chemical-resistant material are mandatory in any laboratory setting.[8][9]
-
-
Respiratory Protection:
-
Under normal conditions, handling this compound within a functioning chemical fume hood or VBE will provide adequate respiratory protection.[8]
-
If engineering controls are non-functional or insufficient to keep dust levels minimal, a NIOSH-approved respirator with a particulate filter (e.g., an N95 mask) may be required.[10] Use of a respirator necessitates enrollment in a respiratory protection program with formal training and fit testing.[12]
-
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Operational Protocols and Disposal
Adherence to a strict step-by-step protocol is essential for minimizing exposure and ensuring reproducible, safe science.
Protocol: Weighing and Aliquoting the Solid Compound
This protocol outlines the safe transfer of the solid reagent.
Caption: Safe Weighing Protocol for powdered this compound.
Task-Specific PPE Summary
| Task | Minimum Eye/Face Protection | Minimum Hand Protection | Respiratory Protection | Key Considerations |
| Storage & Transport | Safety Glasses with Side Shields | Nitrile Gloves | Not required | Ensure container is sealed and secondary containment is used. |
| Weighing & Aliquoting | Safety Glasses with Side Shields | Nitrile Gloves | Required: Chemical Fume Hood or VBE | Minimize dust creation by using spatulas, not pouring.[7] |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Required: Chemical Fume Hood | Add solid to the solvent slowly to prevent splashing.[8] |
| Running Reactions | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Required: Chemical Fume Hood | Be aware of potential exothermic reactions or pressure changes. |
Disposal Plan
Proper disposal is a critical and non-negotiable part of the chemical lifecycle.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels, absorbent liners) must be placed in a dedicated, clearly labeled hazardous solid waste container.[8][13]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a designated hazardous liquid waste container. Do not discharge to the drain.[13]
-
Decontamination: After handling, wipe down the work surface, balance, and any equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as solid hazardous waste.
By integrating this expert-driven guidance into your standard operating procedures, you ensure a foundation of safety that protects not only yourself and your colleagues but also the integrity of your scientific work.
References
- 1. fishersci.com [fishersci.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. ICSC 1295 - ANTHRANILIC ACID [chemicalsafety.ilo.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Powder Handling - AirClean Systems [aircleansystems.com]
- 6. resources.psi-bfm.com [resources.psi-bfm.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. benchchem.com [benchchem.com]
- 9. uah.edu [uah.edu]
- 10. leelinework.com [leelinework.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
